Temposil
Description
Structure
3D Structure of Parent
Properties
CAS No. |
8013-88-5 |
|---|---|
Molecular Formula |
C8H12CaN2O7 |
Molecular Weight |
288.27 g/mol |
InChI |
InChI=1S/C6H8O7.C2H4N2.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-4-2-3;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H,1H3; |
InChI Key |
SJLURGNXYPTBKK-UHFFFAOYSA-N |
SMILES |
CNC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca] |
Canonical SMILES |
CNC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca] |
Synonyms |
Abstem Calcium Carbimide Calcium Cyanamide Calcium Cyanamide, Citrated Calcium Salt Cyanamide Carbimide Carbimide, Calcium Citrated Calcium Cyanamide Colme Cyanamide Cyanamide, Calcium Cyanamide, Calcium (1:1) Salt Cyanamide, Calcium (2:1) Salt Cyanamide, Calcium Salt Cyanamide, Citrated Calcium Temposil |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Temposil (Citrated Calcium Carbimide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrated calcium carbimide, commercially known as Temposil, is a therapeutic agent utilized in the management of alcohol use disorder. Its efficacy is rooted in its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol (B145695) metabolism pathway. This guide provides a comprehensive technical overview of the molecular mechanism of action of citrated calcium carbimide, its bioactivation, and the consequential physiological effects. It includes a detailed summary of quantitative data, experimental protocols for assessing its inhibitory action, and visual representations of the key pathways and workflows.
Introduction
This compound functions as an alcohol-aversive agent by inducing a disulfiram-like reaction upon the consumption of ethanol. This reaction is characterized by a rapid accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, leading to a range of unpleasant physiological symptoms. Unlike disulfiram, this compound is a prodrug that requires metabolic activation to exert its inhibitory effect on ALDH. This guide will delve into the intricacies of this process, providing a detailed molecular understanding for research and drug development purposes.
Mechanism of Action
The primary mechanism of action of citrated calcium carbimide is the potent inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde to acetate (B1210297) in the mitochondrial matrix.[1][2] This inhibition is not caused by the parent drug, calcium carbimide, but by its active metabolite, nitroxyl (B88944) (HNO).[3][4]
Bioactivation of Citrated Calcium Carbimide
Citrated calcium carbimide is a prodrug that undergoes a multi-step bioactivation process to yield the active ALDH inhibitor, nitroxyl.[4][5]
-
Hydrolysis: In the acidic environment of the stomach, citrated calcium carbimide is hydrolyzed to carbimide.
-
Enzymatic Conversion: Carbimide is then metabolized in the liver by the enzyme catalase in the presence of hydrogen peroxide (H₂O₂) to form N-hydroxycyanamide.[4][5]
-
Spontaneous Decomposition: N-hydroxycyanamide is an unstable intermediate that spontaneously decomposes to yield two products: cyanide (in non-toxic concentrations) and the highly reactive nitroxyl (HNO).[4][5]
The following diagram illustrates the bioactivation pathway of citrated calcium carbimide.
Inhibition of Aldehyde Dehydrogenase by Nitroxyl
Nitroxyl is a potent inhibitor of ALDH, particularly the mitochondrial isoform ALDH2, which has a low Km for acetaldehyde.[2] The inhibition is time and concentration-dependent and occurs through the interaction of nitroxyl with the active site cysteine thiol groups of the enzyme.[3][6] This interaction can lead to two different forms of inhibition depending on the pH:
-
Reversible Inhibition: At higher pH (around 8.5), nitroxyl is thought to cause the formation of an intra-subunit disulfide bond, which can be reversed by sulfhydryl reagents like dithiothreitol (B142953) (DTT) and reduced glutathione.[3]
-
Irreversible Inhibition: At physiological pH (around 7.5), the predominant form of inhibition is irreversible, leading to the formation of a sulfinamide adduct.[3]
The following diagram depicts the proposed mechanism of ALDH inhibition by nitroxyl.
Quantitative Data
The inhibitory potency of citrated calcium carbimide's active metabolite and related compounds has been quantified in various studies.
| Compound | Enzyme Source | IC₅₀ (µM) | Conditions | Reference |
| Nitroxyl (from Angeli's Salt) | Yeast ALDH | 1.3 | Anaerobic, with NAD⁺ | [3] |
| Nitroxyl (from Angeli's Salt) | Yeast ALDH | 1.8 | Anaerobic, without NAD⁺ | [3] |
| Nitrosobenzene | Yeast ALDH | 2.5 | In vitro | [7] |
| 1-Nitrosoadamantane | Yeast ALDH | 8.6 | In vitro | [7] |
| Nitroxyl Pro-prodrugs | Yeast ALDH | 21 - 64 | In vitro | [8] |
The physiological consequence of ALDH inhibition is a marked increase in blood acetaldehyde levels following ethanol consumption.
| Condition | Peak Blood Acetaldehyde (µM) | Reference |
| Ethanol alone (1.2 g/kg) | 6 - 11 | [1] |
| Calcium Carbimide + Ethanol | 25 - 188 | [1] |
| Calcium Carbimide + Ethanol (0.25 g/kg) | 200 - 1300 nmol/L (breath) | [9] |
Experimental Protocols
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of a nitroxyl donor (as a proxy for activated citrated calcium carbimide) on ALDH activity.
4.1.1. Materials and Reagents
-
Purified ALDH enzyme (e.g., from rat liver mitochondria)
-
NAD⁺
-
Propionaldehyde (B47417) (substrate)
-
Angeli's Salt (nitroxyl donor)
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Spectrophotometer capable of measuring absorbance at 340 nm
4.1.2. Experimental Workflow
The following diagram outlines the workflow for the in vitro ALDH inhibition assay.
References
- 1. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, quantitative isolation of mitochondria from rat liver using Ficoll gradients in vertical rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
The Advent of Citrated Calcium Carbimide: A Technical Chronicle of its Discovery and Development
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and development of citrated calcium carbimide, a medication used in the management of alcoholism. Geared towards researchers, scientists, and drug development professionals, this document delves into the seminal research that established its mechanism of action, clinical efficacy, and safety profile. The following sections detail the initial synthesis, pivotal early clinical trials, and the pharmacological underpinnings of this important therapeutic agent.
Introduction: The Quest for a Disulfiram (B1670777) Alternative
In the mid-20th century, disulfiram was the primary pharmacological agent for aversion therapy in chronic alcoholism. However, its use was associated with a range of undesirable side effects, prompting a search for a safer alternative. This led to the investigation of calcium carbimide, a compound known to inhibit the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of alcohol. The development of a citrated form of calcium carbimide, commercially known as Temposil, marked a significant advancement in the field. This formulation, a mixture of two parts citric acid to one part calcium carbimide, was designed to ensure a slower, more controlled release of the active ingredient.[1]
Discovery and Early History
The pioneering work on citrated calcium carbimide was conducted in the 1950s by Canadian researchers. Drs. Ken Ferguson and Gordon Bell were instrumental in its development, reportedly testing the medication on themselves.[2] Their research culminated in a patent filed by the Alcoholism Research Foundation of Ontario in 1955.[2] The first clinical trials were reported in the Canadian Medical Association Journal in May 1956, laying the groundwork for its clinical use in Canada, the United Kingdom, and other European countries.[1][3][4]
Synthesis and Formulation
While detailed proprietary formulation processes are not fully public, the fundamental components and general manufacturing principles are understood.
Synthesis of Calcium Carbimide (Calcium Cyanamide)
The active ingredient, calcium carbimide (also known as calcium cyanamide), is synthesized through a three-step process:
-
Lime Production: High-grade limestone (calcium carbonate) is heated to produce lime (calcium oxide).
-
Calcium Carbide Synthesis: The lime is then reacted with coke or coal in an electric furnace to produce calcium carbide.
-
Nitrogenation: Finally, calcium carbide is reacted with nitrogen at high temperatures (900-1000 °C) to form calcium cyanamide.
Formulation of Citrated Calcium Carbimide (this compound)
The commercial product, this compound, is a citrated salt of calcium carbimide. This formulation involves mixing calcium carbimide with citric acid in a 1:2 ratio.[1] The purpose of the citrate (B86180) is to create a slow-release formulation, mitigating the rapid absorption and associated side effects like nausea and headache.[1] The mixture is then formulated into tablets, likely involving the following general steps:
-
Blending: The active pharmaceutical ingredient (citrated calcium carbimide) is blended with various excipients.
-
Granulation: The powder mixture is granulated to improve its flow properties and compressibility. This can be achieved through wet or dry granulation methods.
-
Drying: If wet granulation is used, the granules are dried to the appropriate moisture content.
-
Compression: The dried granules are then compressed into tablets of the desired shape and size.
-
Coating (optional): Tablets may be coated to improve stability, mask taste, or control release.
Commonly used excipients in tablet manufacturing that may be part of the this compound formulation include:
-
Diluents/Fillers: To increase the bulk of the tablet (e.g., lactose, microcrystalline cellulose).
-
Binders: To hold the ingredients together (e.g., starch, polyvinylpyrrolidone).
-
Disintegrants: To help the tablet break down in the stomach (e.g., croscarmellose sodium).
-
Lubricants: To prevent the tablet from sticking to the manufacturing equipment (e.g., magnesium stearate).
Mechanism of Action
Citrated calcium carbimide is a prodrug that requires metabolic activation to exert its therapeutic effect. The process is as follows:
-
Absorption and Hydrolysis: After oral administration, citrated calcium carbimide is absorbed, and the calcium carbimide is hydrolyzed to carbimide.
-
Metabolic Activation: Carbimide itself is not the primary inhibitor of ALDH.[5] Instead, it undergoes a bioactivation process in the liver, catalyzed by the enzyme catalase in the presence of hydrogen peroxide (H2O2), to form N-hydroxycyanamide.
-
Formation of the Active Inhibitor: N-hydroxycyanamide is unstable and spontaneously decomposes into cyanide (at non-toxic concentrations) and nitroxyl. Nitroxyl is the potent, direct inhibitor of aldehyde dehydrogenase.[5]
-
ALDH Inhibition: Nitroxyl competitively inhibits the hepatic mitochondrial low-Km aldehyde dehydrogenase, the primary enzyme responsible for the oxidation of acetaldehyde (B116499) to acetate.
-
Acetaldehyde Accumulation: When alcohol (ethanol) is consumed, the inhibition of ALDH leads to a rapid and significant increase in the concentration of acetaldehyde in the blood.
-
Aversive Reaction: The accumulation of acetaldehyde, a toxic metabolite, produces a range of unpleasant physiological symptoms known as the disulfiram-ethanol reaction. These symptoms include flushing, headache, nausea, vomiting, tachycardia, and dyspnea, which serve as a deterrent to alcohol consumption.
The following diagram illustrates the metabolic pathway of ethanol (B145695) and the inhibitory action of citrated calcium carbimide.
Key Experimental Protocols
The foundational clinical understanding of citrated calcium carbimide comes from the preliminary trials conducted in 1956.
Preliminary Clinical Trial by Armstrong and Kerr (1956)
-
Objective: To assess the efficacy and safety of citrated calcium carbimide as a protective drug in the treatment of alcoholism.
-
Patient Population: 50 male patients with a diagnosis of chronic alcoholism.
-
Methodology:
-
Patients were first withdrawn from alcohol.
-
A detailed medical history and physical examination were conducted.
-
Patients were administered 50 mg of citrated calcium carbimide daily in a single morning dose.
-
Patients were informed of the potential reaction if they consumed alcohol.
-
Follow-up was conducted at regular intervals to assess sobriety and any side effects.
-
-
Key Findings:
-
The majority of patients who continued the medication maintained sobriety.
-
Side effects were generally mild and less frequent compared to those experienced with disulfiram. The most common side effect reported was drowsiness.
-
The drug was found to be an effective deterrent to impulsive drinking.
-
Clinical Trial by Bell (1956)
-
Objective: To further evaluate the clinical utility and patient tolerance of citrated calcium carbimide.
-
Patient Population: 64 patients (51 men and 13 women) with alcoholism, 26 of whom had previously been treated with disulfiram.
-
Methodology:
-
Patients were started on a daily dose of 50 mg of citrated calcium carbimide.
-
The dosage was adjusted based on individual patient response and side effects.
-
Patients were educated about the drug-alcohol interaction.
-
Clinical progress, including drinking behavior and any adverse effects, was monitored.
-
-
Key Findings:
-
Of the 26 patients who had previously taken disulfiram, 23 had experienced significant side effects with it. With citrated calcium carbimide, these side effects were largely absent at the 50 mg daily dose.
-
The medication was well-tolerated by the majority of patients.
-
The "protective" effect of the drug was deemed sufficient to prevent the consumption of alcohol.
-
The following diagram outlines the general workflow of these early clinical trials.
Quantitative Data Summary
The following tables summarize the available quantitative data from various studies on citrated calcium carbimide.
Table 1: Pharmacokinetic Parameters of Carbimide in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 10.5 - 15.5 minutes | ResearchGate |
| Elimination Half-Life | 39 - 75 minutes (dose-dependent) | ResearchGate |
| Oral Bioavailability | 53% - 70% (dose-dependent) | ResearchGate |
Table 2: Effects on Acetaldehyde Levels and Ethanol Metabolism in Humans
| Parameter | Condition | Value | Reference |
| Blood Acetaldehyde Levels | Without Calcium Carbimide | 1.7 - 6.5 µM | PubChem |
| With Calcium Carbimide | 40 - 242 µM | PubChem | |
| Ethanol Elimination Rate | With Calcium Carbimide | ~5% slower | PubChem |
| Apparent Volume of Distribution of Ethanol | Without any drug | 0.68 L/kg | PubChem |
| With Calcium Carbimide | 0.64 L/kg | PubChem |
Conclusion
The discovery and development of citrated calcium carbimide represented a significant step forward in the pharmacological management of alcoholism. By offering a safer alternative to disulfiram with a more favorable side-effect profile, it provided a valuable tool for clinicians. The foundational research conducted in the 1950s not only established its clinical utility but also provided key insights into its mechanism of action as an inhibitor of aldehyde dehydrogenase. While newer agents for the treatment of alcoholism have since been developed, the history of citrated calcium carbimide offers important lessons in drug discovery, formulation, and clinical evaluation. Further research, including large-scale, well-controlled clinical trials, would be beneficial to more definitively establish its efficacy in comparison to modern therapies.
References
- 1. II. A New Protective Drug in the Treatment of Alcoholism: (Preliminary Clinical Trial of Citrated Calcium Carbimide ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivion.com [vivion.com]
- 3. NEW DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. III. Clinical Trial of Citrated Calcium Carbimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
An In-depth Technical Guide to Temposil (Citrated Calcium Carbimide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temposil, the trade name for citrated calcium carbimide, is a therapeutic agent primarily used in the management of alcohol use disorder.[1][2] Its pharmacological effect is similar to that of disulfiram (B1670777), acting as an alcohol deterrent by inducing an unpleasant physiological reaction upon the consumption of alcohol.[1][2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacokinetics, and clinical application of this compound, with a focus on the technical details relevant to researchers and drug development professionals.
Chemical Structure and Properties
This compound is the citrate (B86180) salt of calcium carbimide, a formulation designed to enhance the stability and bioavailability of the active compound.[1] The active moiety, the carbimide anion (more commonly referred to as cyanamide), is responsible for its pharmacological activity.
Chemical Name: Citrated Calcium Carbimide[1] IUPAC Name: calcium;2-hydroxypropane-1,2,3-tricarboxylate;cyanamide[2] CAS Number: 8013-88-5 (citrated salt); 156-62-7 (calcium carbimide)[2] Molecular Formula: C₈H₁₂CaN₂O₇[2] Molecular Weight: 292.27 g/mol
The chemical structure of citrated calcium carbimide consists of a calcium ion (Ca²⁺), a citrate anion, and the cyanamide (B42294) anion (CN₂²⁻). The citrate is incorporated to create a more stable and soluble salt form of calcium carbimide.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][3][4] ALDH is a critical enzyme in the metabolic pathway of alcohol.
Signaling Pathway: Inhibition of Alcohol Metabolism
When alcohol (ethanol) is consumed, it is first metabolized in the liver by alcohol dehydrogenase (ADH) to acetaldehyde (B116499). Acetaldehyde is a toxic compound responsible for many of the adverse effects of alcohol consumption. Subsequently, aldehyde dehydrogenase rapidly metabolizes acetaldehyde to non-toxic acetate.
This compound acts as a potent inhibitor of ALDH.[3][4] By blocking this enzyme, the consumption of even small amounts of alcohol leads to a rapid accumulation of acetaldehyde in the blood.[1][3] This buildup of acetaldehyde is responsible for the characteristic "disulfiram-like reaction," which includes symptoms such as flushing, headache, nausea, vomiting, tachycardia, and hypotension.[1][2] The aversive nature of this reaction is the basis for its therapeutic use in deterring alcohol consumption.
Data Presentation
Pharmacokinetic Parameters of Oral Citrated Calcium Carbimide in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 10.5 - 15.5 min | [5] |
| Elimination Half-Life (t½) | 39 - 75 min | [5] |
| Oral Bioavailability | 53% - 70% | [5] |
| Peak Plasma Concentration (Cmax) at 1.5 mg/kg | 1.65 µg/mL | [3] |
| Area Under the Curve (AUC) at 1.5 mg/kg | 77.86 µg·min/mL | [3] |
Effect of this compound on Blood Acetaldehyde Levels After Ethanol Consumption
| Condition | Blood Acetaldehyde Level (µM) | Reference |
| Ethanol Consumption without this compound | 1.7 - 6.5 | [3] |
| Ethanol Consumption with this compound | 40 - 242 | [3] |
Experimental Protocols
Synthesis of Citrated Calcium Carbimide
A detailed, publicly available, step-by-step protocol for the synthesis of the specific citrated salt formulation of calcium carbimide (this compound) is not readily found in the scientific literature. However, the general manufacturing process for calcium cyanamide (the active component) involves three main steps:
-
Production of lime by heating high-grade limestone.
-
Synthesis of calcium carbide from lime and coke in an electric furnace.
-
Synthesis of calcium cyanamide from calcium carbide and nitrogen at high temperatures (900-1000 °C).[3]
The citrated form is then prepared by reacting calcium cyanamide with citric acid. One source mentions that citrated calcium carbimide is a mixture of two parts citric acid to one part calcium carbimide.[1]
Analytical Methodology: HPLC for Calcium Cyanamide
A high-performance liquid chromatographic (HPLC) method has been developed for the analysis of calcium cyanamide in bulk material and dosage forms.[6]
-
Derivatization: Calcium cyanamide in samples is converted into dansyl cyanamide.[6]
-
Column: A µBondapak C18 column is used.[6]
-
Mobile Phase: The mobile phase consists of 0.01 M sodium phosphate (B84403) (pH 6.3) and acetonitrile (B52724) in a 75:25 (v/v) ratio.[6]
-
Validation: The method has been validated for linearity, specificity, accuracy, and reproducibility.[6]
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
A general spectrophotometric method for assaying ALDH activity can be adapted to evaluate the inhibitory effects of this compound.[7][8]
-
Principle: The activity of ALDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the conversion of NAD⁺ to NADH in the presence of an aldehyde substrate (e.g., propionaldehyde).[7]
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.4), NAD⁺, and the aldehyde substrate.
-
Add the ALDH enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Considerations: It is important to include a substrate blank (containing NAD⁺ and the aldehyde without the enzyme) to account for any non-enzymatic increase in absorbance.[7]
Clinical Considerations
Dosage and Administration
In Canada, this compound is available in 50 mg tablets. The typical dosage is 50 or 100 mg every twelve hours. It is crucial that the medication is not administered to an intoxicated patient, and it is recommended to wait at least 36 hours after the last alcoholic drink.[1]
Drug Interactions
This compound may inhibit the metabolism of other drugs, such as phenytoin (B1677684) (which is metabolized by CYP2C19).[9] Co-administration with other medications that can cause a disulfiram-like reaction (e.g., certain antibiotics) should be done with caution.[9]
Toxicity
The hepatotoxic potential of calcium carbimide is considered to be less than that of disulfiram.[9] However, there have been case reports of liver damage associated with its use.[9] Therefore, monitoring of liver function is advisable during treatment.
Conclusion
This compound (citrated calcium carbimide) is an effective aversive agent for the treatment of alcohol use disorder. Its mechanism of action through the inhibition of aldehyde dehydrogenase is well-established. This guide has provided a technical overview of its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. Further research into detailed synthesis protocols and a broader range of clinical data will continue to enhance our understanding and application of this therapeutic agent.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and oral bioavailability of carbimide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Effects of Temposil (Calcium Carbimide) on Aldehyde Dehydrogenase (ALDH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Temposil, the commercial formulation of calcium carbimide, on aldehyde dehydrogenase (ALDH) activity. It delves into the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of this interaction. This compound is used as an alcohol-aversive agent, and its therapeutic effect stems from the inhibition of ALDH, leading to the accumulation of acetaldehyde (B116499) after alcohol consumption.
Mechanism of Action: The Prerequisite of Bioactivation
The active agent responsible for ALDH inhibition is cyanamide (B42294), the hydrolytic product of calcium carbimide. A critical finding from in vitro studies is that cyanamide itself is a poor inhibitor of purified ALDH enzymes.[1] Its inhibitory action is almost entirely dependent on its metabolic conversion to a highly reactive, unstable metabolite.[1][2][3]
This bioactivation is catalyzed by enzymes located in liver mitochondria and microsomes.[1] The microsomal activation pathway is dependent on an NADPH-generating system.[1][4] While the exact identity of the active metabolite is still under investigation, it is proposed to be nitroxyl, which subsequently inhibits ALDH.[5] This active metabolite can cause irreversible inhibition of the enzyme.[5] Consequently, in vitro experiments designed to evaluate the inhibitory potential of cyanamide must include a biological system capable of this metabolic activation.
Quantitative Inhibition Data
Quantitative analysis reveals that the inhibitory potency of cyanamide is only observable in systems that facilitate its metabolic activation. Direct application of cyanamide to purified ALDH results in negligible inhibition.[2][3] The table below summarizes the key IC50 values obtained from in vitro studies that incorporated activating systems.
| Compound | ALDH Isozyme/Source | IC50 Value (µM) | Experimental System | Reference |
| Cyanamide | Low Km Mitochondrial ALDH | 2.0 | Intact Rat Liver Mitochondria | [1] |
| Cyanamide | Yeast ALDH | 7.8 | Yeast ALDH + Rat Liver Mitochondria | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data clearly demonstrates that inhibition is contingent upon the presence of cellular components (mitochondria) that metabolize cyanamide into its active form.
Experimental Protocols
To accurately assess the in vitro effects of this compound/cyanamide on ALDH, a two-step experimental workflow is required: a bioactivation step followed by an activity measurement step.
3.1 Protocol: Determination of Cyanamide's IC50 for ALDH using Rat Liver Mitochondria
This protocol describes a method for determining the IC50 value of cyanamide, reflecting the requirement for metabolic activation.
3.1.1 Materials and Reagents
-
ALDH Source: Purified or recombinant ALDH isozyme, or a system with known ALDH activity (e.g., yeast ALDH).
-
Activating System: Freshly isolated rat liver mitochondria or microsomes supplemented with an NADPH-generating system.
-
Compound: Cyanamide solution.
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0.[6]
-
Substrate: Acetaldehyde solution.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.
-
Detection Reagent: A colorimetric (e.g., WST-1) or fluorometric probe that reacts with NADH.[7][8]
-
Instrumentation: 96-well plate reader (spectrophotometer or fluorometer).
3.1.2 Preparation of Activating System (Rat Liver Mitochondria)
-
Isolate mitochondria from fresh rat liver tissue using differential centrifugation according to standard biochemical procedures.
-
Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford or BCA assay).
-
Dilute the mitochondrial suspension to a working concentration in ice-cold assay buffer.
3.1.3 Experimental Procedure
-
Bioactivation Step:
-
In a 96-well plate, prepare serial dilutions of cyanamide.
-
To each well, add the mitochondrial suspension.
-
Include control wells with mitochondria but no cyanamide (for 100% activity) and wells with buffer only (for background).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the metabolic activation of cyanamide.
-
-
ALDH Activity Measurement:
-
Prepare a reaction master mix containing the ALDH source (if not already present in the activating system), NAD+, and the detection reagent in assay buffer.
-
Following the activation incubation, add the reaction master mix to all wells.
-
Initiate the enzymatic reaction by adding the acetaldehyde substrate to all wells.[6]
-
Immediately place the plate in the plate reader, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance or fluorescence over time (kinetic mode). The signal is proportional to the rate of NADH production.[9][10]
-
Calculate the initial reaction velocity (V₀) for each concentration of cyanamide.
-
Normalize the velocities to the "no inhibitor" control to determine the percent inhibition for each cyanamide concentration.
-
Plot the percent inhibition against the logarithm of the cyanamide concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The in vitro evaluation of this compound (calcium carbimide) and its active component, cyanamide, requires a nuanced approach that accounts for its mechanism of action. Standard assays using purified ALDH will fail to show significant inhibition. The key takeaway is the mandatory requirement for a metabolic activation system, such as intact liver mitochondria or NADPH-supplemented microsomes, to convert cyanamide into its potent, inhibitory form.[1][4] The IC50 value of 2.0 µM for the low Km mitochondrial ALDH, determined under such activating conditions, provides a quantitative measure of its potent inhibitory effect.[1] This guide provides the necessary framework, including quantitative data and detailed protocols, for the successful in vitro investigation of this important ALDH inhibitor.
References
- 1. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Preliminary Studies on Citrated Calcium Carbimide: A Technical Overview for Drug Development Professionals
December 19, 2025
Abstract
Citrated calcium carbimide, a therapeutic agent used in the management of alcohol use disorder, functions as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH). This document provides a technical overview of the preliminary research on citrated calcium carbimide, consolidating available data on its mechanism of action, pharmacokinetics, and clinical effects. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this compound. This guide summarizes quantitative data in tabular format, outlines experimental methodologies from cited studies, and presents key pathways and workflows as diagrams generated using the DOT language.
Introduction
Citrated calcium carbimide has been utilized as an alcohol-sensitizing agent, creating a deterrent effect to alcohol consumption.[1][2] It is a formulation that combines calcium carbimide with citric acid, typically in a 1:2 ratio, to improve its stability and bioavailability.[1] Unlike disulfiram, another ALDH inhibitor, citrated calcium carbimide is reported to have a faster onset of action and a shorter duration of effect. This paper will delve into the fundamental scientific studies that have characterized this compound.
Mechanism of Action
Citrated calcium carbimide is a prodrug that requires metabolic activation to exert its inhibitory effects on aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the oxidation of acetaldehyde (B116499), a toxic metabolite of alcohol. The accumulation of acetaldehyde in the blood leads to unpleasant physiological reactions, thus discouraging alcohol intake.[3]
The proposed metabolic activation pathway suggests that calcium carbimide is converted to its active metabolite, which then inhibits ALDH. This inhibition leads to a rapid increase in blood acetaldehyde levels upon consumption of ethanol.
References
Toxicological Profile of Temposil (Citrated Calcium Carbimide): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for Temposil, the brand name for citrated calcium carbimide. The active pharmacological agent in this compound is carbimide, which is used in the management of alcoholism. This document synthesizes non-clinical safety data, outlines key experimental methodologies, and visualizes the primary mechanism of action and associated toxicological pathways.
Executive Summary
This compound (citrated calcium carbimide) exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption, which results in unpleasant physiological reactions.[1][2][3] The toxicological profile of its active component, cyanamide, indicates high acute oral toxicity and the potential for significant skin and eye damage.[4][5] Furthermore, it is suspected of causing cancer and reproductive toxicity, and may cause damage to organs, particularly the thyroid, with prolonged exposure.[5] This guide presents the available quantitative toxicological data, describes the general protocols for key toxicological studies, and provides diagrams of the relevant signaling pathways.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for the active ingredient, cyanamide. It is important to note that these data may not be fully representative of the citrated calcium carbimide formulation found in this compound.
Table 1: Acute Toxicity of Cyanamide
| Test | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | 125 mg/kg | |
| Acute Oral Toxicity | Rat | Oral | LD50 | 142 mg/kg | |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 590 mg/kg | |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4h) | > 1 mg/L | |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4h) | > 2 mg/L | [4] |
| Acute Intraperitoneal Toxicity | Mouse | Intraperitoneal | LD50 | 200-300 mg/kg | [6] |
Table 2: Ecotoxicity of Cyanamide
| Test | Species | Endpoint | Value | Reference |
| Toxicity to Fish | Oncorhynchus mykiss (rainbow trout) | LC50 (96h) | 45.6 mg/L | [6] |
| Toxicity to Aquatic Invertebrates | Daphnia magna (Water flea) | EC50 (48h) | 3.2 mg/L | [6] |
| Toxicity to Algae | Pseudokirchneriella subcapitata (green algae) | EC50 (96h) | 16.6 mg/L | [6] |
Table 3: Other Toxicological Endpoints for Cyanamide
| Endpoint | Finding | Classification | Reference |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Category 1B / Category 1 | [5] |
| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [5] |
| Germ Cell Mutagenicity | Not mutagenic in AMES Test | Not Classified | |
| Carcinogenicity | Suspected of causing cancer | Category 2 | [5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Category 2 | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Thyroid) | Category 2 |
Experimental Protocols
Detailed experimental protocols for the toxicological screening of this compound are not publicly available. However, based on the OECD guidelines cited in safety data sheets for cyanamide, the following are generalized descriptions of the methodologies for key acute toxicity studies.
Acute Oral Toxicity (OECD 401)
The acute oral toxicity of a substance is typically determined by administering the substance in graduated doses to several groups of experimental animals, with one dose level per group. The animals are observed for a set period, and mortality is recorded. The LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is then calculated. Observations of the effects on skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are also recorded.
Acute Dermal Toxicity (as per general OECD guidelines)
For acute dermal toxicity studies, the test substance is applied to a shaved area of the skin of the test animals. The animals are then observed for signs of toxicity and mortality over a period of time. The application site is assessed for local skin reactions such as erythema and edema. The LD50 is calculated as the dose that causes mortality in 50% of the treated animals.
Acute Inhalation Toxicity (OECD 403)
In an acute inhalation toxicity study, animals are exposed to the test substance, either as a gas, vapor, aerosol, or dust, in a chamber for a defined period. Several concentration groups are tested. The animals are observed during and after exposure for signs of toxicity and mortality. The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is determined.
Signaling Pathways and Mechanisms of Toxicity
Primary Mechanism of Action: Aldehyde Dehydrogenase Inhibition
The primary pharmacological and toxicological mechanism of this compound is the inhibition of aldehyde dehydrogenase (ALDH). This leads to the accumulation of acetaldehyde when ethanol (B145695) is consumed, causing the "disulfiram-like" reaction.
Postulated Pathway of Acetaldehyde-Induced Cardiotoxicity
Studies in animal models suggest that the accumulation of acetaldehyde following combined ethanol and calcium carbimide administration may induce myocardial apoptosis. This process is potentially mediated by the altered expression of key apoptosis-regulating genes.
References
- 1. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
Temposil and the Acetaldehyde Metabolism Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temposil®, the brand name for citrated calcium carbimide, is a pharmacological agent used in the management of alcohol use disorder. Its therapeutic effect is contingent on its potent and selective inhibition of the enzyme aldehyde dehydrogenase (ALDH), a critical component of the ethanol (B145695) metabolism pathway. This inhibition leads to the accumulation of acetaldehyde (B116499), the primary and toxic metabolite of ethanol, upon alcohol consumption. The resulting unpleasant physiological reactions, collectively known as the disulfiram-ethanol reaction, serve as a deterrent to further alcohol intake. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the acetaldehyde metabolism pathway, and detailed experimental protocols for its study.
The Acetaldehyde Metabolism Pathway and the Role of Aldehyde Dehydrogenase
Ethanol is primarily metabolized in the liver through a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde to non-toxic acetate. Under normal physiological conditions, ALDH efficiently clears acetaldehyde, preventing its accumulation.[1] However, when ALDH activity is inhibited, acetaldehyde concentrations in the blood and tissues rise significantly, leading to a cascade of adverse effects.[2]
There are multiple isozymes of ALDH, with the mitochondrial ALDH2 playing a predominant role in acetaldehyde oxidation due to its low Michaelis constant (Km) for acetaldehyde.[3] Individuals with a genetic deficiency in ALDH2 activity exhibit a pronounced flushing response and other aversive symptoms after consuming even small amounts of alcohol, highlighting the critical role of this enzyme in acetaldehyde detoxification.
This compound (Calcium Carbimide): Mechanism of Action
This compound's active component is carbimide, which is formed from calcium carbimide.[3] Unlike disulfiram (B1670777), which is a broad-spectrum enzyme inhibitor, this compound exhibits a more specific action against ALDH.[4]
Metabolic Activation of Cyanamide (B42294)
An important aspect of this compound's mechanism is that its parent compound, cyanamide, is not the direct inhibitor of ALDH.[5] In vivo, cyanamide undergoes metabolic activation to form an active inhibitory species.[6] This bioactivation is catalyzed by the enzyme catalase, which is found in mitochondria and peroxisomes.[6] The presence of NAD+ or NADH is also necessary for the inhibition of ALDH by the activated cyanamide metabolite.[7]
Inhibition of Aldehyde Dehydrogenase
The activated metabolite of cyanamide is a potent inhibitor of ALDH, particularly the low-Km mitochondrial isozyme (ALDH2), which is the primary enzyme responsible for acetaldehyde metabolism.[3][5] This inhibition is time-dependent and leads to a rapid and significant increase in blood acetaldehyde levels following ethanol consumption.[8] Studies in rats have shown that oral administration of calcium carbimide leads to a more pronounced and prolonged inhibition of the low-Km mitochondrial ALDH compared to other ALDH isozymes.[3]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies on this compound (calcium carbimide/cyanamide).
| Parameter | Value | Species/Context | Reference |
| ED50 for raising ethanol-derived blood acetaldehyde | 0.11 mmol/kg | Rat | [5] |
| I50 for low-Km mitochondrial ALDH | 2.0 µM | Intact rat liver mitochondria | [5] |
| I50 for yeast ALDH (in the presence of rat liver mitochondria) | 7.8 µM | In vitro | [5] |
| DI50 for low-Km mitochondrial ALDH inhibition | 0.104 mg/kg | Rat (repeated intraperitoneal administration) | [9] |
| DI50 for high-Km mitochondrial ALDH inhibition | 8.52 mg/kg | Rat (repeated intraperitoneal administration) | [9] |
Table 1: Preclinical Efficacy of Cyanamide
| Study Population | This compound Dose | Ethanol Dose | Peak Blood Acetaldehyde Concentration | Comparison | Reference |
| Social Drinkers | 0.7 mg/kg twice daily for 2 days | 0.15 g/kg | 2- to 3-fold increase compared to controls | Peak concentration was greater with calcium carbimide than disulfiram (p < 0.05) | [10] |
| Healthy Volunteers | 50 mg | 0.25 g/kg | Significant elevation (p < 0.001) | - | [8] |
| Healthy Volunteers | 50 mg | 0.2 g/kg (IV) | Not directly quantified, but reaction observed | - | [11] |
Table 2: Clinical Data on Blood Acetaldehyde Levels after this compound and Ethanol Administration
Signaling Pathways and Experimental Workflows
Acetaldehyde Metabolism and this compound's Point of Intervention
Caption: Acetaldehyde metabolism pathway and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound's Efficacy
Caption: Experimental workflow for evaluating this compound's effects.
Detailed Experimental Protocols
Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric Method)
This protocol is adapted from methodologies that measure the reduction of NAD+ to NADH.[12][13][14]
Principle: The enzymatic activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH as ALDH oxidizes an aldehyde substrate.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
-
ALDH enzyme source (e.g., purified enzyme, mitochondrial fraction)
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)
-
NAD+ solution (e.g., 50 mM in Assay Buffer)
-
Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)
-
Test compound (this compound/cyanamide) and vehicle control (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of NAD+ in Assay Buffer.
-
Prepare a stock solution of the aldehyde substrate. The final concentration in the assay should be optimized based on the Km of the ALDH isozyme being studied.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (per well of a 96-well plate):
-
Add Assay Buffer.
-
Add NAD+ solution.
-
Add the test compound or vehicle control.
-
Add the ALDH enzyme solution.
-
Incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for any pre-incubation effects of the inhibitor.
-
-
Initiation of Reaction:
-
Add the aldehyde substrate to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition caused by the test compound relative to the vehicle control.
-
If applicable, calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Measurement of Acetaldehyde in Blood Samples (HPLC Method)
This protocol is based on the derivatization of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis.[15][16][17]
Principle: Acetaldehyde in a biological sample is reacted with DNPH to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector and a C18 column
-
Blood collection tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Perchloric acid (PCA)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (e.g., crotonaldehyde)
-
Centrifuge
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples and immediately place them on ice to minimize artifactual acetaldehyde formation.
-
To deproteinize, add a chilled aliquot of blood to a tube containing cold perchloric acid.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add the DNPH solution to the supernatant.
-
Add the internal standard.
-
Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complete derivatization.
-
-
Extraction:
-
Extract the acetaldehyde-DNPH derivative using a solid-phase extraction (SPE) cartridge or by liquid-liquid extraction with an organic solvent like acetonitrile.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject an aliquot of the reconstituted sample onto the HPLC system.
-
Separate the acetaldehyde-DNPH derivative using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect the derivative using a UV detector at an appropriate wavelength (e.g., 365 nm).
-
-
Quantification:
-
Identify the acetaldehyde-DNPH peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area to that of a calibration curve generated with known concentrations of acetaldehyde standards. The use of an internal standard corrects for variations in extraction efficiency and injection volume.
-
Measurement of Acetaldehyde in Biological Samples (Gas Chromatography Method)
This protocol provides an alternative method for acetaldehyde quantification using gas chromatography (GC).[18][19][20]
Principle: Volatile compounds, including acetaldehyde, in the headspace of a heated sample vial are injected into a gas chromatograph for separation and detection by a flame ionization detector (FID).
Materials:
-
Gas chromatograph with a headspace autosampler and a flame ionization detector (FID)
-
Appropriate GC column (e.g., capillary column)
-
Headspace vials with septa and caps
-
Internal standard (e.g., 1-propanol)
-
Reagents to prevent artifactual acetaldehyde formation (e.g., perchloric acid, sodium azide, thiourea).[18]
Procedure:
-
Sample Preparation:
-
Place a small, precise volume of the biological sample (e.g., blood) into a headspace vial.
-
Add a solution containing the internal standard and reagents to prevent artifactual acetaldehyde formation.
-
Immediately seal the vial.
-
-
Headspace GC Analysis:
-
Place the vial in the headspace autosampler, which heats the sample to a specific temperature for a set time to allow volatile compounds to equilibrate between the sample and the headspace.
-
A sample of the headspace gas is automatically injected into the GC.
-
The compounds are separated based on their boiling points and interaction with the column.
-
The FID detects the compounds as they elute from the column.
-
-
Quantification:
-
Identify the acetaldehyde peak based on its retention time.
-
Quantify the concentration by comparing the peak area ratio of acetaldehyde to the internal standard against a calibration curve prepared with known standards.
-
Conclusion
This compound's efficacy as an alcohol-aversive agent is rooted in its specific and potent inhibition of aldehyde dehydrogenase, leading to the accumulation of the toxic metabolite acetaldehyde. Understanding the metabolic activation of its active component, cyanamide, and the subsequent impact on the acetaldehyde metabolism pathway is crucial for its clinical application and for the development of novel therapeutics in this area. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ALDH inhibitors, facilitating further research into their pharmacological effects and potential therapeutic uses.
References
- 1. The disulfiram and calcium carbimide acetaldehyde-mediated ethanol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase is catalyzed by catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic requirement for cyanamide inactivation of rat liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a small dose of ethanol and calcium carbimide-induced acetaldehyde intoxication on human platelet aggregation, associated thromboxane formation and urinary excretion of 2,3-dinor-6-keto prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of rat hepatic mitochondrial aldehyde dehydrogenase isozymes by repeated cyanamide administration: pharmacokinetic-pharmacodynamic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diphenhydramine and the calcium carbimide-ethanol reaction: a placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
- 16. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of acetaldehyde in blood by solid phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of acetaldehyde in biological samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
The Pharmacodynamics of Temposil (Citrated Calcium Carbimide): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temposil, the commercial trade name for citrated calcium carbimide, is a therapeutic agent primarily utilized in the management of chronic alcoholism. Its pharmacodynamic profile is characterized by a disulfiram-like effect, inducing a profound intolerance to alcohol. This guide provides a comprehensive technical overview of the core pharmacodynamics of this compound, with a focus on its molecular mechanisms, quantitative data, and the experimental protocols used for its characterization. For comparative purposes and to explore potential secondary mechanisms, data from its analogs, disulfiram (B1670777) and cyanamide (B42294), are also discussed.
Core Mechanism of Action: Aldehyde Dehydrogenase Inhibition
The primary pharmacodynamic effect of this compound is the inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][2] ALDH is a critical enzyme in the metabolic pathway of ethanol (B145695). Following alcohol consumption, ethanol is first oxidized to acetaldehyde (B116499) by alcohol dehydrogenase (ADH). Subsequently, ALDH catalyzes the oxidation of the toxic acetaldehyde to the non-toxic acetate.
This compound, through its active moiety cyanamide, inhibits ALDH.[2][3] This inhibition leads to a rapid accumulation of acetaldehyde in the blood upon ingestion of even small amounts of alcohol.[4] The elevated acetaldehyde levels are responsible for the characteristic unpleasant and severe physiological reactions, including flushing, tachycardia, hypotension, nausea, and vomiting, which serve as a deterrent to alcohol consumption.[1]
It is crucial to note that cyanamide itself is a prodrug and requires metabolic activation to exert its inhibitory effect on ALDH.[3][5] In vitro studies have shown that cyanamide has little to no direct inhibitory activity on purified ALDH enzymes.[3] Liver mitochondria and microsomes are involved in this bioactivation process.[3]
Quantitative Data on ALDH Inhibition
The inhibitory potency of the active metabolite of this compound (cyanamide) on ALDH has been quantified in several studies. The following tables summarize the available quantitative data.
| Inhibitor | ALDH Isozyme | System | IC50 Value | Reference |
| Cyanamide | Low K_m_ mitochondrial ALDH | Intact rat liver mitochondria | 2.0 µM | [3] |
| Cyanamide | Yeast ALDH | In vitro with rat liver mitochondria | 7.8 µM | [3] |
| Disulfiram | ALDH1A1 | Recombinant human | 0.13 µM | [6] |
| Disulfiram | ALDH2 | Recombinant human | 3.4 µM | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Comparative IC50 Values for ALDH Inhibition
| Drug | ALDH Isozyme | Effect | Time to Max Inhibition (in rats) | Duration of Inhibition (in rats) | Reference |
| Calcium Carbimide (7.0 mg/kg, oral) | Low-K_m_ mitochondrial ALDH | Complete Inhibition | 0.5 hours | Returns to control at 96 hours | [7] |
| Calcium Carbimide (7.0 mg/kg, oral) | Low-K_m_ cytosolic ALDH | Lesser Inhibition | - | Shorter duration | [7] |
| Calcium Carbimide (7.0 mg/kg, oral) | High-K_m_ mitochondrial, cytosolic, and microsomal ALDH | Lesser Inhibition | - | Shorter duration | [7] |
Table 2: In Vivo Effects of Calcium Carbimide on Rat Hepatic ALDH Isozymes
Secondary Pharmacodynamic Effects
While the primary mechanism of this compound is well-established, the broader pharmacodynamic profile, particularly in comparison to its analog disulfiram, is an area of ongoing investigation.
Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition
Disulfiram is known to inhibit dopamine β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine.[8][9] This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine, which has been explored for potential therapeutic applications in conditions like cocaine dependence.[9]
In contrast, studies on cyanamide, the active component of this compound, suggest that it does not have a significant inhibitory effect on DBH.[10] This represents a key pharmacodynamic distinction between this compound and disulfiram.
Signaling Pathways
Primary Signaling Pathway: Ethanol Metabolism and ALDH Inhibition
The core pharmacodynamic action of this compound directly impacts the ethanol metabolism pathway. The following diagram illustrates this process and the point of inhibition.
Potential Secondary Signaling Pathways (Analog-based)
While not directly established for this compound, its analog disulfiram has been shown to modulate other signaling pathways, particularly in the context of cancer research. These findings suggest potential, yet unconfirmed, secondary pharmacodynamic effects for ALDH inhibitors.
Experimental Protocols
In Vitro Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)
This protocol provides a general framework for measuring ALDH activity and the inhibitory potential of compounds like this compound.
1. Principle:
The assay measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.
2. Materials:
-
Purified ALDH enzyme or cellular/tissue lysate
-
NAD⁺ solution
-
Acetaldehyde (or other aldehyde substrate) solution
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.5-9.0)
-
Test compound (this compound/cyanamide) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
-
Reagent Preparation: Prepare working solutions of ALDH, NAD⁺, acetaldehyde, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution
-
Test compound at various concentrations (or vehicle control)
-
ALDH enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the acetaldehyde substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The primary pharmacodynamic effect of this compound (citrated calcium carbimide) is the potent and selective inhibition of aldehyde dehydrogenase, leading to the accumulation of acetaldehyde upon alcohol consumption. This mechanism is well-supported by quantitative in vitro and in vivo data. While this compound shares this primary mechanism with disulfiram, it appears to differ in its lack of significant dopamine β-hydroxylase inhibition. The exploration of other potential signaling pathways affected by ALDH inhibitors, as suggested by studies on disulfiram, presents an intriguing area for future research that may uncover novel therapeutic applications for this class of drugs. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacodynamics of this compound and related compounds.
References
- 1. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Disulfiram and calcium carbimide. Mode of action, adverse effects and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of cyanamide to an inhibitor of aldehyde dehydrogenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternate substrates of dopamine beta-hydroxylase. III. Stoichiometry of the inactivation reaction with benzyl cyanides and spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Citrated Calcium Carbimide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of citrated calcium carbimide, an alcohol-sensitizing agent. It covers its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and toxicological profile, presenting quantitative data in structured tables and visualizing key pathways and workflows.
Chemical and Physical Properties
Citrated calcium carbimide is a salt formed from calcium carbimide and citric acid.[1] It is also known as calcium cyanamide (B42294) citrated.[2] The active component, calcium carbimide, is the calcium salt of cyanamide.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | Calcium cyanamide citrated |
| CAS Number | 8013-88-5[1][2] |
| UNII | 21ZCD2AA4H[1][2] |
| Molecular Formula | C6H8O7.CN2.Ca[4] |
| Molecular Weight | 272.23 g/mol [4] |
| InChIKey | TXCUCVKSFYQLPY-UHFFFAOYSA-N[4] |
| SMILES | C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(#N)[N-2].[Ca+2][4] |
Note: The CAS number for the non-citrated form, calcium carbimide (calcium cyanamide), is 156-62-7.[1]
Table 2: Physicochemical Properties
| Property | Description |
| Physical Form | Pure calcium cyanamide appears as glistening, hexagonal crystals. The citrated form is typically formulated into tablets.[3] |
| Color | Colorless to gray solid.[3] |
| Odor | Odorless.[3] |
| Use | Used as an alcohol deterrent in the treatment of alcoholism.[5] |
Mechanism of Action
Citrated calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of ethanol.[3][5] This inhibition leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, resulting in aversive physiological reactions.[1]
The activation of calcium carbimide is a multi-step process. It requires an initial metabolic transformation involving catalase and hydrogen peroxide (H2O2) to form N-hydroxycyanamide. This intermediate then spontaneously decomposes into cyanide and nitroxyl. Nitroxyl is the direct competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase.[3]
Caption: Mechanism of Action of Citrated Calcium Carbimide.
Pharmacokinetics
Citrated calcium carbimide is formulated as a slow-release tablet to mitigate side effects associated with its rapid absorption, such as nausea and headache.[5]
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 50-81% | Not Specified | Dose-dependent (0.3-1.5 mg/kg)[3] |
| Tmax (Time to Peak Plasma Concentration) | 60 minutes | Preclinical[3][5] | - |
| Apparent Elimination Half-life | 92.4 minutes | Experimental Animals[5] | - |
| Volume of Distribution of Ethanol (in presence of drug) | 0.64 L/kg | Not Specified | Compared to 0.68 L/kg without the drug[3] |
| Total Plasma Clearance (IV administration) | 0.0123 - 0.0190 L/kg·min | Not Specified | Two-compartment pharmacokinetic profile[3] |
The presence of calcium carbimide significantly increases blood acetaldehyde levels from a baseline of 1.7-6.5 µM to 40-242 µM after alcohol consumption.[3]
Experimental Protocols
Detailed experimental protocols for citrated calcium carbimide are not extensively available in the public domain. However, based on the literature, a general workflow for preclinical and clinical evaluation can be outlined.
Caption: General Experimental Workflow for Drug Development.
A short-term, placebo-controlled, double-blind clinical trial reported on the medical findings of calcium carbimide in the treatment of alcoholism.[6] Another study detailed a preliminary clinical trial.[7]
Toxicology and Safety
Citrated calcium carbimide is generally considered to have a better safety profile than disulfiram (B1670777), particularly concerning hepatotoxicity.[5][8] However, adverse effects have been reported.
Table 4: Toxicological and Safety Profile
| Aspect | Description |
| Hepatotoxicity | While considered less hepatotoxic than disulfiram, there have been reports of liver damage associated with its use.[9] |
| Antithyroid Activity | Can be clinically significant in patients with pre-existing hypothyroidism.[5][6] |
| Common Side Effects | Fatigue, skin rashes, ringing in the ears, mild depression, frequent urination, and impotence.[5] |
| Hematological Effects | A transient increase in mean white blood cell count has been observed, which returns to baseline after discontinuation.[3][6] |
| Cardiovascular Effects | The reaction with alcohol can cause a severe cardiovascular response.[8] |
Caution is advised when prescribing to individuals with cardiovascular, hepatic, or renal diseases.[3]
Synthesis
A non-electrical process for the synthesis of calcium cyanamide, a component of the citrated form, involves the reaction of urea (B33335) and calcium oxide. The process consists of mixing the reactants, heating them in a closed kettle to approximately 300°C, followed by crushing the resulting solid and reheating it to around 700°C.[10]
Caption: Synthesis of Calcium Cyanamide from Urea and Calcium Oxide.
Analytical Methods
Stability Studies
Information on formal stability studies for citrated calcium carbimide is limited in the provided search results. General best practices for drug substance stability studies during early-stage development involve long-term and accelerated stability testing to determine the retest period and shelf life.[13]
References
- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 2. Calcium cyanamide citrated - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Calcium carbimide in alcoholism treatment. Part 2: Medical findings of a short-term, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new protective drug in the treatment of alcoholism; preliminary clinical trial of citrated calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3173755A - Synthesis of calcium cyanamide - Google Patents [patents.google.com]
- 11. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of Temposil (Citrated Calcium Carbimide) in Solution
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known stability characteristics of citrated calcium carbimide, the active pharmaceutical ingredient in Temposil. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide focuses on the fundamental chemical degradation pathways of its active moiety, calcium cyanamide (B42294), and provides representative experimental protocols based on established analytical principles and regulatory guidelines.
Introduction
This compound, with its active ingredient citrated calcium carbimide, is a therapeutic agent used in the management of alcoholism.[1] The stability of the active ingredient in solution is a critical factor for formulation development, ensuring consistent potency and safety of the final drug product. This guide delves into the chemical stability of citrated calcium carbimide in solution, outlining its degradation pathways, providing methodologies for its stability assessment, and offering a framework for conducting forced degradation studies.
Chemical Structure and Properties
-
Active Pharmaceutical Ingredient (API): Citrated Calcium Carbimide (also referred to as Calcium Cyanamide Citrate)
-
Chemical Formula (Citrated Salt): C₇H₆CaN₂O₇
-
CAS Number (Citrated): 8013-88-5[1]
-
Core Active Moiety: Calcium Cyanamide (CaCN₂)
In aqueous environments, citrated calcium carbimide dissociates, and the calcium cyanamide (CaCN₂) becomes available for chemical reactions. The stability of the cyanamide ion (CN₂²⁻) and its protonated form, cyanamide (H₂NCN), is highly dependent on the solution's properties, particularly pH.
Degradation Pathways of Calcium Cyanamide in Solution
The primary degradation route for calcium cyanamide in solution is hydrolysis. This process is significantly influenced by the pH of the medium, leading to different degradation products.
Hydrolysis to Cyanamide
Upon dissolution in water, calcium cyanamide hydrolyzes to form hydrogen cyanamide (H₂NCN) and calcium hydroxide.
CaCN₂ + 2H₂O → H₂NCN + Ca(OH)₂
pH-Dependent Degradation of Cyanamide
The resulting cyanamide is unstable and undergoes further reactions depending on the pH of the solution:
-
Acidic and Strongly Alkaline Conditions: Under acidic or strongly alkaline conditions, and often accelerated by heat, cyanamide undergoes hydrolysis to form urea (B33335). H₂NCN + H₂O → CO(NH₂)₂ (Urea)
-
Moderately Alkaline Conditions (pH 8-12): In this pH range, cyanamide can undergo dimerization to form dicyandiamide (B1669379) (2-cyanoguanidine).
2 H₂NCN → C₂H₄N₄ (Dicyandiamide)
The potential degradation pathways are illustrated in the diagram below.
Quantitative Stability Data
A comprehensive search of scientific literature and regulatory documents did not yield specific quantitative stability data for citrated calcium carbimide in solution (e.g., degradation rate constants, half-life under various pH and temperature conditions). The data on "this compound" stability is primarily in the context of its use as a dental cement, focusing on physical dissolution rather than chemical degradation of the active ingredient in a pharmaceutical solution. Therefore, a quantitative data summary table cannot be provided at this time. Researchers are advised to perform their own stability studies to generate data relevant to their specific formulations and storage conditions.
Experimental Protocols
The following sections provide representative protocols for conducting stability assessments of citrated calcium carbimide. These are based on established analytical techniques and regulatory guidelines.
Stability-Indicating Analytical Method: HPLC with Pre-Column Derivatization
A stability-indicating method is crucial for separating the intact drug from its degradation products. An HPLC method with pre-column derivatization is a suitable approach for quantifying cyanamide, which lacks a strong chromophore.[2]
Objective: To develop and validate an HPLC method for the quantification of citrated calcium carbimide (as cyanamide) in the presence of its potential degradation products.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of citrated calcium carbimide reference standard in a suitable non-aqueous solvent (e.g., acetonitrile) to prevent premature degradation.
-
For solution stability samples, an aliquot is taken at each time point.
-
Prepare solutions of potential degradation products (urea and dicyandiamide) for specificity assessment.
-
-
Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add a borate (B1201080) buffer (pH ~9.0).
-
Add a solution of a derivatizing agent, such as dansyl chloride in acetonitrile.
-
Allow the reaction to proceed in a controlled temperature environment (e.g., 60°C) for a specific duration. The dansyl group reacts with the amine functionality of cyanamide, rendering it fluorescent and UV-active.
-
Quench the reaction by adding a suitable reagent (e.g., a primary amine solution like glycine).
-
-
Chromatographic Conditions (Representative):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.01 M Phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivatized cyanamide from the derivatizing agent and potential degradation products (which may or may not be derivatized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence (e.g., Ex: 335 nm, Em: 520 nm for dansyl derivatives) or UV (e.g., 254 nm).
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
The workflow for this analytical method is depicted below.
Forced Degradation Study Protocol
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.
Objective: To investigate the degradation of citrated calcium carbimide under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of citrated calcium carbimide in various media (e.g., water, 0.1 N HCl, 0.1 N NaOH, and a suitable organic solvent for oxidative stress). A concentration of 1 mg/mL is often a good starting point.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours), as degradation is expected to be faster. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis:
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to ensure that the parent drug peak is pure and not co-eluting with any degradants.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
The logical flow of a forced degradation study is presented below.
Conclusion and Recommendations
The stability of this compound (citrated calcium carbimide) in solution is governed by the pH-dependent degradation of its active moiety, calcium cyanamide. In aqueous solutions, it primarily hydrolyzes to cyanamide, which can then either hydrolyze further to urea or dimerize to dicyandiamide, depending on the pH and temperature.
Due to the absence of specific quantitative stability data in the public domain, it is imperative for researchers and drug development professionals to:
-
Conduct thorough stability studies on their specific formulations of citrated calcium carbimide.
-
Develop and validate a robust, stability-indicating analytical method, likely involving pre-column derivatization, for accurate quantification.
-
Perform comprehensive forced degradation studies to understand the degradation profile and ensure the analytical method's specificity.
-
Consider the impact of excipients on the stability of the active ingredient in the final formulation.
By following the principles and representative protocols outlined in this guide, a comprehensive understanding of the stability of this compound in solution can be achieved, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
An Initial Investigation into the Side Effects of Temposil (Calcium Carbimide): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temposil® (citrated calcium carbimide) is a pharmacological agent employed in the management of alcohol use disorder. Its therapeutic action is primarily mediated through the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the oxidative metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde (B116499) upon alcohol consumption, precipitating a series of unpleasant physiological reactions intended to deter further drinking. While efficacious for this purpose, the use of this compound is associated with a distinct profile of side effects. This technical guide provides a comprehensive initial investigation into these adverse effects, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved. The information is intended to support further research and inform drug development strategies in this area.
Introduction
Calcium carbimide, commercially available as this compound®, functions as an alcohol-sensitizing agent.[1][2] Unlike disulfiram (B1670777), another ALDH inhibitor, this compound has a faster onset of action. The primary mechanism of action involves the in-vivo conversion of calcium carbimide to its active metabolite, carbimide, which then inhibits ALDH.[3] This blockage of the ethanol (B145695) metabolism pathway results in a rapid increase in blood acetaldehyde levels upon ingestion of alcohol, leading to the characteristic disulfiram-like reaction.[1][4] Understanding the full spectrum of this compound's physiological effects, both intended and adverse, is critical for its safe and effective use. This document summarizes the key side effects reported in the literature, with a focus on providing quantitative data where available and outlining the experimental approaches used to identify these effects.
Summary of Quantitative Data on Side Effects
| Side Effect Category | Specific Adverse Event | Reported Frequency/Incidence | Key Findings & Citations |
| Hepatotoxicity | Elevated liver enzymes (AST, ALT) | Less frequent than with disulfiram, but cases of severe liver damage, including fulminant liver failure, have been reported. | The hepatotoxic potential is not as well-recognized as that of disulfiram.[5] Liver damage is a known, though less common, adverse effect.[5] |
| Cholestatic hepatitis | Case reports describe instances of cholestatic liver injury. | A liver biopsy in one reported case showed perivenular cholestasis and mild hepatobiliary damage.[5] | |
| Hematological | Transient leukocytosis | A slight increase in mean white blood cell count was observed during treatment, which returned to baseline after discontinuation. | A 4-month placebo-controlled trial noted this effect.[6] |
| Endocrine | Antithyroid effects (Hypothyroidism) | Can be clinically significant, particularly in patients with pre-existing thyroid conditions. | One patient with reduced pretreatment thyroid function became hypothyroid after administration.[6] |
| Cardiovascular (with ethanol) | Tachycardia | Heart rate can be elevated to over 100 bpm.[7] | Potentially serious cardiovascular changes can occur during the carbimide-ethanol reaction.[7] |
| Hypotension | A decrease in diastolic blood pressure is a common feature of the ethanol reaction.[7] | Hypotension can occur, sometimes accompanied by bradycardia due to vagal stimulation from vomiting.[7] | |
| General | Fatigue | Commonly reported side effect. | Mentioned in a 1999 Canadian monograph. |
| Skin Rashes | Dermatological reactions are a known adverse effect.[5] | Included in the shared profile of adverse effects with disulfiram.[5] | |
| Tinnitus (Ringing in the ears) | Reported side effect. | Mentioned in a 1999 Canadian monograph. | |
| Mild Depression | A possible neuropsychiatric side effect. | Mentioned in a 1999 Canadian monograph. | |
| Frequent Urination | A reported side effect. | Mentioned in a 1999 Canadian monograph. | |
| Impotence | A reported side effect. | Mentioned in a 1999 Canadian monograph. |
Experimental Protocols
The investigation of this compound's side effects has utilized a range of preclinical and clinical methodologies. Below are detailed descriptions of key experimental protocols.
Preclinical Assessment of Aldehyde Dehydrogenase (ALDH) Inhibition
This protocol outlines a typical in vivo experiment in a rat model to determine the effect of calcium carbimide on hepatic ALDH activity.[3][8][9]
Objective: To quantify the time-course and dose-dependency of hepatic ALDH inhibition following oral administration of calcium carbimide.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A solution of calcium carbimide is administered orally via gavage at a specified dose (e.g., 7.0 mg/kg).[3][8]
-
Time Points: Animals are sacrificed at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, 48, 96 hours) to establish a time-course of enzyme inhibition.
-
Tissue Harvesting: Livers are rapidly excised, weighed, and homogenized in a buffered solution (e.g., sucrose-phosphate buffer).
-
Subcellular Fractionation: The homogenate is subjected to differential centrifugation to isolate mitochondrial and cytosolic fractions, where different ALDH isozymes are located.
-
Enzyme Activity Assay: ALDH activity in the subcellular fractions is determined spectrophotometrically by measuring the rate of NADH production at 340 nm. The assay mixture typically contains:
-
Buffer (e.g., sodium pyrophosphate)
-
NAD+
-
Acetaldehyde (as substrate)
-
The liver fraction sample
-
-
Data Analysis: Enzyme activity is calculated and expressed as a percentage of the activity in control (vehicle-treated) animals.
Clinical Evaluation of the Calcium Carbimide-Ethanol Interaction
This protocol describes a placebo-controlled, double-blind study in human volunteers to characterize the physiological response to ethanol after calcium carbimide administration.[10]
Objective: To measure the cardiovascular and biochemical changes during a calcium carbimide-ethanol reaction.
Methodology:
-
Study Population: Healthy adult male social drinkers.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design.
-
Drug Administration:
-
Subjects receive either citrated calcium carbimide (e.g., 0.7 mg/kg twice daily) or a placebo for a set period (e.g., 2 days).[10]
-
A washout period is implemented between treatment phases.
-
-
Ethanol Challenge: After the last drug administration, subjects are given a controlled dose of ethanol (e.g., 0.15 g/kg).[10]
-
Monitoring and Data Collection:
-
Cardiovascular Parameters: Heart rate, blood pressure (systolic and diastolic), and skin temperature are monitored continuously.
-
Biochemical Analysis: Blood samples are drawn at regular intervals to measure blood ethanol and acetaldehyde concentrations using gas chromatography.
-
Subjective Symptoms: Subjects report the severity of symptoms such as palpitations and shortness of breath.
-
-
Data Analysis: The changes in physiological and biochemical parameters are compared between the calcium carbimide and placebo groups.
In Vitro Assessment of Hepatotoxicity
This outlines a general protocol for evaluating the potential hepatotoxicity of a compound like calcium carbimide using primary human hepatocytes.
Objective: To assess the cytotoxic effects of calcium carbimide on human liver cells.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured in appropriate media.
-
Compound Exposure: Cells are treated with a range of concentrations of calcium carbimide for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays:
-
MTT Assay: To measure cell viability by assessing mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate (B86563) dehydrogenase into the culture medium.
-
-
Biochemical Analysis:
-
Measurement of intracellular glutathione (B108866) (GSH) levels to assess oxidative stress.
-
Analysis of reactive oxygen species (ROS) production.
-
-
Data Analysis: The concentration-dependent effects of calcium carbimide on cell viability and other parameters are determined and compared to vehicle-treated controls.
Signaling Pathways and Mechanisms of Action
The primary and off-target effects of this compound can be understood by examining its impact on specific signaling pathways.
Primary Signaling Pathway: Inhibition of Aldehyde Dehydrogenase
The principal pharmacological effect of this compound is the inhibition of ALDH, which disrupts the normal metabolism of ethanol.
Postulated Mechanism of Antithyroid Effect
While not fully elucidated, the antithyroid effect of calcium carbimide is thought to involve the inhibition of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis.
References
- 1. [Disulfiram and calcium carbimide. Mode of action, adverse effects and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium carbimide in alcoholism treatment. Part 2: Medical findings of a short-term, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular changes during the calcium carbimide-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the inhibition of hepatic aldehyde dehydrogenases in the rat by methyltetrazolethiol, calcium carbimide, and disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decrease in calcium carbimide (calcium cyanamide)-induced inhibition of rat hepatic aldehyde dehydrogenases by multiple ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Research of Citrated Calcium Carbimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo research protocols for citrated calcium carbimide, a potent inhibitor of aldehyde dehydrogenase (ALDH). The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols for preclinical and clinical research, with a focus on its application in alcohol aversion therapy.
Mechanism of Action
Citrated calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of acetaldehyde (B116499), a toxic byproduct of alcohol oxidation.[1][2] Inhibition of ALDH leads to an accumulation of acetaldehyde in the blood if alcohol is consumed.[1][3] This accumulation results in a range of unpleasant physiological reactions, including facial flushing, headache, nausea, and tachycardia, thereby creating an aversion to alcohol.[3] The primary target is the hepatic low-Km mitochondrial ALDH isozyme.[4] It is important to note that carbimide itself may not be the direct inhibitor; it is likely metabolized in vivo to an active compound that then inhibits ALDH.[4]
Signaling Pathway
The mechanism of action involves the disruption of the normal ethanol (B145695) metabolism pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. An Animal Model of Alcohol Dependence to Screen Medications for Treating Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Temposil (Disulfiram) and its Metabolites in Human Plasma
Introduction
Temposil, with the active pharmaceutical ingredient disulfiram (B1670777), is a medication primarily used for the management of alcohol dependence.[1][2] It functions by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant symptoms upon alcohol consumption.[2] Beyond its use in alcohol aversion therapy, disulfiram is being investigated for its potential in treating cocaine addiction and even as a reactivator of latent HIV reservoirs.[1][3]
The bioanalysis of disulfiram in plasma is challenging due to its complex pharmacokinetic profile. The parent drug is highly unstable and is rapidly metabolized into several active metabolites, including diethyldithiocarbamate (B1195824) (DDTC) and S-Methyl-N,N-Diethylthiocarbamate (DET-Me).[1][4] The in vitro half-life of disulfiram in plasma can be as short as 2 to 4 minutes.[4] This inherent instability and rapid conversion necessitate robust, validated analytical methods that often target the more stable metabolites for accurate pharmacokinetic assessment. This document provides detailed protocols and comparative data for the quantification of disulfiram and its key metabolites in human plasma using modern analytical techniques.
Metabolic Pathway of Disulfiram
Disulfiram undergoes rapid reduction and metabolism in the body. The primary pathway involves the conversion to diethyldithiocarbamate (DDTC), which is then further metabolized. Understanding this pathway is critical for selecting the appropriate analyte for quantification in pharmacokinetic studies.[4][5]
Caption: Metabolic conversion of Disulfiram in the body.
Summary of Analytical Methods
Several analytical techniques have been developed for the quantification of disulfiram and its metabolites in plasma, with Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent due to its high sensitivity and specificity.[6][7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods have also been reported.[6][8]
The following table summarizes the performance of various published LC-MS/MS methods.
| Analyte | Method | Sample Preparation | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| Disulfiram | UPLC-MS/MS | Solid Phase Extraction (SPE) | 0.6 - 1200 ng/mL | 0.6 ng/mL | Within ±7.75% | < 12.39% | [7][9] |
| DET-Me | UPLC-MS/MS | Solid Phase Extraction (SPE) | 0.5 - 50.0 ng/mL | 0.5 ng/mL | N/A | < 7.74% (Inter-day) | [1][3] |
| Carbamathione | LC-MS/MS | N/A | 0.5 - 50 nM | 0.5 nM | < 4% (Intra- & Inter-day) | < 10% (Intra- & Inter-day) | [5] |
Experimental Protocols
Due to the instability of disulfiram, immediate sample processing and stabilization are critical for accurate quantification.[10]
Caption: General workflow for plasma sample handling and analysis.
Protocol 1: UPLC-MS/MS Quantification of Disulfiram in Rat Plasma
This protocol is based on a validated method for the direct quantification of disulfiram, emphasizing the need for sample stabilization.[7]
1. Materials and Reagents
-
Disulfiram Reference Standard
-
Diphenhydramine (Internal Standard, IS)
-
Acetonitrile and Methanol (B129727) (HPLC Grade)
-
Formic Acid and Ammonium (B1175870) Acetate
-
Water (Deionized, 18 MΩ·cm)
-
Drug-free rat plasma with stabilizing agent
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid Phase Extraction)
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
To 100 µL of stabilized plasma, add the internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 5% methanol in water).
-
Elute the analyte and IS with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. UPLC-MS/MS Conditions
-
UPLC Column: Phenomenex Kinetex® XB C18 (or equivalent)[7]
-
Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid and 1mM ammonium acetate)[7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
Caption: Workflow of the UPLC-MS/MS system for MRM analysis.
Protocol 2: UPLC-MS/MS Quantification of S-Methyl-N,N-Diethylthiocarbamate (DET-Me) in Human Plasma
This protocol focuses on a key, more stable metabolite of disulfiram, which is often a preferred analyte for clinical studies.[1][3]
1. Materials and Reagents
-
S-Methyl-N,N-Diethylthiocarbamate (DET-Me) Reference Standard
-
S-ethyldipropylthiocarbamate (EPTC) (Internal Standard, IS)
-
Acetonitrile and Methanol (HPLC Grade)
-
Drug-free human plasma (heparinized)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid Phase Extraction)
-
To a 500 µL aliquot of human plasma, add 20 µL of the working internal standard solution (e.g., 100 ng/mL).[1]
-
Proceed with a validated Solid Phase Extraction procedure similar to Protocol 1.
-
After elution, evaporate the solvent and reconstitute the residue in the mobile phase.
3. UPLC-MS/MS Conditions
-
UPLC Column: Waters Acquity HSS T3 (2.1 mm × 100 mm, 1.8 µm)[3]
-
Mobile Phase: Isocratic elution (specific composition of acetonitrile/water to be optimized)
-
Run Time: ~5 minutes[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
Protocol 3: Gas Chromatography (GC) Based Methods (Conceptual)
Older methods for disulfiram quantification often relied on GC. Due to the thermal instability of disulfiram and its metabolites, these methods typically involve converting the analytes to a more volatile and stable compound, such as carbon disulfide (CS₂).[4][8][11]
1. Principle The core principle is the quantitative conversion of dithiocarbamates (like disulfiram's metabolite DDTC) into carbon disulfide (CS₂) via acid hydrolysis, often facilitated by a reducing agent like tin(II) chloride.[11][12] The volatile CS₂ is then extracted into an organic solvent or analyzed via headspace injection and quantified by GC, often with a mass spectrometer (MS) or a flame photometric detector (FPD).[6][11]
2. Conceptual Workflow
-
Sample Preparation: Plasma sample is mixed with an acid (e.g., HCl) and a reducing agent (e.g., SnCl₂) in a sealed vial.[11]
-
Hydrolysis: The vial is heated (e.g., 80°C) to drive the conversion of dithiocarbamates to CS₂.[11]
-
Extraction/Injection: The CS₂ is either extracted into an organic solvent layer (e.g., isooctane) or the headspace gas is directly injected into the GC system.[11][13]
-
Detection: The amount of CS₂ is measured and correlated back to the original concentration of the dithiocarbamate (B8719985) in the sample.
The quantification of this compound (disulfiram) in plasma presents significant analytical challenges, primarily due to the parent drug's rapid degradation. Modern UPLC-MS/MS methods offer the required sensitivity and specificity for robust bioanalysis. For accurate pharmacokinetic assessments, it is often more reliable to quantify stable, major metabolites like DET-Me. Critical to any method is the implementation of a strict and validated sample collection and stabilization protocol to prevent ex vivo degradation of the analytes. The choice of analyte—disulfiram itself or a metabolite—should be driven by the specific objectives of the research or clinical study.
References
- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. A novel UPLC-ESI-MS/MS method for the quantitation of disulfiram, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization and quantitative determination of disulfiram in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Determination of Citrated Calcium Carbimide
Abstract
This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the active ingredient in citrated calcium carbimide, which is cyanamide (B42294). Calcium carbimide, formulated as a citrate (B86180) salt to improve stability and dissolution, is a therapeutic agent used in the management of alcoholism.[1] This method is applicable for the determination of cyanamide in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, offering a simple, accurate, and reproducible approach for quality control and research purposes.
Introduction
Calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption, which results in unpleasant physiological effects.[1][2][3] The active moiety responsible for this inhibition is cyanamide. Accurate quantification of cyanamide in the citrated calcium carbimide drug product is crucial for ensuring its safety and efficacy. This document provides a detailed protocol for an HPLC method developed for this purpose.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this analysis.[4]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Cyanamide reference standard
-
Citrated Calcium Carbimide sample
-
Chromatographic Conditions
The following table summarizes a recommended set of chromatographic conditions for the analysis of cyanamide. These conditions are based on established methods for cyanamide detection and may be optimized for specific instrumentation and sample matrices.[4][5][6][7]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 95:5 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 200 nm |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of cyanamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover a concentration range of approximately 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a portion of the citrated calcium carbimide powder equivalent to approximately 25 mg of cyanamide and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the cyanamide.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Sample Working Solution: Filter a portion of the sample stock solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Analysis Procedure
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for cyanamide.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of cyanamide in the sample solution from the calibration curve.
Quantitative Data Summary
The following table presents typical performance characteristics of the described HPLC method. Actual values may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time (Cyanamide) | ~ 3-5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Diagrams
Caption: Experimental workflow for HPLC analysis of citrated calcium carbimide.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of cyanamide in citrated calcium carbimide. The method is straightforward to implement and can be valuable for routine quality control testing and research applications in the pharmaceutical industry.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Determination of cyanamide in workplace air by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Separation of Cyanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Determination of Carbimide in Plasma by Gas Chromatography with Electron-Capture Detection
Abstract
This application note details a sensitive and selective method for the quantitative analysis of carbimide in plasma using gas chromatography with electron-capture detection (GC-ECD). Due to the polar nature and low volatility of carbimide, a derivatization step using heptafluorobutyric anhydride (B1165640) (HFBA) is employed to facilitate its chromatographic separation and enhance its detectability by ECD. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, and GC-ECD analysis. The method demonstrates high accuracy and precision, with a low limit of detection suitable for pharmacokinetic and toxicological studies.
Introduction
Carbimide, the active metabolite of the alcohol-deterrent drug calcium carbimide, requires a sensitive and reliable analytical method for its determination in biological matrices. Gas chromatography coupled with an electron-capture detector offers excellent sensitivity for electrophilic compounds. However, the direct analysis of carbimide by GC is challenging due to its high polarity and low volatility. Derivatization is a crucial step to convert carbimide into a more volatile and thermally stable compound that is amenable to GC analysis. Acylation with a halogenated anhydride, such as heptafluorobutyric anhydride, introduces a polyfluorinated acyl group into the carbimide molecule. This derivatization not only increases the volatility of the analyte but also significantly enhances its electron-capturing properties, leading to a highly sensitive response from the ECD.[1][2] This application note provides a detailed protocol for the extraction of carbimide from plasma, its derivatization with HFBA, and subsequent analysis by GC-ECD.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of carbimide from plasma samples using ethyl acetate (B1210297).
Materials:
-
Plasma samples
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1.0 mL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of ethyl acetate to the microcentrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube for the derivatization step.
Derivatization
This protocol details the derivatization of extracted carbimide with heptafluorobutyric anhydride.
Materials:
-
Extracted carbimide in ethyl acetate
-
Heptafluorobutyric anhydride (HFBA)
-
Pyridine (catalyst)
-
Nitrogen evaporator or gentle stream of nitrogen
-
Heating block or water bath
Procedure:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 100 µL of ethyl acetate and 10 µL of pyridine.
-
Add 20 µL of heptafluorobutyric anhydride (HFBA) to the mixture.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the tube to cool to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-ECD analysis.
GC-ECD Analysis
This section provides the instrumental parameters for the analysis of the derivatized carbimide.
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD)
GC-ECD Parameters:
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Injector | |
| Temperature | 250°C |
| Injection Volume | 1 µL |
| Mode | Splitless |
| Oven Temperature Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp Rate | 15°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Detector (ECD) | |
| Temperature | 300°C |
| Makeup Gas | Nitrogen |
| Makeup Gas Flow Rate | 50 mL/min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
Data Presentation
The following table summarizes the quantitative data for the GC-ECD method for carbimide analysis in plasma.[1]
| Parameter | Result |
| Limit of Sensitivity | 5.0 ng/mL |
| Accuracy | 96.1% |
| Precision (Coefficient of Variation) | ≤ 8.7% |
| Linearity Range | 5.0 - 500 ng/mL (projected) |
| Correlation Coefficient (r²) | > 0.995 (projected) |
Mandatory Visualization
Caption: Experimental workflow for the GC-ECD analysis of carbimide.
Conclusion
The described method of gas chromatography with electron-capture detection following derivatization with heptafluorobutyric anhydride provides a robust and highly sensitive approach for the determination of carbimide in plasma. The sample preparation is straightforward, and the analytical method demonstrates excellent accuracy and precision. This application note serves as a valuable resource for laboratories involved in drug metabolism studies, therapeutic drug monitoring, and forensic analysis of carbimide.
References
Application Notes: In Vitro ALDH Inhibition Assay for Temposil (Disulfiram)
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Aldehyde Dehydrogenase Inhibitor Screening Kit, MAK327, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 10. Disulfiram - Wikipedia [en.wikipedia.org]
- 11. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abnova.com [abnova.com]
- 14. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Studying Temposil (Disulfiram) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Temposil (disulfiram) in preclinical animal models, with a focus on its therapeutic efficacy in oncology and alcoholism. Detailed protocols for key experiments are provided to facilitate study design and execution.
I. Introduction to this compound (Disulfiram)
This compound, the brand name for disulfiram (B1670777), is a drug historically used for the treatment of alcohol dependence.[1][2] Its mechanism of action in this context is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism.[2][3][4][5] This inhibition leads to an accumulation of acetaldehyde (B116499) upon alcohol consumption, causing unpleasant side effects and thus deterring further drinking.[1][2][6]
More recently, a significant body of preclinical research has highlighted the potent anti-cancer properties of disulfiram, particularly when administered in combination with copper.[7][8][9] The disulfiram-copper complex has been shown to exhibit anti-tumor activity through various mechanisms, including the inhibition of the proteasome, induction of oxidative stress, and modulation of key signaling pathways.[8][10][11][12]
II. Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of disulfiram. The most commonly used models for cancer and alcoholism studies are outlined below.
A. Oncology Models
Xenograft models in immunocompromised mice are the standard for assessing the in vivo anti-cancer efficacy of disulfiram.
-
Human Tumor Cell Line Xenografts: This involves the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice). This model allows for the direct assessment of the effect of disulfiram on human tumor growth.[13][14]
B. Alcoholism Models
Rodent models are frequently employed to study the aversive effects of disulfiram on alcohol consumption.
-
Ethanol (B145695) Free-Choice Models in Rats: Wistar-derived rats bred for high ethanol preference are often used.[18][19] These models allow for the assessment of disulfiram's ability to reduce voluntary alcohol intake.
III. Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from representative preclinical studies, demonstrating the efficacy of disulfiram in various animal models.
Table 1: Anti-Cancer Efficacy of Disulfiram in Xenograft Models
| Cancer Type | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Disulfiram | 50 mg/kg/day (i.p.) | 57% tumor volume suppression vs. control | [14] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | Disulfiram + Copper Gluconate | 50 mg/kg/day DSF (i.p.) | 77% tumor volume suppression vs. control | [14] |
| Lymphoid Malignancy | Nude mice with Raji cell xenografts | Disulfiram + Copper | 50 mg/kg/day DSF (i.p.) + 1 µM Cu²⁺ | Significantly smaller mean tumor volume vs. DSF alone or control | [17] |
| Fibrosarcoma | Syrian golden hamsters with BHK-21/C13 xenografts | Disulfiram + Metformin | 200 mg/kg DSF + 500 mg/kg Metformin (p.o.) | Inhibition of fibrosarcoma growth | [20] |
| Oral Squamous Cell Carcinoma | SCID mice with SCC-23 xenografts | Disulfiram | 50 mg/kg (i.p.) | Reduced tumor burden | [16][21] |
Table 2: Efficacy of Disulfiram in an Alcoholism Model
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Wistar-derived high-drinker rats | Disulfiram | 12.5 and 25 mg/kg (i.p.) | 60-70% inhibition of ethanol intake in ethanol-naive rats | [18][19] |
IV. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of disulfiram in animal models.
A. Protocol 1: Evaluation of Anti-Cancer Efficacy in a Human Breast Cancer Xenograft Model
Objective: To determine the effect of disulfiram, with and without copper supplementation, on the growth of human breast cancer xenografts in nude mice.
Materials:
-
Female athymic nude mice (5 weeks old)[13]
-
MDA-MB-231 human breast cancer cells[13]
-
Disulfiram (this compound)
-
Copper gluconate (optional)
-
Vehicle (e.g., 1% bovine serum albumin solution)[14]
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Inoculation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mm³).[13] Measure tumor dimensions with calipers every other day. Calculate tumor volume using the formula: V = (L × W²) × 0.5, where L is the length and W is the width.[13]
-
Animal Grouping: Randomly assign mice to the following treatment groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 1% BSA solution)
-
Group 2: Disulfiram (e.g., 50 mg/kg)
-
Group 3: Disulfiram (e.g., 50 mg/kg) + Copper Gluconate
-
-
Drug Administration:
-
Prepare disulfiram in the vehicle.
-
Administer the treatments intraperitoneally (i.p.) daily for a specified period (e.g., 5 days on, 2 days off).[14]
-
-
Data Analysis:
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor volumes between the different treatment groups. Statistical analysis can be performed using appropriate methods like the Kruskal-Wallis test.[14]
-
B. Protocol 2: Evaluation of Aversive Effects on Alcohol Consumption in a Rat Model
Objective: To assess the effect of disulfiram on voluntary ethanol consumption in high-drinker rats.
Materials:
-
Wistar-derived high ethanol drinking rats (UChB)[18]
-
Ethanol (10% v/v)
-
Water
-
Disulfiram (this compound)
-
Saline (vehicle)
Procedure:
-
Acclimation and Baseline Measurement:
-
Animal Grouping: Divide the rats into two main groups based on the duration of ethanol access:
-
Drug Administration:
-
Within each group, further divide the animals into treatment subgroups:
-
Vehicle control (saline)
-
Disulfiram (e.g., 12.5 mg/kg)
-
Disulfiram (e.g., 25 mg/kg)
-
-
Administer the treatments intraperitoneally (i.p.).[18]
-
-
Post-Treatment Monitoring:
-
Continue to provide the rats with a free choice between 10% ethanol and water.
-
Measure the intake from both bottles daily for a specified period.
-
-
Data Analysis:
V. Signaling Pathways and Mechanisms of Action
Disulfiram's therapeutic effects are mediated through the modulation of several key cellular signaling pathways.
A. Inhibition of Aldehyde Dehydrogenase (ALDH)
The primary mechanism of disulfiram in alcohol aversion therapy is the irreversible inhibition of ALDH.[3][4]
Caption: Disulfiram's inhibition of ALDH in the alcohol metabolism pathway.
B. Anti-Cancer Mechanisms of Disulfiram-Copper Complex
The anti-cancer activity of disulfiram is significantly potentiated by copper.[7][9] The disulfiram metabolite, diethyldithiocarbamate (B1195824) (DDC), chelates copper to form a complex (Cu(DDC)₂) which is the active anti-cancer agent.[7][8]
Caption: Key anti-cancer mechanisms of the disulfiram-copper complex.
C. Inhibition of the NF-κB Pathway
Disulfiram has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[17][22][23][24]
Caption: Disulfiram's inhibitory effect on the NF-κB signaling pathway.
VI. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of disulfiram in a cancer xenograft model.
Caption: A generalized workflow for in vivo efficacy studies of disulfiram.
References
- 1. youtube.com [youtube.com]
- 2. Alcohol (drug) - Wikipedia [en.wikipedia.org]
- 3. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB Summary: Disulfiram Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of disulfiram and copper for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Oxidizing to death: Disulfiram for cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disulfiram (Antabuse) Activates ROS-Dependent ER Stress and Apoptosis in Oral Cavity Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tolerance to disulfiram induced by chronic alcohol intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ibsc2021.pmf.uns.ac.rs [ibsc2021.pmf.uns.ac.rs]
- 21. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome encapsulated Disulfiram inhibits NFκB pathway and targets breast cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Temposil (Calcium Carbimide) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Temposil (calcium carbimide) in rodent models for preclinical research. The following protocols are based on established methodologies to ensure experimental consistency and data reproducibility.
Data Presentation
The following tables summarize key quantitative data for the administration of this compound (calcium carbimide) and its related compound, cyanamide (B42294), in rodent studies.
Table 1: Pharmacokinetic Parameters of Cyanamide in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Half-life (t½) | ~30 minutes | Intravenous (i.v.) or Oral (p.o.) | 2 mg/kg | [1] |
| Total Plasma Clearance | 117 mL/kg/min | Intravenous (i.v.) | 2 mg/kg | [1] |
| Mean Residence Time | 26 minutes | Intravenous (i.v.) | 2 mg/kg | [1] |
| Oral Bioavailability | ~69% | Oral (p.o.) | 2 mg/kg | [1] |
Table 2: Recommended Dosages of this compound (Calcium Carbimide) and Cyanamide in Rodent Studies
| Compound | Species | Route of Administration | Dosage Range | Application | Reference |
| Calcium Carbimide | Rat | Oral Gavage | 7.0 mg/kg | Inhibition of Hepatic Aldehyde Dehydrogenase | [1][2] |
| Cyanamide | Rat | Subcutaneous (s.c.) | 10 - 20 mg/kg (twice daily) | Alcohol Preference Studies | |
| Cyanamide | Rat | Intracerebroventricular (i.c.v.) | 0.03 - 1.0 mg (total dose over 4 days) | Alcohol Preference Studies |
Table 3: Effects of Oral Calcium Carbimide on Hepatic Aldehyde Dehydrogenase (ALDH) Activity in Rats
| ALDH Isozyme | Dosage | Time to Maximal Inhibition | Duration of Inhibition | Reference |
| Low-K_m_ Mitochondrial ALDH | 7.0 mg/kg | 0.5 hours | Complete inhibition, returns to control at 96 hours | [1][2] |
| Low-K_m_ Cytosolic ALDH | 7.0 mg/kg | Lesser degree and shorter duration than mitochondrial | - | [1][2] |
| High-K_m_ ALDH (Mitochondrial, Cytosolic, Microsomal) | 7.0 mg/kg | Lesser degree and shorter duration than mitochondrial | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound (Calcium Carbimide) for Oral Gavage
This protocol describes the preparation of a this compound solution or suspension for oral administration in rodents.
Materials:
-
This compound (Calcium Carbimide) powder
-
Vehicle:
-
Sterile Water for Injection
-
0.5% or 1% (w/v) Carboxymethyl Cellulose (CMC) in sterile water
-
-
Sterile vials
-
Sterile syringes and gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation (if using CMC):
-
To prepare a 0.5% CMC solution, add 0.5 g of CMC to 100 mL of sterile water.
-
Stir or vortex the mixture until the CMC is fully dissolved. Solutions are stable at pH 2-10.
-
-
This compound Preparation:
-
Calculate the required amount of this compound powder based on the desired dose and the number of animals.
-
Under a fume hood, weigh the calculated amount of this compound powder.
-
Add the powder to a sterile vial containing the appropriate volume of the chosen vehicle (sterile water or CMC solution).
-
Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh daily to ensure stability and accurate dosing.
-
-
Dosage Calculation:
-
The final concentration of the suspension should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight for rats.
-
Protocol 2: Oral Gavage Administration in Rats
This protocol outlines the procedure for administering the prepared this compound suspension via oral gavage.
Procedure:
-
Animal Handling:
-
Gently restrain the rat. One hand should hold the animal's head and neck, while the other supports the body.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. This ensures the needle will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
-
Protocol 3: Preparation of Cyanamide Solution for Subcutaneous Injection
This protocol describes the preparation of a cyanamide solution for subcutaneous administration in rats.
Materials:
-
Cyanamide powder
-
Sterile 0.9% Saline
-
Sterile vials
-
Sterile syringes and needles (23-25 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Under a fume hood, weigh the required amount of cyanamide powder.
-
Dissolve the cyanamide in sterile 0.9% saline to the desired final concentration. Aqueous solutions of cyanamide are most stable at a pH of 4-5.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Aqueous cyanamide solutions can be stable for up to 3 months when stored below 20°C.
-
Protocol 4: Subcutaneous Injection in Rats
This protocol details the procedure for administering the prepared cyanamide solution via subcutaneous injection.
Procedure:
-
Animal Handling:
-
Gently restrain the rat.
-
-
Injection Site:
-
The loose skin over the dorsal thoracic (back) region is a common and well-tolerated site for subcutaneous injections.
-
-
Injection Procedure:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for any signs of discomfort or local reaction at the injection site.
-
Protocol 5: Two-Bottle Choice Alcohol Preference Test
This protocol is used to assess the effect of this compound on voluntary alcohol consumption in rats.
Procedure:
-
Habituation:
-
House rats individually with ad libitum access to food and two bottles of water for at least one week to acclimate them to the two-bottle setup.
-
-
Baseline Alcohol Consumption:
-
Replace one of the water bottles with a bottle containing an ethanol (B145695) solution (e.g., 10% v/v). The position of the ethanol and water bottles should be alternated daily to prevent side preference.
-
Measure the fluid consumption from each bottle daily for a baseline period (e.g., one week). Calculate the daily alcohol intake (g/kg body weight) and alcohol preference ratio (volume of alcohol consumed / total volume of fluid consumed).
-
-
This compound Administration:
-
Administer this compound or vehicle to the rats according to the chosen protocol (e.g., oral gavage or subcutaneous injection) at a predetermined time each day.
-
-
Alcohol Consumption Measurement:
-
Continue to measure daily alcohol and water consumption throughout the treatment period.
-
-
Data Analysis:
-
Compare the alcohol intake and preference during the treatment period to the baseline values and between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Signaling Pathway of this compound (Calcium Carbimide) Action
Caption: Signaling pathway of this compound action and acetaldehyde accumulation.
Experimental Workflow for Evaluating this compound in a Rodent Alcohol Preference Model
Caption: Workflow for a two-bottle choice alcohol preference study.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism to reduce alcohol intake.
References
Application Notes and Protocols: Citrated Calcium Carbimide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrated calcium carbimide, a salt of calcium cyanamide, is a well-established inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1][2][3][4] Its primary clinical use has been in the management of alcoholism, where it induces unpleasant physiological reactions to alcohol consumption by causing the accumulation of acetaldehyde.[1][2][5] Beyond this application, the potent ALDH-inhibitory activity of citrated calcium carbimide presents significant opportunities for in vitro research, particularly in the field of oncology.
Aldehyde dehydrogenase is not a single enzyme but a superfamily of isozymes that play crucial roles in cellular detoxification, differentiation, and response to oxidative stress.[6][7][8] Notably, high ALDH activity is a hallmark of cancer stem cells (CSCs) and is strongly associated with tumor progression, metastasis, and resistance to chemotherapy and radiation.[6][7][8][9] Therefore, citrated calcium carbimide can be a valuable tool for investigating the role of ALDH in cancer biology and for developing novel therapeutic strategies.
These application notes provide an overview of the potential uses of citrated calcium carbimide in a cell culture setting, along with detailed protocols for key experiments.
Mechanism of Action
Citrated calcium carbimide acts as a potent and irreversible inhibitor of ALDH.[1] The active component, cyanamide, is thought to react with sulfhydryl groups within the active site of the ALDH enzyme, rendering it inactive.[1] This inhibition leads to the accumulation of aldehydes, which are cytotoxic and can induce oxidative stress, DNA damage, and apoptosis.[6][8]
References
- 1. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Disulfiram and calcium carbimide. Mode of action, adverse effects and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 6. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Clinical Investigation of Temposil as a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temposil® (citrated calcium carbimide) is an oral drug that functions as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1] Historically, it has been used in the management of alcohol dependence due to its ability to induce unpleasant physiological reactions upon alcohol consumption.[1][2][3][4] This activity is analogous to that of disulfiram (B1670777) (DSF), another well-established ALDH inhibitor.[1]
Recent and extensive preclinical and clinical research has repurposed disulfiram as a promising anti-cancer agent, particularly when administered in combination with copper.[5][6][7] The anti-neoplastic effects of disulfiram are attributed to its metabolite, diethyldithiocarbamate (B1195824) (DTC), which chelates copper to form a potent complex (CuET). This complex has been shown to inhibit the ubiquitin-proteasome system and target the p97/NPL4 pathway, leading to apoptosis in cancer cells.[5][6] Given the mechanistic similarity between this compound and disulfiram as ALDH inhibitors, there is a strong rationale for investigating this compound as a potential anti-cancer therapeutic.
These application notes provide a comprehensive, albeit hypothetical, framework for the experimental design of clinical trials to evaluate the safety and efficacy of this compound in oncology.
Proposed Mechanism of Action
The proposed anti-cancer mechanism of this compound is predicated on its function as an ALDH inhibitor, mirroring the activity of disulfiram. Upon administration, this compound is metabolized, and in the presence of copper, is hypothesized to form a cytotoxic complex that selectively targets cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.
Preclinical Data Summary (Hypothetical)
Prior to initiating clinical trials, a comprehensive preclinical evaluation of this compound in relevant cancer models would be necessary. The following table summarizes hypothetical preclinical data that would support the advancement of this compound into clinical development.
| Parameter | Cell Line 1 (e.g., Glioblastoma) | Cell Line 2 (e.g., Breast Cancer) | In Vivo Model (e.g., Xenograft) |
| IC50 (µM) - this compound alone | 15.2 | 21.5 | N/A |
| IC50 (µM) - this compound + Copper | 0.8 | 1.3 | N/A |
| ALDH Activity Inhibition (%) | 85% at 10 µM | 82% at 10 µM | 75% in tumor tissue |
| Apoptosis Induction (fold change) | 4.5 | 3.8 | 3.2 in tumor tissue |
| Tumor Growth Inhibition (%) | N/A | N/A | 65% (vs. control) |
| Key Biomarker Modulation | Increased p-JNK, Cleaved Caspase-3 | Increased p-JNK, Cleaved Caspase-3 | Decreased Ki-67, Increased TUNEL staining |
Clinical Trial Design
A phased approach is proposed for the clinical development of this compound as an anti-cancer agent. The following outlines a hypothetical Phase I/II clinical trial design.
Overall Trial Workflow
Phase I: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a copper supplement.
-
Design: Standard 3+3 dose-escalation design.
-
Patient Population: Patients with advanced solid tumors refractory to standard therapies.
-
Intervention: Oral this compound administered daily, with escalating dose cohorts, in combination with a fixed daily dose of oral copper gluconate.
-
Endpoints:
-
Primary: Incidence of dose-limiting toxicities (DLTs).
-
Secondary: Pharmacokinetics (PK) of this compound and its metabolites, preliminary anti-tumor activity (per RECIST 1.1).
-
Phase II: Cohort Expansion
-
Objective: To evaluate the preliminary efficacy of this compound at the RP2D in specific tumor types.
-
Design: Single-arm, open-label cohort expansion.
-
Patient Population: Separate cohorts of patients with specific cancer types (e.g., glioblastoma, metastatic breast cancer) who have progressed on prior therapies.
-
Intervention: Oral this compound at the RP2D daily, in combination with a fixed daily dose of oral copper gluconate.
-
Endpoints:
-
Primary: Objective Response Rate (ORR).
-
Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR), safety and tolerability.
-
Experimental Protocols
Protocol: ALDH Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the pharmacodynamic effect of this compound on ALDH activity.
-
Methodology:
-
Collect whole blood from patients at baseline and specified time points post-treatment.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Lyse the cells to obtain a protein extract.
-
Measure ALDH activity using a commercially available colorimetric or fluorometric assay kit that measures the conversion of an ALDH substrate to a detectable product.
-
Normalize ALDH activity to the total protein concentration of the lysate.
-
Express results as a percentage of baseline ALDH activity.
-
Protocol: Quantification of this compound and Metabolites in Plasma
-
Objective: To characterize the pharmacokinetic profile of this compound.
-
Methodology:
-
Collect plasma samples at predefined time points.
-
Perform a protein precipitation step to remove larger proteins.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Use a standard curve with known concentrations of this compound and its primary metabolites for quantification.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol: Apoptosis Assessment in Tumor Biopsies
-
Objective: To determine if this compound treatment induces apoptosis in tumor tissue.
-
Methodology:
-
Obtain tumor biopsies at baseline and after one cycle of treatment.
-
Fix and embed the tissue in paraffin.
-
Perform immunohistochemistry (IHC) for cleaved caspase-3, a key marker of apoptosis.
-
Alternatively, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.
-
Quantify the percentage of positive cells using digital image analysis.
-
Logical Relationships in Trial Design
The following diagram illustrates the logical flow and decision points within the proposed clinical trial.
Disclaimer: This document provides a hypothetical framework for the clinical development of this compound in oncology, based on publicly available information regarding similar compounds. The protocols and trial designs described herein are for illustrative purposes and would require significant refinement, regulatory input, and ethical review prior to implementation.
References
- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 2. "this compound", a new drug in the treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The treatment of chronic alcoholics with citrated calcium carbimide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of citrated calcium carbimide (this compound) in treatment of chronic alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafile.com [pharmafile.com]
Measuring Acetaldehyde Levels Following Temposil (Calcium Carbimide) Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temposil (citrated calcium carbimide) is a therapeutic agent used in the management of alcoholism.[1][2] Its mechanism of action relies on the inhibition of the enzyme aldehyde dehydrogenase (ALDH), a crucial component in the metabolic pathway of ethanol (B145695).[1][3] This inhibition leads to the accumulation of acetaldehyde (B116499), the primary metabolite of ethanol, in the bloodstream upon alcohol consumption.[1][4][5] The resulting elevated acetaldehyde levels produce a range of unpleasant physiological effects, thereby creating an aversion to alcohol.[1][2]
Accurate quantification of acetaldehyde in biological matrices is paramount for preclinical and clinical studies involving this compound and other ALDH inhibitors. These measurements are essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-response relationship assessments, and understanding the toxicological effects of acetaldehyde. This document provides detailed application notes and experimental protocols for the measurement of acetaldehyde in biological samples, with a focus on methods applicable to studies involving this compound administration.
Data Presentation: Acetaldehyde Levels Post-Temposil and Ethanol Administration
The following tables summarize quantitative data on blood acetaldehyde concentrations from studies in both human and animal subjects following the co-administration of calcium carbimide and ethanol.
Table 1: Human Studies
| This compound (Calcium Carbimide) Dose | Ethanol Dose | Peak Blood Acetaldehyde Concentration (µM) | Reference |
| 50 mg | 0.25 g/kg | 40 - 242 | [6] |
| Not Specified | 1.2 g/kg | 25 - 188 | [7][8] |
| 0.7 mg/kg | 0.125 g/kg | Not specified, but dose-dependent increase observed | [9] |
| 0.7 mg/kg | 0.25 g/kg | Not specified, but dose-dependent increase observed | [9] |
| 0.7 mg/kg | 0.5 g/kg | Not specified, but dose-dependent increase observed | [9] |
Table 2: Animal Studies (Rat)
| This compound (Calcium Carbimide) Dose | Ethanol Dose | Blood Acetaldehyde Concentration (µM) | Brain Acetaldehyde Concentration | Reference |
| 0.7, 3.5, 7.0 mg/kg (intraperitoneal) | 0.5, 1.0, 1.5 g/kg (oral) | Dose-dependent increase | Dose-dependent increase, detected above a blood threshold of ~6 µg/mL | [10][11] |
| 100 mg/kg diet (2 days) | 1 g/kg/day | 205 ± 46 | Not Measured | [4] |
| 100 mg/kg diet (5 days) | 1 g/kg/day | 107 ± 25 | Not Measured | [4] |
Experimental Protocols
Two primary analytical methods for the quantification of acetaldehyde in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID).
Protocol 1: Acetaldehyde Measurement by HPLC-UV with DNPH Derivatization
This method is based on the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be quantified by HPLC with UV detection.[1][12]
Materials:
-
Blood collection tubes (e.g., heparinized tubes)
-
Perchloric acid (3 M)
-
Sodium acetate (B1210297) (3 M)
-
2,4-dinitrophenylhydrazine (DNPH) solution (2 mg/mL in 6 N HCl)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Sample Collection and Deproteinization:
-
Derivatization:
-
Extraction:
-
Extract the acetaldehyde-DNPH derivative (AcH-DNP) with acetonitrile.
-
The mixture can be lyophilized overnight and the dried sample resuspended in acetonitrile.[1]
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Gradient Elution:
-
Quantify the acetaldehyde concentration by comparing the peak area of the AcH-DNP derivative to a standard curve prepared with known concentrations of acetaldehyde.
-
Protocol 2: Acetaldehyde Measurement by Headspace Gas Chromatography (HS-GC-FID)
This method is suitable for the analysis of volatile compounds like acetaldehyde from a complex matrix such as blood.[13][14]
Materials:
-
Blood collection tubes (e.g., with sodium fluoride (B91410) as a preservative)
-
Headspace vials (20 mL) with crimp caps
-
Internal standard solution (e.g., n-propanol or tert-butanol)
-
Thiourea (B124793) solution (200 mM)
-
Deionized water
-
Gas chromatograph with a headspace autosampler and Flame Ionization Detector (FID)
-
GC column suitable for volatile analysis (e.g., DB-BAC2 UI, 30 m x 0.32 mm, 1.2 µm)[13]
Procedure:
-
Sample Preparation:
-
Collect blood in tubes containing sodium fluoride.
-
Centrifuge the blood to separate the plasma.
-
In a 20 mL headspace vial, mix 200 µL of plasma with 200 µL of 200 mM thiourea solution.[13]
-
Add 200 µL of an aqueous solution containing the internal standard (e.g., 50 µg/mL tert-butanol).[13]
-
Immediately seal the vial with a crimp cap.
-
Vortex the mixture gently.
-
-
HS-GC-FID Analysis:
-
Headspace Sampler Parameters:
-
Gas Chromatograph Parameters:
-
Quantify the acetaldehyde concentration by comparing the peak area ratio of acetaldehyde to the internal standard against a calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for acetaldehyde measurement.
Caption: Mechanism of this compound action.
Caption: Acetaldehyde-induced cellular toxicity pathways.
References
- 1. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acetaldehyde, methanol, and ethanol analysis by headspace gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. Breath and blood acetaldehyde concentrations and their correlation during normal and calcium carbimide-modified ethanol oxidation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined calcium carbimide and ethanol treatment induces high blood acetaldehyde levels, myocardial apoptosis and altered expression of apoptosis-regulating genes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The calcium carbimide-ethanol interaction: effects of ethanol dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetaldehyde concentration in rat blood and brain during the calcium carbimide--ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Temposil (Disulfiram) Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the bioavailability of Temposil (disulfiram), a key medication in the management of alcohol dependence. The following protocols cover in vivo and in vitro techniques to determine the pharmacokinetic profile and bioavailability of disulfiram (B1670777) and its active metabolites.
Overview of Disulfiram Metabolism and Action
Disulfiram is a prodrug that undergoes rapid and complex metabolism. Following oral administration, it is largely absorbed from the gastrointestinal tract (80-90%).[1] Once absorbed, it is quickly reduced to its primary active metabolite, diethyldithiocarbamate (B1195824) (DDC).[2] DDC is then further metabolized through various pathways, including conversion to S-methyl-N,N-diethylthiocarbamate (MeDTC) via cytochrome P450 enzymes.[2][3] The therapeutic and aversive effects of disulfiram are primarily due to the irreversible inhibition of aldehyde dehydrogenase (ALDH), a crucial enzyme in alcohol metabolism.[1][4][5] This inhibition leads to an accumulation of acetaldehyde (B116499) upon alcohol consumption, causing unpleasant physiological reactions.[1][4][6] Another significant mechanism of action is the inhibition of dopamine (B1211576) β-hydroxylase (DBH), which can alter the levels of dopamine and norepinephrine (B1679862) in the brain.[1][5] Due to its rapid metabolism, the bioavailability of disulfiram is often assessed by measuring the plasma concentrations of the parent drug and its major metabolites, DDC and MeDDC.
In Vivo Bioavailability/Bioequivalence Study Protocol
This protocol outlines a standard in vivo study design for determining the bioavailability or bioequivalence of a this compound (disulfiram) formulation in healthy human subjects. The design is based on FDA recommendations for bioequivalence studies.[7]
Objective: To assess the rate and extent of absorption of disulfiram and its metabolites from a test formulation compared to a reference formulation.
Study Design:
-
Type: Single-dose, open-label, randomized, two-treatment, two-period crossover study under fasting conditions.[7]
-
Subjects: Healthy adult males and non-pregnant, non-lactating females.
-
Washout Period: A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug and its metabolites from the previous dose. Given the slow elimination of disulfiram metabolites, a washout period of at least two weeks is recommended.
Experimental Protocol:
-
Subject Screening and Enrollment: Screen and enroll healthy volunteers based on inclusion and exclusion criteria. Obtain informed consent.
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[8]
-
Dosing: Administer a single oral dose of the test or reference disulfiram formulation (e.g., 500 mg) with a standardized volume of water (e.g., 240 mL).[7][8]
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 6, 6.5, 7, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: Analyze the plasma samples for the concentration of disulfiram, DDC, and MeDDC using a validated bioanalytical method, such as HPLC-MS/MS (see Section 5 for a detailed protocol).
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for disulfiram and its metabolites:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data to determine the 90% confidence intervals for the ratio of the geometric means (test/reference). Bioequivalence is concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80-125%.
Data Presentation:
| Pharmacokinetic Parameter | Analyte | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | Disulfiram | |||
| DDC | ||||
| MeDDC | ||||
| AUC0-t (ng·h/mL) | Disulfiram | |||
| DDC | ||||
| MeDDC | ||||
| AUC0-inf (ng·h/mL) | Disulfiram | |||
| DDC | ||||
| MeDDC | ||||
| Tmax (h) | Disulfiram | |||
| DDC | ||||
| MeDDC |
In Vitro Dissolution Testing Protocol
This protocol describes the in vitro dissolution testing of this compound (disulfiram) tablets as recommended by the FDA.[7][9] Dissolution testing is a critical quality control measure and can be used to predict the in vivo performance of the drug product.
Objective: To determine the rate and extent of drug release from a solid oral dosage form.
Experimental Protocol:
-
Apparatus Setup:
-
Procedure:
-
Place one disulfiram tablet in each dissolution vessel.
-
Start the paddle rotation.
-
Withdraw an aliquot of the dissolution medium at specified time points (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes).[8]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
-
Analysis:
-
Analyze the filtered samples for disulfiram concentration using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 254 nm or HPLC.[8]
-
-
Data Analysis:
-
Calculate the percentage of the labeled amount of disulfiram dissolved at each time point.
-
The specification is typically not less than 75% (Q) of the labeled amount dissolved in 120 minutes.[8]
-
Data Presentation:
| Time (minutes) | % Disulfiram Dissolved (Mean ± SD) |
| 15 | |
| 30 | |
| 45 | |
| 60 | |
| 75 | |
| 90 | |
| 105 | |
| 120 |
In Vitro Permeability Assay Protocol (Caco-2 Cells)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[1][4] This protocol provides a general framework for assessing the permeability of disulfiram.
Objective: To determine the apparent permeability coefficient (Papp) of disulfiram across a Caco-2 cell monolayer, which is indicative of its intestinal absorption.
Experimental Protocol:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity. TEER values should be within the acceptable range for the specific cell line and culture conditions.[11]
-
-
Permeability Assay:
-
Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to the appropriate pH (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side).[1]
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add the disulfiram solution (at a non-toxic concentration) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the disulfiram solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for A-B transport.
-
-
-
Sample Analysis:
-
Analyze the concentration of disulfiram in the collected samples using a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Data Presentation:
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio |
| Disulfiram | |||
| Positive Control (e.g., Propranolol) | |||
| Negative Control (e.g., Mannitol) |
Bioanalytical Method for Disulfiram and Metabolites in Plasma (UPLC-MS/MS)
This protocol provides a detailed method for the simultaneous quantification of disulfiram and its major metabolites, DDC and MeDDC, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on principles described in the literature for the analysis of disulfiram metabolites.[12]
Objective: To accurately and precisely quantify the concentrations of disulfiram, DDC, and MeDDC in plasma samples.
Experimental Protocol:
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., S-ethyldipropylthiocarbamate).[12]
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB).[12]
-
Wash the cartridge with water and a low percentage of methanol (B129727) in water.[12]
-
Elute the analytes with methanol.[12]
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[12]
-
Flow Rate: 0.200 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Mass Spectrometry Detection:
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of the analytes into blank plasma.
-
Analyze the calibration standards and quality control samples along with the unknown samples to ensure the accuracy and precision of the assay.
-
Data Presentation:
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Disulfiram | ||||
| DDC | ||||
| MeDDC |
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potential of disulfiram on ALDH activity.
Objective: To determine the IC50 value of disulfiram for the inhibition of ALDH.
Experimental Protocol:
-
Reagents and Materials:
-
Aldehyde dehydrogenase (e.g., from yeast or recombinant).[13][14]
-
Acetaldehyde (substrate).[14]
-
NAD+ (cofactor).
-
Disulfiram stock solution (in a suitable solvent like DMSO).[14]
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and ALDH enzyme in each well of the microplate.
-
Add varying concentrations of disulfiram to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 20 minutes).[14]
-
Initiate the reaction by adding acetaldehyde to all wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each disulfiram concentration.
-
Plot the percentage of ALDH inhibition against the logarithm of the disulfiram concentration.
-
Determine the IC50 value, which is the concentration of disulfiram that causes 50% inhibition of ALDH activity, by fitting the data to a suitable dose-response curve.[14]
-
Data Presentation:
| Compound | IC50 (µM) |
| Disulfiram | |
| Positive Control Inhibitor |
Visualizations
Caption: Metabolic pathway of Disulfiram.
Caption: Mechanism of action of Disulfiram.
References
- 1. enamine.net [enamine.net]
- 2. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Inactivation of Aldehyde Dehydrogenase by Disulfiram in the Presence and Absence of Lipoic Acid or Dihydrolipoic Acid: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Synthesis and Purification of Citrated Calcium Carbimide for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrated calcium carbimide is a therapeutic agent used in the management of alcohol dependence.[1][2] It functions by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption, which results in unpleasant physiological effects.[2] For research and development purposes, the synthesis of high-purity citrated calcium carbimide is essential to ensure reproducible and reliable experimental outcomes.
This document provides detailed protocols for the laboratory-scale synthesis of high-purity calcium carbimide, its subsequent formulation into citrated calcium carbimide, and the analytical methods required for its characterization and quality control. The synthesis protocol is adapted from a modern, safer laboratory method that avoids hazardous reagents commonly used in industrial processes.[3]
Chemical Information:
-
Citrated Calcium Carbimide: A physical mixture of calcium carbimide and citric acid.[2]
-
Calcium Carbimide (Calcium Cyanamide): CaCN₂
-
Citric Acid: C₆H₈O₇
Synthesis of High-Purity Calcium Carbimide
This protocol is based on the synthesis of high-purity calcium cyanamide (B42294) (calcium carbimide) from calcium cyanurate, which is a safer and more suitable laboratory method compared to the traditional Frank-Caro process.[3]
Materials and Equipment
-
Cyanuric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
Oven or vacuum oven
-
Tube furnace
-
Ceramic or nickel crucible
-
Mortar and pestle
Experimental Protocol: Synthesis of Calcium Cyanurate
-
Dissolution of Cyanuric Acid: In a beaker, dissolve cyanuric acid in deionized water. The amount of water should be sufficient to fully dissolve the acid upon the addition of sodium hydroxide.
-
Formation of Disodium (B8443419) Salt: While stirring, add two molar equivalents of sodium hydroxide to the cyanuric acid solution to form the disodium salt.[4]
-
Precipitation of Calcium Cyanurate: In a separate beaker, prepare a solution of calcium chloride in deionized water.
-
Reaction: Slowly add the calcium chloride solution to the stirred sodium cyanurate solution. A precipitate of calcium cyanurate will form.
-
Isolation and Washing: Isolate the calcium cyanurate precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Drying: Dry the isolated calcium cyanurate in an oven at a temperature sufficient to remove water without decomposing the product (e.g., 100-120 °C) until a constant weight is achieved.
Experimental Protocol: Pyrolysis of Calcium Cyanurate to Calcium Carbimide
-
Preparation: Place the dried calcium cyanurate powder into a ceramic or nickel crucible.
-
Pyrolysis: Place the crucible in a tube furnace. Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 800 °C. The pyrolysis reaction will convert calcium cyanurate to calcium carbimide.[3]
-
Cooling: After the reaction is complete (indicated by the cessation of gas evolution), cool the furnace to room temperature under the inert atmosphere.
-
Collection: The resulting white to off-white powder is high-purity calcium carbimide.
Purification of Calcium Carbimide
The synthesis from calcium cyanurate generally yields a high-purity product.[3] However, for pharmaceutical research, further purification may be necessary to remove any residual impurities.
Materials and Equipment
-
Synthesized calcium carbimide
-
Anhydrous, non-protic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Inert atmosphere glove box or Schlenk line
-
Filtration apparatus (e.g., sintered glass funnel)
-
Vacuum drying oven
Experimental Protocol: Solvent Washing
Note: Calcium carbimide is reactive with protic solvents like water and alcohols. All purification steps should be carried out under anhydrous conditions and preferably under an inert atmosphere.
-
Transfer: In an inert atmosphere glove box, transfer the synthesized calcium carbimide to a flask.
-
Washing: Add a sufficient volume of a dry, non-protic solvent in which calcium carbimide is poorly soluble (e.g., anhydrous acetonitrile).
-
Stirring: Stir the suspension for a period to dissolve any soluble organic impurities.
-
Filtration: Filter the calcium carbimide using a sintered glass funnel under an inert atmosphere.
-
Drying: Dry the purified calcium carbimide under vacuum to remove any residual solvent.
Formulation of Citrated Calcium Carbimide
Citrated calcium carbimide is a physical mixture of calcium carbimide and citric acid, typically in a 1:2 weight ratio of calcium carbimide to citric acid.[2]
Materials and Equipment
-
Purified calcium carbimide
-
Anhydrous citric acid (USP grade)
-
Mortar and pestle or a laboratory-scale powder blender (e.g., V-blender)
-
Spatulas
-
Analytical balance
-
Amber glass storage vials
Experimental Protocol: Powder Blending
-
Weighing: Accurately weigh the purified calcium carbimide and anhydrous citric acid in a 1:2 ratio.
-
Pre-mixing: Place the powders in a mortar and gently mix with a pestle using a geometric dilution technique to ensure initial homogeneity.
-
Blending: For larger quantities, transfer the pre-mixed powder to a laboratory-scale blender and mix until a visually uniform powder is obtained. The optimal blending time should be determined for the specific equipment used.[5]
-
Packaging: Transfer the final citrated calcium carbimide mixture into amber glass vials and store in a desiccator to protect from light and moisture.
Analytical Methods for Quality Control
A comprehensive analytical approach is required to ensure the identity, purity, and quality of the synthesized citrated calcium carbimide.
Identification
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the synthesized calcium carbimide and the final citrated mixture with reference spectra. The spectrum of the mixture should show characteristic peaks for both calcium carbimide and citric acid.
-
X-Ray Powder Diffraction (XRPD): Confirm the crystalline phase of the synthesized calcium carbimide.[3]
Assay and Purity
A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the simultaneous assay of calcium carbimide (as cyanamide) and citric acid.
-
HPLC Method Parameters (Suggested Starting Point):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection at a wavelength suitable for both components (e.g., 210 nm).
-
Standard Preparation: Prepare standard solutions of calcium carbimide and citric acid of known concentrations.
-
Sample Preparation: Accurately weigh the citrated calcium carbimide, dissolve in a suitable diluent, and filter before injection.
-
Calcium Content
The calcium content can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or by a complexometric titration.
-
ICP-OES: A highly sensitive method for the accurate determination of calcium content.
-
Complexometric Titration: A classical method involving titration with a standardized solution of EDTA.
Data Presentation
| Parameter | Specification | Analytical Method |
| Calcium Carbimide | ||
| Appearance | White to off-white powder | Visual Inspection |
| Identification | Conforms to reference | IR Spectroscopy |
| Purity (Assay) | ≥ 98% | HPLC |
| Calcium Content | Conforms to theoretical | ICP-OES/Titration |
| Citric Acid | ||
| Appearance | White crystalline powder | Visual Inspection |
| Identification | Conforms to reference | IR Spectroscopy |
| Purity (Assay) | ≥ 99.5% (USP Grade) | Titration |
| Citrated Calcium Carbimide | ||
| Appearance | Homogeneous white powder | Visual Inspection |
| Identification | Shows peaks for both components | IR Spectroscopy |
| Assay (Calcium Carbimide) | 33.3% ± 2% w/w | HPLC |
| Assay (Citric Acid) | 66.7% ± 2% w/w | HPLC |
| Homogeneity | Uniform content | HPLC (multiple samples) |
Mandatory Visualizations
Synthesis and Formulation Workflow
Caption: Workflow for the synthesis and formulation of citrated calcium carbimide.
Quality Control Logic
References
- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Ensuring Homogeneity in Powder Mixtures for Pharmaceuticals and Dietary Supplements: Evaluation of a 3-Axis Mixing Equipment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of Temposil (Disulfiram)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temposil, also known by its chemical name disulfiram (B1670777), is a dithiocarbamate (B8719985) drug historically used for the treatment of alcohol dependence.[1][2] Its primary mechanism of action in this context is the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological effects upon alcohol consumption.[1][2][3] Beyond its use in addiction medicine, recent research has unveiled its potential as a therapeutic agent in other areas, including oncology, infectious diseases, and inflammatory conditions, making it a compound of significant interest in drug development and biomedical research.[3][4]
These application notes provide detailed protocols for the preparation and use of this compound solutions in a laboratory setting, along with a summary of its key signaling pathways and relevant quantitative data to aid in experimental design.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Disulfiram, Tetraethylthiuram disulfide, TETD | [5][6] |
| Molecular Formula | C10H20N2S4 | [5][6] |
| Molecular Weight | 296.5 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | Room temperature | [5] |
| Stability (Solid) | ≥ 4 years | [5] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.[5] For cell culture and other aqueous-based assays, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous medium.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL, 75 mg/mL (with sonication), 250 mg/mL (with sonication) | [5][7][8] |
| Dimethylformamide (DMF) | ~5 mg/mL | [5] |
| Ethanol (B145695) | ~5 mg/mL, 29.7 mg/mL (with sonication) | [5][8] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL (prepared by diluting a DMF stock) | [5] |
| Water | 4.09 mg/L at 25 °C | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [7] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (Disulfiram) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (recommended)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to purge the solvent with an inert gas before use.[5]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[7][8]
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable for some solvents, but degradation can occur. Aqueous solutions are not recommended for storage for more than one day.[5]
In Vitro Cell Culture Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells of interest
-
96-well or other appropriate culture plates
Protocol:
-
Seed the cells in a culture plate at the desired density and allow them to adhere overnight.
-
Prepare a working solution of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
A vehicle control (medium with the same concentration of the solvent used for the stock solution) should always be included.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream assays (e.g., viability, apoptosis, western blotting).
In Vivo Solution Preparation for Animal Studies
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline, corn oil)
-
Sterile vials
Protocol for a Common Vehicle Formulation:
-
Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Dissolve the this compound powder in the DMSO component first.
-
Gradually add the other components of the vehicle while mixing to ensure a clear solution.
-
The final concentration of this compound should be calculated based on the desired dosage for the animal model (e.g., 50 mg/kg).[5][9]
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through various signaling pathways. Its primary and most well-known mechanism is the inhibition of aldehyde dehydrogenase. However, its anticancer and other therapeutic effects are attributed to a broader range of molecular targets.
Caption: Overview of this compound's mechanisms of action.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for studying the effects of this compound in a laboratory setting, from solution preparation to data analysis.
Caption: A typical experimental workflow for this compound studies.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various experimental contexts.
| Parameter | Value | Context | Reference |
| IC50 (ALDH) | 0.1 mM | Enzyme inhibition | [5] |
| IC50 (hALDH1) | 0.15 µM | Human aldehyde dehydrogenase 1 inhibition | [8] |
| IC50 (hALDH2) | 1.45 µM | Human aldehyde dehydrogenase 2 inhibition | [8] |
| IC50 (SARS-CoV-2 Mpro) | 9.35 µM | Viral protease inhibition | |
| Effective Concentration (ROS Production) | 250 nM | U87MG glioblastoma cells | [5] |
| Effective Concentration (NF-κB Increase) | 1 µM | U87MG glioblastoma cells | [5] |
| In Vivo Dosage (Antitumor Effect) | 50 mg/kg per day | MDA-MB-231 breast cancer mouse xenograft | [5] |
| In Vivo Dosage (Toxicity Study) | 50 mg/kg | Mouse bone marrow cells | [9] |
| Plasma Half-life (Humans) | ~7 hours (Disulfiram), ~15 hours (DDTC metabolite) | Human studies | [3] |
Stability and Storage of Solutions
-
Aqueous Solutions: this compound is sparingly soluble and unstable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[5]
-
Organic Stock Solutions: Stock solutions in DMSO or other organic solvents are more stable, especially when stored at low temperatures (-20°C or -80°C).
-
Aqueous Suspensions: Aqueous suspensions of disulfiram (25 mg/mL) prepared from bulk powder or tablets have been shown to be stable for extended periods (178-295 days) when stored in amber bottles at room temperature.[10][11]
Safety Precautions
This compound is a potent biologically active compound. Standard laboratory safety precautions should be followed when handling the powder and its solutions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. carolinacenterforrecovery.com [carolinacenterforrecovery.com]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Disulfiram | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Disulfiram | TETD | ALDH inhibitor | TargetMol [targetmol.com]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. Stability of aqueous suspensions of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Methodology for Studying Temposil® (Calcium Carbimide) Drug Interactions
Introduction
Temposil® (calcium carbimide citrate) is a therapeutic agent used in the management of alcohol dependence.[1] Its primary mechanism of action is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of ethanol (B145695).[1] Inhibition of ALDH leads to the accumulation of acetaldehyde (B116499) upon alcohol consumption, resulting in a range of unpleasant physiological symptoms known as the disulfiram-like reaction, which is intended to deter further alcohol intake.[1]
Given its potent enzymatic inhibitory action, a thorough investigation of this compound's potential for drug-drug interactions (DDIs) is crucial for ensuring patient safety. These interactions can be broadly categorized into pharmacokinetic (PK) and pharmacodynamic (PD) interactions. This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to study the DDI potential of this compound.
Pharmacokinetic (PK) Drug Interactions
Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. For this compound, the most significant area of concern is its potential to inhibit drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of major CYP isoforms, which are responsible for the metabolism of a vast number of therapeutic drugs.[2][3][4]
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)
-
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform probe substrates (see Table 1)
-
This compound (calcium carbimide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors for each CYP isoform (see Table 1)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microtiter plates
-
LC-MS/MS system for metabolite quantification
-
-
Procedure: a. Prepare a stock solution of this compound and serially dilute to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). b. In a 96-well plate, pre-incubate HLM, the NADPH regenerating system, and each concentration of this compound (or positive control inhibitor, or vehicle control) in incubation buffer for 10-15 minutes at 37°C. c. Initiate the metabolic reaction by adding the specific CYP probe substrate. d. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation. e. Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile). f. Centrifuge the plate to precipitate proteins. g. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[5]
-
Data Analysis: a. Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.
Data Presentation
Summarize the results in a table as shown below:
Table 1: Hypothetical IC50 Values for this compound Inhibition of Major CYP450 Isoforms
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor | This compound IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline | > 100 |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole | 75.2 |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Ticlopidine | > 100 |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | 98.5 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole | 45.8 |
Visualization
Pharmacodynamic (PD) Drug Interactions
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For this compound, this primarily involves interactions with other drugs that may also inhibit ALDH or affect the ethanol metabolism pathway.
In Vitro Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay is used to screen for potential interactions of co-administered drugs with this compound at its target enzyme, ALDH. It can identify drugs that may potentiate or antagonize the ALDH-inhibitory effect of this compound.
Experimental Protocol: ALDH Activity Assay
-
Materials:
-
Recombinant human ALDH2 enzyme
-
Substrate (e.g., acetaldehyde)
-
Cofactor (NAD+)
-
This compound (calcium carbimide)
-
Test compounds (other drugs to be screened)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
96-well UV-transparent plates
-
Spectrophotometer or fluorometer capable of measuring NADH production (absorbance at 340 nm or fluorescence at Ex/Em 340/460 nm).[6]
-
-
Procedure: a. In a 96-well plate, add assay buffer, NAD+, and the ALDH2 enzyme. b. Add this compound at a fixed concentration (e.g., its IC50 value) to one set of wells. c. Add the test compound at various concentrations to wells containing this compound and to wells without this compound. Include a vehicle control. d. Pre-incubate the plate for 10-15 minutes at room temperature. e. Initiate the reaction by adding the acetaldehyde substrate. f. Immediately begin kinetic monitoring of the increase in absorbance at 340 nm (or fluorescence) due to the formation of NADH.[6][7][8]
-
Data Analysis: a. Calculate the rate of NADH formation (V) from the linear portion of the kinetic curve. b. Compare the rate of reaction in the presence of the test compound alone, this compound alone, and the combination of both, relative to the vehicle control. c. Determine if the test compound potentiates (further decreases V) or antagonizes (increases V towards control levels) the inhibitory effect of this compound.
Data Presentation
Summarize the results in a table as shown below:
Table 2: Hypothetical Effects of Co-administered Drugs on ALDH Activity in the Presence of this compound
| Test Compound | ALDH Activity (% of Control) - Without this compound | ALDH Activity (% of Control) - With this compound (1 µM) | Interaction Type |
| Vehicle | 100% | 48% | - |
| Compound X (10 µM) | 95% | 15% | Potentiation |
| Compound Y (10 µM) | 98% | 45% | No Interaction |
| Compound Z (10 µM) | 65% | 30% | Additive/Potentiation |
Visualization
In Vivo Drug Interaction Studies
Based on the findings from in vitro assays, in vivo studies in animal models are conducted to confirm clinically relevant drug interactions. These studies provide crucial information on how this compound may affect the pharmacokinetics of other drugs in a whole-organism system.
Experimental Protocol: Rodent PK Interaction Study
-
Study Design:
-
Use a crossover design with a sufficient washout period between phases.
-
Phase 1: Administer a probe drug (e.g., a sensitive CYP3A4 substrate like midazolam if in vitro results indicate potential for interaction) to a cohort of rats and collect serial blood samples over 24 hours.
-
Washout Period: Allow for at least 5 half-lives of the probe drug and this compound to elapse.
-
Phase 2: Pre-treat the same cohort of rats with this compound for a specified duration (e.g., 3-5 days). On the final day, co-administer the probe drug with this compound. Collect serial blood samples over 24 hours.
-
-
Procedure: a. House animals in appropriate conditions with controlled access to food and water. b. Administer the probe drug (e.g., via oral gavage or intravenous injection). c. Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via a cannulated vessel or tail vein. d. Process blood samples to obtain plasma and store at -80°C until analysis. e. Analyze plasma samples for the concentration of the probe drug and its major metabolite using a validated LC-MS/MS method.
-
Data Analysis: a. Use non-compartmental analysis to calculate key pharmacokinetic parameters for the probe drug in the absence and presence of this compound. b. Key parameters include:
- Area Under the Curve (AUC)
- Maximum Concentration (Cmax)
- Time to Maximum Concentration (Tmax)
- Half-life (t1/2)
- Clearance (CL) c. Perform statistical analysis (e.g., paired t-test) to determine if there are significant differences in the PK parameters between the two phases.
Data Presentation
Summarize the results in a table as shown below:
Table 3: Hypothetical Pharmacokinetic Parameters of Midazolam in Rats With and Without this compound Co-administration
| PK Parameter | Midazolam Alone (Mean ± SD) | Midazolam + this compound (Mean ± SD) | % Change | p-value |
| AUC (0-inf) (ng·h/mL) | 150 ± 25 | 320 ± 45 | +113% | <0.01 |
| Cmax (ng/mL) | 85 ± 15 | 155 ± 30 | +82% | <0.01 |
| t1/2 (h) | 2.1 ± 0.4 | 3.8 ± 0.6 | +81% | <0.01 |
| CL (L/h/kg) | 0.8 ± 0.1 | 0.35 ± 0.05 | -56% | <0.01 |
Visualization
References
- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. criver.com [criver.com]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. ALDH Activity Assay Kit (Colorimetric) (ab155893) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application of TEMPOL in Neurobehavioral Research: Application Notes and Protocols
A Note on Terminology: Initial searches for "Temposil" in the context of neurobehavioral research yielded limited relevant results, as "this compound" (citrated calcium carbimide) is primarily known as a drug for the treatment of alcoholism. However, the closely named compound, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), is a well-researched superoxide (B77818) dismutase mimetic with significant applications in neurobehavioral and neuroprotective research. Given the context of the user's request, these application notes and protocols will focus on TEMPOL.
Introduction
TEMPOL is a membrane-permeable nitroxide antioxidant that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and neurobehavioral disorders.[1] Its primary mechanism of action involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature in many neurodegenerative diseases and brain injuries.[2] TEMPOL's ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) disorders.[1] Research has highlighted its efficacy in models of stroke, Parkinson's disease, and anxiety, primarily through the modulation of oxidative stress and neuroinflammation.[1][2]
These application notes provide an overview of TEMPOL's use in neurobehavioral research, including its mechanism of action, detailed experimental protocols for common animal models and behavioral assays, and a summary of quantitative data from relevant studies.
Mechanism of Action
TEMPOL exerts its neuroprotective effects through several interconnected pathways, primarily centered on its potent antioxidant and anti-inflammatory properties.
-
Reactive Oxygen Species (ROS) Scavenging: As a superoxide dismutase (SOD) mimetic, TEMPOL directly catalyzes the conversion of superoxide radicals to hydrogen peroxide, which is then detoxified by catalase and glutathione (B108866) peroxidase. This action reduces the cellular burden of oxidative stress.
-
Modulation of the Nrf2/HO-1 Pathway: TEMPOL has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3]
-
Inhibition of Neuroinflammation: By reducing oxidative stress, TEMPOL can suppress the activation of pro-inflammatory signaling pathways. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and chemokines in microglia and astrocytes.[2]
Data Presentation
Table 1: Neuroprotective Effects of TEMPOL in a Rodent Model of Ischemic Stroke
| Animal Model | TEMPOL Dose | Administration Route | Key Findings | Reference |
| Rat (Transient Focal Ischemia) | 10 mg/kg | Intravenous | 47.47% reduction in infarct volume | [4] |
| Rat (Transient Focal Ischemia) | 20 mg/kg | Intravenous | 49.01% reduction in infarct volume | [4] |
| Rat (Transient MCAo) | 500 nmols | Intracerebroventricular | ~50% reduction in infarction volumes and improved neurobehavioral outcomes | [5] |
Table 2: Effects of TEMPOL in a Rodent Model of Parkinson's Disease
| Animal Model | Neurotoxin | TEMPOL Treatment | Key Findings | Reference |
| Mouse | 6-OHDA (intrastriatal) | Intraperitoneal | Protection against dopamine (B1211576) metabolite loss and reduced rotational behavior | [2] |
| Mouse | 6-OHDA (intraperitoneal) | Intraperitoneal | Protection from ptosis, activity level decrement, and mortality | [2] |
Table 3: Anxiolytic-like Effects of TEMPOL in Rats
| Anxiogenic Drug | TEMPOL Administration | Behavioral Test | Key Findings | Reference |
| Caffeine / FG-7142 | Continuous i.c.v. infusion (4.3 mmol/day) | Open-field, light-dark, elevated plus maze | Prevention of anxiogenic drug-induced anxiety-like behavior | [1] |
Experimental Protocols
Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAo)
This protocol describes the induction of transient focal cerebral ischemia in rats, a common model for stroke research.[4][6]
Materials:
-
Male Sprague-Dawley rats (280-350 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a silicone-coated tip
-
TEMPOL solution (dissolved in vehicle, e.g., saline)
-
Physiological monitoring equipment (for temperature, blood pressure, etc.)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Monitor and maintain the rat's body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the silicone-coated 4-0 nylon suture into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.[4]
-
Close the incision.
-
Administer TEMPOL (e.g., 10 or 20 mg/kg, intravenously) or vehicle over the first 20 minutes of reperfusion.[4]
-
Allow the animal to recover.
-
Assess neurological deficits and infarct volume at desired time points (e.g., 24, 48, 72 hours) post-MCAo.[5]
Animal Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Lesion
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in mice, a widely used model of Parkinson's disease.[2]
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Stereotaxic apparatus
-
6-Hydroxydopamine (6-OHDA) solution (dissolved in saline with 0.02% ascorbic acid)
-
Hamilton syringe
-
TEMPOL solution
Procedure:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Drill a small hole in the skull over the target area (e.g., the striatum).
-
Slowly infuse 6-OHDA into the striatum using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes before slowly retracting it.
-
Suture the scalp incision.
-
Administer TEMPOL (e.g., intraperitoneally) or vehicle according to the experimental design (e.g., pre-treatment or post-treatment).[2]
-
Allow the animal to recover.
-
Assess motor deficits (e.g., rotational behavior induced by apomorphine (B128758) or amphetamine) and perform neurochemical analysis (e.g., dopamine levels) at appropriate time points.[2]
Neurobehavioral Assay: Open-Field Test
The open-field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[1]
Materials:
-
Open-field arena (a square or circular enclosure)
-
Video tracking software
-
Rodents (rats or mice)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place the animal gently in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera connected to tracking software.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Molecular Analysis: Western Blot for Nrf2 and HO-1
This protocol outlines the general steps for detecting the protein expression of Nrf2 and HO-1 in brain tissue samples.
Materials:
-
Brain tissue homogenates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in lysis buffer on ice.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling with loading buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
Mandatory Visualizations
Caption: Signaling pathway of TEMPOL's neuroprotective effects.
Caption: Experimental workflow for the MCAo stroke model with TEMPOL treatment.
Caption: Logical relationship of TEMPOL's effects leading to improved neurobehavioral outcomes.
References
- 1. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclic Nitroxide TEMPOL Ameliorates Oxidative Stress but Not Inflammation in a Cell Model of Parkinson’s Disease [mdpi.com]
- 3. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol, a super oxide dismutase mimetic, prevents cerebral vessel remodeling in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Citrated Calcium Carbimide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citrated calcium carbimide.
Frequently Asked Questions (FAQs)
Q1: What is citrated calcium carbimide?
A1: Citrated calcium carbimide is a drug substance used in the treatment of alcoholism. It is a mixture of calcium carbimide and citric acid, typically in a 1:2 ratio.[1] The citric acid component helps to improve the stability and dissolution of the calcium carbimide.
Q2: What is the mechanism of action of citrated calcium carbimide?
A2: Citrated calcium carbimide acts as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1] When alcohol is consumed, it is metabolized in the liver to acetaldehyde (B116499). ALDH is responsible for the further breakdown of acetaldehyde. By inhibiting ALDH, citrated calcium carbimide leads to an accumulation of acetaldehyde in the blood, which causes unpleasant symptoms such as flushing, headache, nausea, and palpitations. This aversive reaction is intended to discourage alcohol consumption.
Q3: What are the main challenges in the formulation of citrated calcium carbimide?
A3: The primary challenge in formulating citrated calcium carbimide is its inherent instability, particularly its sensitivity to moisture. Additionally, ensuring content uniformity of the active ingredient within the formulation can be challenging due to its physical properties. The rapid absorption of calcium carbimide can lead to side effects, necessitating the development of slow-release formulations.[1]
Q4: What are the key safety precautions when handling citrated calcium carbimide in the lab?
A4: Calcium carbimide can be irritating to the skin and mucous membranes. It is also highly sensitive to moisture and can release flammable gases if it contains calcium carbide as an impurity.[2] Therefore, it is crucial to:
-
Handle the powder in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the compound in a tightly sealed container in a cool, dry place, away from moisture.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the molar ratio of reactants is correct. Optimize reaction time and temperature. |
| Degradation of the product during synthesis. | Control the reaction temperature to avoid thermal decomposition. Work under anhydrous conditions to prevent hydrolysis. | |
| Product Impurities | Presence of unreacted starting materials. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. |
| Formation of side products. | Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions. | |
| Contamination from equipment. | Ensure all glassware and equipment are thoroughly cleaned and dried before use. | |
| Difficulty in Purification | Product is unstable on silica (B1680970) gel. | Consider alternative purification methods such as recrystallization or precipitation. |
| Co-elution of impurities. | Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. |
Formulation Development
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Tablet Sticking/Picking | Excessive moisture in the formulation. | Dry the granules adequately before compression. Control the humidity of the manufacturing environment. |
| Inappropriate lubricant or glidant. | Optimize the type and concentration of the lubricant (e.g., magnesium stearate) and glidant (e.g., colloidal silicon dioxide). | |
| Tablet Capping/Lamination | Entrapment of air during compression. | Reduce the turret speed of the tablet press. Optimize the pre-compression and main compression forces. |
| Formulation is too dry or brittle. | Moisten the granules appropriately. Consider adding a suitable binder. | |
| Poor Content Uniformity | Poor flowability of the powder blend. | Improve flowability by adding a glidant. Optimize the particle size distribution of the blend. |
| Segregation of the powder blend. | Ensure uniform particle size of the API and excipients. Use a suitable blending technique and time. | |
| Drug-Excipient Incompatibility | Chemical reaction between the drug and an excipient. | Conduct thorough drug-excipient compatibility studies using techniques like DSC, FTIR, and HPLC to identify and avoid incompatible excipients.[3][4][5] |
Analytical Methods
| Problem | Possible Cause(s) | Suggested Solution(s) |
| HPLC: Peak Tailing | Interaction of the analyte with active sites on the column. | Use a column with end-capping. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the pH of the mobile phase.[6] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[7] | |
| HPLC: Retention Time Drift | Change in mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing of the mobile phase components. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[8] | |
| Column degradation. | Replace the column if it has reached the end of its lifespan. | |
| GC-MS: Poor Peak Shape | Analyte is too polar for the column. | Derivatize the analyte to make it more volatile and less polar. |
| Active sites in the injector or column. | Deactivate the injector liner and use a column with low bleed. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample preparation procedure. Use an internal standard for quantification. |
| Instrument variability. | Perform regular system suitability tests to ensure the instrument is performing correctly. |
Experimental Protocols
Drug-Excipient Compatibility Study
Objective: To assess the compatibility of citrated calcium carbimide with various pharmaceutical excipients.
Methodology:
-
Binary Mixture Preparation: Prepare binary mixtures of citrated calcium carbimide with each selected excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Stressing Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[9]
-
Analysis: Analyze the samples at initial and subsequent time points using the following techniques:
-
Visual Observation: Note any changes in color, appearance, or physical state.
-
Differential Scanning Calorimetry (DSC): Look for changes in the thermograms, such as the appearance of new peaks or shifts in existing peaks, which may indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify any changes in the characteristic peaks of the drug, which could suggest a chemical interaction.
-
High-Performance Liquid Chromatography (HPLC): Quantify the drug and detect the formation of any degradation products.
-
Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method for the assay of citrated calcium carbimide and the quantification of its degradation products.
Methodology:
-
Forced Degradation Studies: Subject a solution of citrated calcium carbimide to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Chromatographic Conditions Optimization:
-
Column: Start with a C18 column.
-
Mobile Phase: Use a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Optimize the pH of the buffer and the gradient of the organic solvent to achieve good separation between the parent drug and its degradation products.
-
Detection: Use a UV detector at a wavelength where the drug and its degradation products have maximum absorbance.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Mechanism of action of Citrated Calcium Carbimide.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Improving the Stability of Temposil® (Citrated Calcium Carbimide) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Temposil® (citrated calcium carbimide) in aqueous solutions. The information is designed to assist researchers in their experimental design, execution, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is its stability in aqueous solution a concern?
This compound® is the brand name for citrated calcium carbimide, a medication used in the management of alcohol dependence. The active component, calcium cyanamide (B42294) (also known as calcium carbimide), is susceptible to hydrolysis in aqueous environments. This degradation can lead to a loss of potency and the formation of various degradation products, making the stability of aqueous solutions a critical factor for research and potential therapeutic applications.
Q2: What is the primary degradation pathway for this compound® in an aqueous solution?
The primary degradation pathway for the active component of this compound®, calcium cyanamide, in an aqueous solution is hydrolysis. The nature of the degradation products is highly dependent on the pH of the solution.
-
At a neutral to slightly acidic pH (pH 6-8): Calcium cyanamide hydrolyzes to form cyanamide .
-
At a higher pH (pH 9-10): Further reaction can lead to the formation of dicyandiamide .
-
In acidic solutions: The hydrolysis can ultimately yield urea .
Understanding this pH-dependent degradation is crucial for controlling the stability of this compound® solutions.
Q3: What are the main factors that influence the stability of this compound® in aqueous solutions?
Several factors can significantly impact the stability of this compound® in aqueous solutions:
-
pH: This is the most critical factor. Acidic conditions (pH 3-5) generally improve the stability of the active cyanamide group.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, storage at lower temperatures is recommended.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
-
Light: While not extensively documented for this compound® specifically, light can be a contributing factor to the degradation of many pharmaceutical compounds.
Q4: Are there any recommended strategies to improve the stability of this compound® in aqueous solutions?
Yes, several strategies can be employed to enhance the stability of this compound® in aqueous formulations:
-
pH Adjustment: Maintaining an acidic pH, ideally between 3.5 and 4.5, is a key strategy to slow down the hydrolysis of cyanamide.[1]
-
Use of Stabilizers:
-
Magnesium Salts: Divalent magnesium cations, in the form of inorganic or organic salts (e.g., magnesium chloride, magnesium sulfate), have been shown to increase the storage stability of aqueous cyanamide solutions.[2][3]
-
Carboxylic Acid Esters: Lower alkyl monocarboxylic acids and their esters, such as propionic acid, have been found to be effective stabilizers for hydrogen cyanamide formulations.[4]
-
-
Temperature Control: Storing aqueous solutions of this compound® at refrigerated temperatures (2-8°C) can significantly reduce the rate of degradation.
-
Chelating Agents: While not specifically documented for this compound®, the use of chelating agents like EDTA can be considered to sequester any catalytic metal ions that may be present.
Q5: What is the role of citric acid in the this compound® formulation?
Citrated calcium carbimide is a mixture of calcium cyanamide and citric acid. Citric acid serves multiple purposes. It can act as an acidulant to help maintain a lower pH in an aqueous solution, which, as mentioned, is favorable for the stability of the cyanamide group. Additionally, citric acid can act as a chelating agent, which may help to stabilize the formulation by complexing with any pro-degradative metal ions.
Section 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability issues encountered during experiments with aqueous solutions of this compound®.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound® concentration in solution. | 1. Incorrect pH: The pH of the solution may be too high (neutral or alkaline), accelerating hydrolysis. 2. High Storage Temperature: The solution is being stored at room temperature or higher. 3. Presence of Contaminants: Metal ion contamination may be catalyzing degradation. | 1. Verify and Adjust pH: Measure the pH of your solution. Adjust to a range of 3.5-4.5 using a suitable buffer or acid. 2. Control Temperature: Store the solution at refrigerated temperatures (2-8°C) and protect from light. 3. Use High-Purity Water and Glassware: Utilize purified water (e.g., Milli-Q) and thoroughly clean glassware to minimize metal ion contamination. Consider using a chelating agent like EDTA at a low concentration. |
| Formation of precipitate in the aqueous solution. | 1. Formation of Degradation Products: Dicyandiamide, a degradation product at higher pH, has lower solubility. 2. Reaction with Buffer Components: The buffer system may be reacting with this compound® or its degradation products. | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Optimize pH and Buffer: Ensure the pH is in the stable range (3.5-4.5). If using a buffer, screen different buffer systems for compatibility. Phosphate (B84403) buffers have been used in analytical methods.[5] |
| Inconsistent or non-reproducible experimental results. | 1. Inconsistent Solution Preparation: Variations in pH, temperature, or storage time between batches. 2. Degradation During Experiment: The compound may be degrading over the course of your experiment. | 1. Standardize Protocol: Develop and strictly follow a standardized protocol for solution preparation, including pH measurement and adjustment, and storage conditions. 2. Time-Course Analysis: Analyze the concentration of this compound® at different time points during your experiment to assess its stability under your experimental conditions. |
Section 3: Data Presentation
Table 1: Factors Influencing the Stability of Cyanamide in Aqueous Solution
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 3-5) | Increased stability | [1] |
| Neutral to Alkaline (pH > 7) | Decreased stability, dimerization to dicyandiamide | [6] | |
| Temperature | Low (e.g., 20°C) | Increased stability | [1] |
| High | Decreased stability | ||
| Stabilizers | Magnesium Salts (0.005-0.5% w/w) | Increased storage stability | [2][3] |
| Alkyl Esters of Carboxylic Acids (0.03-1.0% w/w) | Enhanced stability | [1] |
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Calcium Cyanamide
This protocol is based on a published method and involves pre-column derivatization for enhanced detection and specificity.[5]
Objective: To quantify the concentration of calcium cyanamide in an aqueous solution and separate it from its potential degradation products.
Materials:
-
Calcium Cyanamide standard
-
Dansyl chloride
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium phosphate (monobasic and dibasic)
-
Water (HPLC grade)
-
µBondapak C18 column or equivalent
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 0.01 M sodium phosphate buffer and adjust the pH to 6.3.
-
The mobile phase consists of a mixture of 0.01 M sodium phosphate buffer (pH 6.3) and acetonitrile in a 75:25 (v/v) ratio.
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a known amount of calcium cyanamide standard and dissolve it in a suitable solvent to prepare a stock solution.
-
Prepare working standards by diluting the stock solution.
-
For samples, dilute the aqueous this compound® solution to fall within the concentration range of the standard curve.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of dansyl chloride in a suitable solvent (e.g., acetone).
-
The reaction is typically carried out under specific pH and temperature conditions to ensure complete derivatization. Note: The exact conditions for derivatization should be optimized based on the original method's details.
-
-
HPLC Analysis:
-
Column: µBondapak C18 (or equivalent)
-
Mobile Phase: 0.01 M Sodium Phosphate (pH 6.3) : Acetonitrile (75:25, v/v)
-
Flow Rate: (Typically 1.0 mL/min, but should be optimized)
-
Detection: UV detector at a specified wavelength for dansyl cyanamide.
-
Injection Volume: (Typically 10-20 µL)
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized calcium cyanamide standards against their known concentrations.
-
Determine the concentration of calcium cyanamide in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Forced Degradation Study for this compound® Aqueous Solution
Objective: To identify the potential degradation products of this compound® under various stress conditions and to establish the degradation pathway. This is crucial for developing a stability-indicating analytical method.[7][8]
Materials:
-
This compound® (citrated calcium carbimide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (as described in Protocol 1 or equivalent)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound® in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound® under each condition.
-
Use this data to propose a degradation pathway.
-
Section 5: Visualizations
Degradation Pathway of Calcium Cyanamide
Caption: pH-dependent degradation pathway of the active component of this compound® in aqueous solution.
Troubleshooting Workflow for this compound® Stability Issues
Caption: A logical workflow for troubleshooting stability issues with aqueous this compound® solutions.
References
- 1. US4126664A - Stabilized cyanamide solutions - Google Patents [patents.google.com]
- 2. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 3. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]
- 4. US8021648B2 - Hydrogen cyanamide pesticide formulations - Google Patents [patents.google.com]
- 5. Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Troubleshooting ALDH Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aldehyde dehydrogenase (ALDH) inhibition assays. While the principles discussed are broadly applicable, specific examples may refer to commonly used reagents like DEAB (diethylaminobenzaldehyde), a known ALDH inhibitor. These guidelines should be adapted and optimized for specific inhibitors such as Temposil.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ALDH activity assay?
The ALDH activity assay is a method to identify and quantify cell populations with high ALDH enzymatic activity. A common method, such as the ALDEFLUOR™ assay, uses a non-toxic, fluorescent substrate that freely diffuses into intact, viable cells. In the presence of ALDH, the substrate is converted into a fluorescent product that is retained within the cell. The resulting fluorescence intensity is directly proportional to the ALDH activity and can be measured using flow cytometry.[1][2]
Q2: What is the role of an ALDH inhibitor in this assay?
An ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence of cells.[1] By treating a parallel sample with the inhibitor, a gate for background fluorescence can be set, allowing for the accurate identification of the ALDH-positive cell population.[1] DEAB is known to inhibit multiple ALDH isoenzymes, not just ALDH1A1.[3]
Q3: Which ALDH isoforms are detected by common assays?
Many commercially available assays, like the ALDEFLUOR™ assay, can be metabolized by several ALDH isoforms, not exclusively ALDH1A1.[4] Studies have shown that isoforms such as ALDH1A2, ALDH1A3, and ALDH2 can also contribute to the fluorescent signal.[3] The ALDH1 subfamily is frequently associated with stem cell properties.[4]
Q4: Can I use this assay on different cell types?
Yes, the ALDH activity assay has been successfully used on a variety of cell types, including hematopoietic stem and progenitor cells, breast cancer cells, and neural stem cells.[1][5] However, the protocol may require optimization for different cell types, as ALDH expression and activity can vary significantly.[1][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during ALDH inhibition assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal in the Test Sample | 1. Low ALDH activity in the cell type being studied. 2. Suboptimal cell concentration. 3. Insufficient incubation time. 4. Degraded substrate or enzyme. 5. Efflux of the fluorescent product. | 1. Use a positive control cell line known to have high ALDH activity (e.g., SK-BR-3, K562). 2. Optimize cell concentration. A recommended starting point for hematopoietic cells is 1 x 10^6 cells/mL, but for other cell lines like SK-BR-3, a lower concentration of 1-2 x 10^5 cells/mL may yield better results.[6][7] 3. Optimize incubation time. Test a range of times (e.g., 15, 30, 45, and 60 minutes). Some cell lines may require shorter or longer incubation periods.[6][7] 4. Ensure proper storage and handling of all reagents as per the manufacturer's instructions. 5. Include an efflux pump inhibitor, such as verapamil, in the assay buffer. Keep cells on ice after the reaction to minimize efflux. |
| High Background Fluorescence in the Control (Inhibitor-Treated) Sample | 1. Incomplete inhibition of ALDH activity. 2. Autofluorescence of cells. 3. Non-specific binding of the substrate. | 1. Increase the concentration of the ALDH inhibitor. For cells with very high ALDH activity, doubling the inhibitor concentration or even increasing it up to 10-fold may be necessary.[6][7] Consider adding the inhibitor to the control tube before adding the ALDH substrate.[6] 2. Use an unstained cell sample to set the baseline for autofluorescence on the flow cytometer. 3. Ensure proper washing of cells after incubation. |
| Poor Separation Between ALDH-Positive and ALDH-Negative Populations | 1. Suboptimal gating strategy on the flow cytometer. 2. Heterogeneous ALDH expression within the cell population. 3. Presence of dead cells. | 1. Adjust the forward and side scatter gates to exclude debris and dead cells.[8] Set the negative gate based on the inhibitor-treated control sample.[8] 2. This may be a true biological result. Consider sorting the populations for further analysis. 3. Use a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis, as they can show altered fluorescence.[1] |
| Inconsistent Results Between Experiments | 1. Variation in cell number and viability. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Always perform a cell count and viability assessment before starting the assay. 2. Use a calibrated incubator and a precise timer for all incubation steps. 3. Ensure accurate and consistent pipetting of all reagents, especially the substrate and inhibitor. |
Experimental Protocols
General Protocol for ALDH Activity Assay using Flow Cytometry
This protocol provides a general framework. Optimal conditions may vary depending on the cell type and specific reagents used.
-
Cell Preparation:
-
Harvest cells and perform a cell count and viability assessment.
-
Resuspend the cells in the provided assay buffer at an optimized concentration (e.g., 1 x 10^6 cells/mL).
-
-
Reaction Setup:
-
For each sample, prepare two tubes: a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor (e.g., DEAB) at the recommended concentration.
-
Add the ALDH substrate to the "test" tube.
-
Immediately mix and transfer half of the cell suspension from the "test" tube to the "control" tube.
-
-
Incubation:
-
Incubate both tubes at 37°C for an optimized duration (e.g., 30-60 minutes). Protect from light.
-
-
Cell Staining and Analysis:
-
After incubation, centrifuge the cells and resuspend the pellet in fresh, cold assay buffer.
-
If desired, add a viability dye according to the manufacturer's protocol.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer, using the "control" sample to set the gate for the ALDH-negative population.
-
Optimization Parameters
For optimal results, it is crucial to optimize the following parameters for each new cell type:
| Parameter | Recommended Range for Optimization | Rationale |
| Cell Concentration | 1 x 10^5 to 2 x 10^6 cells/mL | The assay is dependent on the molar concentration of reagents. Different cell types have varying levels of ALDH activity, requiring adjustments to the cell-to-reagent ratio.[6][7] |
| Incubation Time | 15 to 60 minutes | The enzymatic reaction is time-dependent. Optimal time allows for sufficient product formation without reaching a plateau or product degradation.[6][7] |
| Inhibitor Concentration | 1x to 10x the standard concentration | Cells with very high ALDH activity may require a higher concentration of the inhibitor for complete suppression of the enzyme.[6][7] |
| Substrate Concentration | 0.5x to 2x the standard concentration | While less commonly adjusted, titrating the substrate may be necessary for cells with extremely high or low ALDH activity. |
Visualizations
Caption: Experimental workflow for a typical ALDH inhibition assay.
Caption: Simplified mechanism of ALDH action and its inhibition.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase, a Marker of Normal and Malignant Stem Cells, Typifies Mesenchymal Progenitors in Perivascular Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming the Rapid In Vivo Metabolism of Temsirolimus
A Note on Terminology: This technical support guide focuses on temsirolimus (B1684623) , an mTOR inhibitor used in cancer therapy. Initial inquiries regarding "Temposil" (citrated calcium carbimide) suggest a possible confusion of names. The challenges of rapid in vivo metabolism are well-documented for temsirolimus and are addressed herein.
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with temsirolimus, focusing on its metabolic instability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with temsirolimus is producing inconsistent results. Could this be related to its metabolism?
A1: Yes, inconsistent results are a common consequence of rapid and variable in vivo metabolism. Temsirolimus is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5 and CYP2C8, into numerous metabolites, including the major active metabolite sirolimus.[1][2][3][4] The activity of these enzymes can vary significantly between individuals and animal strains, leading to fluctuating plasma and tissue concentrations of temsirolimus and sirolimus. This variability can compromise the reproducibility of your experimental outcomes.
Q2: What are the primary metabolic pathways for temsirolimus?
A2: Temsirolimus undergoes extensive phase I metabolism. The main pathways include:
-
Hydrolysis: Temsirolimus is an ester of sirolimus and is hydrolyzed to form sirolimus, which is also pharmacologically active.[5]
-
CYP450-Mediated Oxidation: The primary enzyme responsible for the metabolism of both temsirolimus and its active metabolite sirolimus is CYP3A4.[1][2][4][6] Other contributing enzymes include CYP3A5 and CYP2C8.[1][2]
-
Demethylation and Hydroxylation: These reactions, primarily carried out by CYP3A4, result in a variety of metabolites.[1][3] Over 20 metabolites of temsirolimus have been identified.[1][2][3]
Q3: I am observing lower-than-expected plasma concentrations of temsirolimus in my animal model. What could be the cause?
A3: Low plasma concentrations of temsirolimus can be attributed to several factors:
-
High First-Pass Metabolism: If administered orally, temsirolimus has poor bioavailability due to extensive first-pass metabolism in the gut wall and liver, which is why it is clinically administered intravenously.[6]
-
Rapid Systemic Clearance: Even with intravenous administration, temsirolimus is subject to rapid metabolism by hepatic CYP3A4 enzymes, leading to a relatively short half-life.
-
Induction of CYP3A4: If your experimental animals are co-administered with other compounds, these may induce the expression of CYP3A4, leading to accelerated metabolism of temsirolimus. For instance, co-administration with rifampin, a potent CYP3A4 inducer, significantly decreases the exposure to the active metabolite sirolimus.[6]
-
High Inter-Animal Variability: The expression and activity of CYP3A4 can vary significantly between individual animals, even within the same strain.
Q4: Can I use a CYP3A4 inhibitor to increase temsirolimus exposure in my preclinical model?
A4: Yes, co-administration with a CYP3A4 inhibitor is a common strategy to investigate the impact of metabolism on temsirolimus pharmacokinetics. For example, co-administration of the potent CYP3A4 inhibitor ketoconazole (B1673606) with intravenous temsirolimus did not significantly affect the exposure of the parent drug but increased the exposure (AUC) of the active metabolite sirolimus by 3.1-fold.[6][7] When using this approach, it is crucial to have a control group that receives only temsirolimus to accurately quantify the effect of metabolic inhibition.
Troubleshooting Guides
Issue 1: High Variability in Temsirolimus/Sirolimus Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Strategy |
| Inter-individual differences in CYP3A4 activity. | Use inbred animal strains: This minimizes genetic variability in drug-metabolizing enzymes. Increase sample size: A larger number of animals per group can help to account for biological variability. Consider a different animal model: Rodent models are commonly used for pharmacokinetic studies.[5][8] |
| Inconsistent dosing or sampling. | Refine experimental technique: Ensure accurate and consistent intravenous administration and precisely timed blood sampling. |
| Induction or inhibition of CYP3A4 by other experimental factors. | Review all co-administered substances: Check for known effects on CYP3A4. Standardize diet and housing conditions: Environmental factors can influence metabolic enzyme activity. |
Issue 2: Rapid Clearance and Short Half-Life of Temsirolimus in In Vivo Studies
| Possible Cause | Troubleshooting Strategy |
| Extensive hepatic metabolism. | Co-administration with a CYP3A4 inhibitor: As discussed in the FAQs, this can help to reduce metabolic clearance. Consider alternative routes of administration: While temsirolimus is given IV, targeted delivery systems could alter its distribution and metabolism. |
| The inherent chemical structure of temsirolimus is susceptible to metabolism. | Formulation Strategies: Investigate advanced drug delivery systems to protect the drug from metabolic enzymes. Structural modification (for drug development): In a drug discovery context, medicinal chemists could explore modifications to block metabolic "hotspots." |
Data Presentation
Table 1: Pharmacokinetic Parameters of Temsirolimus and Sirolimus in Humans
| Parameter | Temsirolimus | Sirolimus (as a metabolite of Temsirolimus) | Reference |
| Terminal Half-life (t½) | ~17.3 hours | ~54.6 hours | [9] |
| Peak Concentration (Cmax) | Occurs at the end of IV infusion | Median Tmax of 2 hours post-infusion | [9] |
| Metabolism | Primarily CYP3A4, also CYP3A5 and CYP2C8 | Primarily CYP3A4 | [1][2][4][6] |
| Excretion | Primarily in feces (78%) | N/A | [6] |
Table 2: Effect of CYP3A4 Modulators on Temsirolimus and Sirolimus Pharmacokinetics
| Co-administered Drug | Effect on Temsirolimus | Effect on Sirolimus | Reference |
| Ketoconazole (CYP3A4 Inhibitor) | No significant effect on AUC or Cmax | 3.1-fold increase in AUC | [6] |
| Rifampin (CYP3A4 Inducer) | No significant effect on exposure | 56% reduction in AUC | [6] |
Table 3: Impact of a Liposomal Formulation on Temsirolimus Pharmacokinetics in Rats
| Formulation | Relative Improvement in Cmax | Relative Improvement in AUC | Reference |
| Lyophilized Temsirolimus-Loaded Liposomes | 2.06-fold | 1.49-fold | [10] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Temsirolimus in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of temsirolimus using HLM.
Materials:
-
Temsirolimus
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable-isotope labeled compound)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of temsirolimus in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C in phosphate buffer.
-
Initiate the metabolic reaction by adding the temsirolimus stock solution to the HLM suspension to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of ice-cold ACN containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining temsirolimus in the supernatant by a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining temsirolimus against time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Protocol 2: Pharmacokinetic Study of Temsirolimus in a Rodent Model
Objective: To determine the pharmacokinetic profile of temsirolimus in rodents following intravenous administration.
Materials:
-
Temsirolimus formulation for IV injection
-
Appropriate rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Intravenous infusion equipment
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system
Methodology:
-
Acclimate the animals to the housing conditions.
-
Fast the animals overnight with free access to water before the experiment.
-
Administer a single intravenous dose of temsirolimus via a suitable vein (e.g., tail vein).
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma or whole blood, depending on the analytical method.
-
Store the samples at -80°C until analysis.
-
Quantify the concentrations of temsirolimus and its major metabolite, sirolimus, using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, AUC, t½, and clearance.
Visualizations
References
- 1. Temsirolimus metabolic pathways revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of temsirolimus and sirolimus in children with recurrent solid tumours: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I and pharmacokinetic study of temsirolimus (CCI-779) administered intravenously daily for 5 days every 2 weeks to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temposil (Disulfiram) Dosage for Animal Studies
PR-1000 / 2025-12-19
Welcome to the Technical Support Center for Temposil (Disulfiram) dosage optimization in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brand name for the drug Disulfiram (B1670777). Its primary mechanism of action is the irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH).[1][2][3] ALDH is crucial for the metabolism of acetaldehyde (B116499), a toxic byproduct of alcohol metabolism, converting it into acetate.[1][4] By inhibiting ALDH, this compound leads to an accumulation of acetaldehyde if alcohol is consumed, causing unpleasant side effects.[2][5] This is the basis for its use in treating alcoholism.[1][3][5] Beyond this, this compound has shown potential in other areas, such as cancer research, due to its ability to bind copper and inhibit the proteasome.[6][7]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration in animal studies are oral (PO), often by gavage, and intraperitoneal (IP) injection.[8][9][10][11] The choice of administration route can depend on the experimental goals, the formulation of the drug, and the animal model being used. Oral administration mimics the clinical use in humans.[12] Intraperitoneal injection can offer more direct and potentially more consistent absorption.[8]
Q3: What are typical dosage ranges for this compound in rodent studies?
A3: Dosages of this compound (Disulfiram) in rodent studies can vary significantly depending on the research application (e.g., alcoholism, cancer, metabolic disease). For cancer studies in mice, a common dosage is around 50 mg/kg administered via intraperitoneal injection.[9][13][14] In studies on diet-induced obesity in mice, both low and high dose groups have been used to demonstrate efficacy.[15] In rat studies investigating liver fibrosis, a lower dose of 4 mg/kg (IP) has been used.[11] It is crucial to consult literature specific to your research area to determine an appropriate starting dose.
Q4: What are the known side effects or toxicities of this compound in animals?
A4: At therapeutic doses used in many preclinical studies, this compound is generally considered to have a good safety profile.[11] However, high doses can be toxic. For instance, doses of 200, 400, or 800 mg/kg have been shown to be genotoxic to bone marrow cells in mice.[14] In some studies, even at 50 mg/kg, there can be an increase in spleen cell death. Researchers should carefully monitor animals for any signs of distress, weight loss, or changes in behavior, especially when initiating studies with a new dosage regimen.
Q5: How is this compound metabolized and what are its active metabolites?
A5: this compound (Disulfiram) is a prodrug, meaning it is metabolized into its active forms in the body.[16] After administration, it is rapidly reduced to diethyldithiocarbamate (B1195824) (DDC).[12] DDC and its subsequent metabolites, such as S-methyl-N,N-diethylthiocarbamoyl sulfoxide (B87167) (MeDTC-SO), are responsible for the inhibition of ALDH.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility/Difficulty in Formulation | This compound (Disulfiram) is highly liposoluble and can be difficult to dissolve in aqueous solutions. | - For oral gavage, consider suspending in an oil-based vehicle like olive oil or corn oil.[18] - For intraperitoneal injections, a common vehicle is a mixture of DMSO, Tween-80, and saline.[19] - Creating a water/oil emulsion is another strategy to deliver this highly liposoluble drug.[20] |
| Lack of Efficacy at a Given Dose | - Insufficient dosage. - Inappropriate route of administration for the target tissue. - Development of tolerance.[21] - Rapid metabolism and clearance.[12] | - Conduct a dose-response study to determine the optimal dosage for your specific model and endpoint. - Consider an alternative route of administration that may provide better bioavailability to the target organ. - Increase the dosing frequency if the half-life is short in your animal model. - For anti-cancer studies, consider co-administration with copper, which has been shown to enhance its therapeutic effects.[22][23] |
| Observed Toxicity or Adverse Events | - Dosage is too high. - The vehicle used for administration is causing adverse effects. - The animal model is particularly sensitive to the drug. | - Reduce the dosage or the frequency of administration. - Run a vehicle-only control group to rule out vehicle-related toxicity. - Carefully monitor animal health, including body weight, food and water intake, and general behavior.[24] - If toxicity persists, consider an alternative formulation or administration route. |
| Variability in Experimental Results | - Inconsistent drug preparation and administration. - Biological variability between animals. - Differences in drug absorption and metabolism. | - Standardize your drug preparation and administration protocol. - Ensure accurate dosing for each animal based on its body weight. - Increase the number of animals per group to improve statistical power. - Consider monitoring plasma levels of this compound or its metabolites to assess for variability in pharmacokinetics. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
Materials:
-
This compound (Disulfiram) powder
-
Corn oil or olive oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture thoroughly until a uniform suspension is achieved. Gentle warming may aid in dissolution, but care should be taken to avoid degradation.
-
Weigh each mouse and calculate the exact volume of the suspension to be administered.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse for any signs of distress after administration.
Protocol 2: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
Materials:
-
This compound (Disulfiram) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Prepare the vehicle solution. A common vehicle consists of 5% DMSO, 5% Tween-80, and 90% saline.[19]
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound powder in DMSO first.
-
Add the Tween-80 and vortex to mix.
-
Add the saline to the final volume and vortex until a clear solution or fine suspension is formed.
-
Weigh each mouse and calculate the exact volume of the solution to be administered.
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle into the peritoneal cavity, aspirating to ensure you have not entered the bladder or intestines.
-
Inject the calculated volume of the this compound solution.
-
Monitor the mouse for any signs of discomfort after the injection.
Quantitative Data Summary
Table 1: Examples of this compound (Disulfiram) Dosages in Rodent Studies
| Animal Model | Research Area | Dosage | Route of Administration | Reference |
| Mice | Cancer | 50 mg/kg | Intraperitoneal (IP) | [9][13][14] |
| Mice | Cancer (with copper) | 100 mg/kg/day | Oral Gavage | [22] |
| Mice | Ulcerative Colitis (with copper) | 50 mg/kg | Oral Gavage | [23][25] |
| Mice | Diet-induced Obesity | Low and High Dose | Diet | [15][26][27] |
| Mice | Radiation-induced Intestinal Injury | 100 mg/kg | Intraperitoneal (IP) | [19] |
| Rats | Liver Fibrosis | 4 mg/kg | Intraperitoneal (IP) | [11] |
| Rats | Alcoholism | 12.5 and 25 mg/kg | Intraperitoneal (IP) | [21] |
| Rats | General Distribution | 7 mg/kg | Oral (PO) and Intraperitoneal (IP) | [8] |
| Dogs | ALDH Inhibition | 100 mg/kg/day for 2 days, then 40 mg/kg/day for 3 days | Oral (PO) and Intraperitoneal (IP) | [10] |
Signaling Pathways and Workflows
Figure 1: Mechanism of Action of this compound (Disulfiram) in Ethanol Metabolism.
Figure 2: General Experimental Workflow for Animal Studies with this compound.
References
- 1. Disulfiram - Wikipedia [en.wikipedia.org]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 6. Disulfiram, a clinically used anti-alcoholism drug and copper-binding agent, induces apoptotic cell death in breast cancer cultures and xenografts via inhibition of the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Disulfiram distribution and elimination in the rat after oral and intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of disulfiram on canine liver aldehyde dehydrogenase activity: in vivo inactivation in a nonrodent animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disulfiram inhibits liver fibrosis in rats by suppressing hepatic stellate cell activation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 14. Evaluation of the effects of disulfiram, an alcohol-aversive agent with anti-cancer activity, on mouse bone marrow cells [kjpp.net]
- 15. friendsofnia.org [friendsofnia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Disulfiram Protects Against Radiation-Induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 23. Disulfiram with Cu2+ alleviates dextran sulfate sodium-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Disulfiram with Cu2+ alleviates dextran sulfate sodium-induced ulcerative colitis in mice [thno.org]
- 26. Disulfiram Treatment Normalizes Body Weight in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Disulfiram treatment normalizes body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temposil (Citrated Calcium Carbimide) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical quantification of Temposil's active metabolite, cyanamide (B42294), in biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the active analyte to measure for this compound in biological samples?
A1: The active drug is citrated calcium carbimide. In the body, it is rapidly hydrolyzed to carbimide, which is also known as cyanamide. Therefore, quantitative analysis should target cyanamide in biological matrices like plasma or blood.[1][2]
Q2: What are the main analytical challenges in quantifying cyanamide?
A2: The main challenges include:
-
Reactivity and Instability: Cyanamide is a highly reactive compound and can be unstable in certain conditions. It can dimerize to form dicyandiamide, especially in aqueous solutions.[3] Careful sample handling and storage are crucial.
-
Low Concentrations: Depending on the dosage and time of sampling, the concentration of cyanamide in biological samples can be very low, requiring highly sensitive analytical methods.[1]
-
Matrix Effects: Biological matrices are complex and can interfere with the analysis, potentially causing ion suppression in mass spectrometry or co-eluting peaks in chromatography.[4]
Q3: What are the common analytical techniques used for cyanamide quantification?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[1][3][5]
-
HPLC methods often use UV detection, but for higher sensitivity and selectivity, pre-column derivatization with a fluorescent tag (like dansyl chloride) followed by fluorescence detection, or coupling with mass spectrometry (LC-MS/MS) is employed.[5][6]
-
GC methods typically require derivatization to make cyanamide volatile, followed by detection using an electron capture detector (ECD) or mass spectrometry (MS).[1]
Q4: How should I prepare my biological samples for cyanamide analysis?
A4: Sample preparation is critical for accurate quantification. Common steps include:
-
Protein Precipitation: To remove proteins from plasma or serum samples, which can interfere with the analysis.[7]
-
Liquid-Liquid Extraction (LLE): To isolate cyanamide from the biological matrix into an organic solvent.[1]
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte.
It is important to optimize the extraction procedure for your specific matrix and analytical method to ensure high recovery and minimize matrix effects.
Q5: Are there stability concerns I should be aware of?
A5: Yes, cyanamide stability is a significant concern.
-
pH: Aqueous solutions of cyanamide are more stable at a pH of less than 6.5.[5]
-
Temperature: Samples should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
Light: Protect samples and standards from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation. It is advisable to store samples in single-use aliquots.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, improper mobile phase pH, sample overload, co-eluting interferences. | - Check column performance with a standard. - Ensure mobile phase pH is appropriate for cyanamide (slightly acidic). - Inject a smaller sample volume. - Optimize sample preparation for better cleanup. |
| Low or No Signal | Analyte degradation, poor extraction recovery, detector issue, incorrect wavelength/detection parameters. | - Prepare fresh standards and samples. - Evaluate extraction efficiency with a spiked matrix. - Check detector lamp/source and ensure correct wavelength is set (e.g., ~200-240 nm for direct UV). - For derivatization methods, check the efficiency of the derivatization reaction. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature changes, column equilibration issues. | - Ensure proper mobile phase mixing and degassing. - Use a column oven for temperature control. - Allow sufficient time for column equilibration between runs. |
| High Backpressure | Column frit blockage, sample precipitation, microbial growth in the mobile phase. | - Filter all samples and mobile phases. - If pressure is high, try back-flushing the column (if permissible by the manufacturer). - Replace the column if necessary. - Prepare fresh mobile phase daily. |
GC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Incomplete derivatization, analyte degradation in the hot injector, leak in the system. | - Optimize derivatization reaction conditions (reagent concentration, temperature, time). - Use a lower injector temperature. - Check for leaks in the GC system (septa, ferrules). |
| Ghost Peaks | Carryover from a previous injection, contaminated syringe, septum bleed. | - Run a blank solvent injection to check for carryover. - Clean the syringe thoroughly between injections. - Use high-quality, low-bleed septa. |
| Poor Reproducibility | Inconsistent injection volume, variable derivatization efficiency, sample degradation. | - Use an autosampler for precise injections. - Ensure consistent timing and temperature for the derivatization step. - Analyze samples as quickly as possible after preparation. |
Experimental Protocols
Key Experiment: HPLC-UV Method for Cyanamide Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 5% Methanol in water.[8]
-
Flow Rate: 0.3-0.5 mL/min.[8]
-
Column Temperature: 25-30°C.[8]
-
Injection Volume: 20 µL.[8]
-
Detection: UV at 240 nm.[8]
3. Calibration Curve
-
Prepare a series of standard solutions of cyanamide in the mobile phase at concentrations ranging from the expected lower limit to the upper limit of quantification.
-
If using an internal standard (e.g., dicyandiamide), add it to all standards and samples at a constant concentration.[8]
-
Inject the standards and plot the peak area ratio (analyte/internal standard) versus concentration to construct the calibration curve.
Quantitative Data Summary
The following tables summarize typical parameters for different analytical methods for cyanamide quantification.
Table 1: HPLC Methods for Cyanamide Quantification
| Parameter | Method 1 (Direct UV) | Method 2 (Derivatization with Fluorescence) |
| Column | Primesep S[9] | ODS C18[5] |
| Mobile Phase | Water and Acetonitrile[9] | Acetonitrile-phosphate buffer (35:65)[5] |
| Detection | UV at 200 nm[9] | Fluorescence (Ex: 360 nm, Em: 495 nm)[5] |
| Derivatizing Agent | None | Dansyl chloride[5] |
| Linear Range | 0.5 - 5000 µg/mL[3] | 0.2 - 100.0 µg/mL[5] |
| Sensitivity | Lower | Higher |
Table 2: GC Method for Carbimide (Cyanamide) Quantification in Plasma
| Parameter | Method Details |
| Extraction | Ethyl acetate[1] |
| Derivatization | Heptafluorobutyric anhydride[1] |
| Detection | Electron-capture detection (ECD)[1] |
| Lower Limit of Sensitivity | 5.0 ng/mL[1] |
| Accuracy | 96.1%[1] |
| Coefficient of Variation | < 8.7%[1] |
Visualizations
Caption: A typical experimental workflow for the quantification of cyanamide in biological samples.
Caption: A logical troubleshooting workflow for addressing analytical challenges.
References
- 1. Determination of carbimide in plasma by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. uab.edu [uab.edu]
- 5. [Determination of cyanamide in workplace air by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Cyanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats | Research Results in Pharmacology [rrpharmacology.ru]
- 8. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]
- 9. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Temposil (Disulfiram) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Temposil (Disulfiram).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions to ensure experimental consistency and reliability.
Issue 1: Inconsistent or No Anti-Cancer Effect Observed
-
Question: We are not observing the expected cytotoxic or anti-proliferative effects of this compound on our cancer cell line. What could be the cause?
-
Answer: The anti-cancer activity of Disulfiram (B1670777) is critically dependent on the presence of copper.[1][2][3][4] Disulfiram chelates copper to form a complex, copper diethyldithiocarbamate (B1195824) (Cu(DDC)2), which is the active cytotoxic agent.[1][4]
-
Possible Cause 1: Insufficient Copper Availability: Standard cell culture media may not contain sufficient levels of bioavailable copper to facilitate the formation of the active Cu(DDC)2 complex.[2][3]
-
Solution: Supplement your cell culture medium with a copper salt, such as copper (II) chloride (CuCl₂). It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of copper for your specific cell line. The molar ratio of Disulfiram to copper can significantly impact cytotoxicity.[3]
-
-
Possible Cause 2: Suboptimal this compound Concentration: The effective concentration of Disulfiram can vary significantly between different cancer cell lines.[2]
-
Solution: Conduct a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For example, in gastric cancer cell lines MKN-45 and SGC-7901, the IC50 was found to be 50 μmol/L.[5]
-
-
Possible Cause 3: Instability of this compound: Disulfiram is a prodrug that is rapidly metabolized to diethyldithiocarbamate (DDC).[6][7] The stability of Disulfiram in aqueous solutions can also be a factor.[8]
-
Issue 2: High Variability Between Replicate Experiments
-
Question: We are observing significant variability in our results across replicate experiments using this compound. How can we improve consistency?
-
Answer: Variability in this compound experiments can stem from several factors related to its chemical nature and mechanism of action.
-
Possible Cause 1: Inconsistent Copper Supplementation: Minor variations in the final copper concentration can lead to significant differences in the formation of the active Cu(DDC)2 complex.
-
Solution: Ensure precise and consistent addition of the copper supplement to your culture medium in all experiments. Prepare a fresh stock solution of the copper salt for each set of experiments to avoid degradation or precipitation.
-
-
Possible Cause 2: Cell Density and Health: The physiological state of the cells at the time of treatment can influence their response to this compound.
-
Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase at the start of each experiment.[5] Regularly check for and address any issues with cell health or contamination.
-
-
Possible Cause 3: Inter-subject Variability in Metabolism (In Vivo): In animal studies, there is considerable inter-subject variability in the metabolism of Disulfiram.[9][11]
-
Solution: While challenging to eliminate, using a larger cohort of animals and appropriate statistical analysis can help account for this variability. Monitoring plasma levels of Disulfiram and its metabolites can also provide valuable insights.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of this compound (Disulfiram).
-
Question 1: What is the primary mechanism of action of this compound's anti-cancer effects?
-
Answer: this compound (Disulfiram) itself is a prodrug. Its anti-cancer activity is primarily mediated by its metabolite, diethyldithiocarbamate (DDC), which chelates copper to form the active complex Cu(DDC)2, also known as CuET.[1][4][6] This complex exerts its cytotoxic effects through multiple mechanisms, including the inhibition of the ubiquitin-proteasome system, induction of reactive oxygen species (ROS), and modulation of key signaling pathways such as NF-κB and Wnt/β-catenin.[1][5][12]
-
-
Question 2: Is the addition of copper always necessary for this compound's anti-cancer activity?
-
Answer: Yes, the presence of copper is considered essential for the potent anti-cancer effects of Disulfiram.[1][2][3] While Disulfiram alone may exhibit some activity at high concentrations, its efficacy is significantly enhanced by the formation of the Cu(DDC)2 complex.[1][3] Cancer cells often have higher intracellular copper levels than normal cells, which may contribute to the selective toxicity of the Disulfiram-copper complex.[1][13]
-
-
Question 3: What are the key signaling pathways affected by this compound treatment?
-
Answer: this compound, primarily through the action of the Cu(DDC)2 complex, has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
NF-κB Pathway: Inhibition of the NF-κB pathway is a key mechanism of Disulfiram's anti-cancer activity.[2][5][12]
-
Wnt/β-catenin Pathway: Disulfiram has been shown to downregulate the Wnt/β-catenin signaling pathway in gastric cancer cells.[5]
-
Proteasome Inhibition: The Cu(DDC)2 complex targets the p97-NPL4-UFD1 pathway, leading to the inhibition of the proteasome and subsequent cell death.[6][12][14]
-
Induction of Reactive Oxygen Species (ROS): The formation of the Cu(DDC)2 complex can lead to the generation of ROS, inducing oxidative stress and apoptosis in cancer cells.[1][13]
-
-
-
Question 4: What are some typical effective concentrations of this compound used in in vitro experiments?
-
Answer: The effective concentration of this compound can vary depending on the cell line and the presence of copper. However, some reported effective concentrations include:
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments to aid in experimental design.
Table 1: Effective Concentrations of Disulfiram in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (Disulfiram) | Copper Supplementation | Outcome Measure |
| MKN-45, SGC-7901 | Gastric Cancer | 50 μmol/L | Not specified, but activity is copper-dependent | IC50 (Cell Proliferation) |
| Breast Cancer Cell Lines | Breast Cancer | ≤ 100 nM (as CuET complex) | Assumed for CuET formation | LD50 (Cytotoxicity) |
| H292 | Non-Small Cell Lung Cancer | 50-150 nM | 15 μM CuSO₄ | Selective Toxicity |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the effects of this compound.
1. Cell Proliferation Assay (CCK-8 Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells in the exponential growth phase into 96-well plates at a density of 1 x 10⁴ cells/well.[5]
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of Disulfiram (e.g., 0, 10, 25, 50, 75, 100, and 125 μmol/L) with or without a fixed concentration of a copper salt (e.g., CuCl₂).[5]
-
Incubate the plates for desired time points (e.g., 24, 48, 72, and 96 hours).[5]
-
At each time point, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the inhibition rate and determine the IC50 value.
-
2. Cell Migration and Invasion Assay (Transwell Assay)
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Methodology:
-
For the migration assay, seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 μm pore size) in a serum-free medium. The lower chamber should contain a medium with a chemoattractant, such as fetal bovine serum.
-
For the invasion assay, coat the Transwell insert with a basement membrane matrix (e.g., Matrigel) before seeding the cells.
-
Treat the cells in the upper chamber with different concentrations of Disulfiram and a copper supplement.
-
Incubate for a sufficient period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom surface of the insert.
-
Count the number of stained cells in several random fields under a microscope.
-
Visualizations
Diagram 1: Simplified Signaling Pathways Affected by this compound (Disulfiram)-Copper Complex
Caption: Key signaling pathways modulated by the this compound-copper complex.
Diagram 2: General Experimental Workflow for In Vitro this compound Studies
Caption: A generalized workflow for conducting in vitro experiments with this compound.
References
- 1. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol-abuse drug disulfiram targets cancer via p97 segregase adapter NPL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Promiscuity of Disulfiram in Medicinal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of aqueous suspensions of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. disulfiram.wordpress.com [disulfiram.wordpress.com]
- 15. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Citrated Calcium Carbimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citrated calcium carbimide.
Frequently Asked Questions (FAQs)
Q1: What is citrated calcium carbimide?
A1: Citrated calcium carbimide is a mixture of calcium carbimide and citric acid.[1] It is utilized as an alcohol-sensitizing agent, functioning similarly to disulfiram (B1670777) by interfering with alcohol metabolism.[1][2][3] The active component, calcium carbimide, is also known as calcium cyanamide.[1]
Q2: What is the role of citric acid in the formulation?
A2: Citric acid is included in the formulation to enhance the solubility of the calcium salt. It can increase the solubility of calcium salts by increasing the acidity of the solution and by forming soluble complexes with calcium ions. One study demonstrated that adding citric acid to preformed calcium citrate (B86180) significantly boosts its solubility.
Q3: In what solvents is citrated calcium carbimide soluble?
A3: While specific quantitative solubility data is limited, hydrated calcium carbimide is known to generate basic salts that are generally soluble in water.[2] The presence of citric acid in the formulation is intended to improve its aqueous solubility. It is considered essentially insoluble in water and insoluble in organic solvents.[2]
Q4: What are the expected degradation products in an aqueous solution?
A4: In the presence of water, calcium carbimide hydrolyzes to form carbimide, which is cyanamide.[2] For its biological activity, carbimide undergoes further metabolic transformation.[2]
Troubleshooting Guide
Issue 1: Slow or Incomplete Dissolution in Aqueous Solutions
Possible Causes:
-
Insufficient Agitation or Time: The material may require more vigorous or prolonged mixing to fully dissolve.
-
Incorrect pH: The solubility of calcium salts is often pH-dependent. The citric acid in the formulation helps to create an acidic microenvironment conducive to dissolution. If the bulk solution is buffered at a higher pH, this can hinder solubility.
-
Formation of Insoluble Calcium Salts: In certain buffer systems, there is a risk of forming less soluble calcium salts, leading to precipitation. For example, phosphate (B84403) buffers could lead to the formation of insoluble calcium phosphate.
-
High Concentration: Attempting to prepare a solution that is above the solubility limit of the compound will result in undissolved material.
Solutions:
| Solution | Detailed Steps | Rationale |
| Optimize Agitation and Temperature | 1. Use a magnetic stirrer for consistent agitation.2. Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Monitor for any signs of degradation. | Increased kinetic energy can overcome the activation energy barrier for dissolution. |
| Adjust pH | 1. Attempt dissolution in slightly acidic water (e.g., pH 4-6) before adding to a final buffered solution.2. If using a buffer, consider one that does not form insoluble precipitates with calcium, such as acetate (B1210297) or MES. | Lowering the pH can significantly increase the solubility of many calcium salts. |
| Prepare a Stock Solution | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., slightly acidified water).2. Add the stock solution dropwise to the final experimental medium while stirring vigorously. | This can help to avoid localized high concentrations that may lead to precipitation. |
| Sonication | 1. Place the vessel containing the solution in an ultrasonic bath.2. Sonicate in short bursts to avoid excessive heating. | Sonication can help to break up aggregates and increase the surface area of the solid, facilitating dissolution. |
Issue 2: Solution Appears Hazy or Precipitates Over Time
Possible Causes:
-
Metastable Supersaturated Solution: The initial dissolution may form a supersaturated solution that is not stable long-term, leading to precipitation.
-
Change in pH: A gradual change in the pH of the solution, perhaps due to interaction with air (CO2 absorption), can affect solubility.
-
Degradation: The compound may be degrading in the aqueous environment, with the degradation products being less soluble.
Solutions:
| Solution | Detailed Steps | Rationale |
| Prepare Fresh Solutions | Prepare solutions immediately before use to minimize the chances of precipitation from a metastable state or degradation. | Ensures the compound is in its desired state for the experiment. |
| Filter the Solution | If a small amount of haze is present and the concentration of the soluble fraction is critical, filter the solution through a 0.22 µm filter before use. | This will remove any undissolved particles or precipitates. |
| Control pH | Use a well-buffered system to maintain a stable pH throughout the experiment. | Prevents pH fluctuations that could lead to precipitation. |
Experimental Protocols
General Protocol for Preparation of an Aqueous Solution of Citrated Calcium Carbimide
-
Weighing: Accurately weigh the desired amount of citrated calcium carbimide powder.
-
Solvent Addition: Add a portion of the desired aqueous solvent (e.g., deionized water or a suitable buffer) to the powder.
-
Initial Mixing: Gently swirl the mixture to wet the powder.
-
Agitation: Place the container on a magnetic stirrer and stir at a moderate speed.
-
Observation: Continue stirring until the solid is fully dissolved. This may take some time.
-
pH Adjustment (if necessary): If the solution is not at the desired pH for the experiment, adjust it slowly using dilute acid or base while monitoring for any signs of precipitation.
-
Final Volume: Bring the solution to the final desired volume with the solvent.
-
Use: Use the freshly prepared solution for your experiments.
Visualizations
Caption: Factors influencing the solubility of citrated calcium carbimide.
Caption: Experimental workflow for dissolving citrated calcium carbimide.
Caption: Simplified signaling pathway of alcohol metabolism and the inhibitory action of citrated calcium carbimide.
References
Addressing Inconsistent Results: A Critical Clarification on "Temposil"
Efforts to create a technical support center for "Temposil" for researchers, scientists, and drug development professionals have revealed a critical discrepancy between the requested content and the available information for any product bearing this name. The name "this compound" is associated with two distinct products, neither of which aligns with the context of a laboratory reagent for experimental research in areas like signaling pathways.
"this compound" - A Name with Two Identities
Extensive searches indicate that "this compound" refers to one of the following:
-
A Medication for Alcoholism: "this compound" is the trade name for citrated calcium carbimide, a drug used in the treatment of chronic alcoholism.[1][2][3][4] Its mechanism of action is similar to disulfiram, inducing unpleasant side effects when alcohol is consumed.[1] This product is intended for clinical use and not for the type of laboratory-based research suggested by the prompt.
-
A Dental Cement: "this compound 2" is a widely documented temporary dental cement used for provisional crowns and bridges.[5][6][7][8] It is an A-silicone-based cement known for its adhesion to various dental materials.[5][7][8] This product is specific to the field of dentistry and is not a tool for cellular or molecular biology research.
Due to this misidentification, creating a technical support center with troubleshooting guides, FAQs, and experimental protocols for "this compound" in a research and drug development context is not feasible. The core requirements of the request, such as detailing signaling pathways and experimental workflows, are inapplicable to either the alcoholism medication or the dental cement.
It is crucial for researchers to ensure they have the correct name and intended application of any chemical or reagent to avoid inconsistent and irrelevant experimental outcomes. Should you be working with a different product, please verify the correct name and manufacturer to obtain accurate technical support.
References
- 1. Calcium carbimide - Wikipedia [en.wikipedia.org]
- 2. The treatment of chronic alcoholics with citrated calcium carbimide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound", a new drug in the treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of citrated calcium carbimide (this compound) in treatment of chronic alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TempoSIL2 | Online catalog [products.coltene.com]
- 6. henryschein.com.au [henryschein.com.au]
- 7. hygiene-direct.com [hygiene-direct.com]
- 8. This compound 2 [darbydental.com]
Technical Support Center: Long-Term Temposil Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting long-term in vitro studies with Temposil (Calcium Carbimide). The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased Efficacy Over Time | 1. Degradation of this compound: Calcium carbimide, the active component of this compound, can be unstable in aqueous solutions over extended periods, especially at physiological pH. Aqueous solutions of cyanamide (B42294) are most stable within a pH range of 3 to 5.[1] | a. Stability Study: Perform a stability study by incubating this compound in your cell culture medium over the experimental time course. Quantify the concentration of intact this compound at various time points using HPLC or LC-MS. b. Frequent Media Changes: If degradation is confirmed, increase the frequency of media changes with freshly prepared this compound. c. pH Optimization: If compatible with your cell line, consider slightly acidifying the stock solution's storage buffer (within a pH of 4-4.5) to improve stability, ensuring the final media pH is not affected. |
| 2. Cellular Metabolism: Cells may metabolize this compound over time, reducing its effective concentration. | a. Analyze Cell Lysates: Measure the intracellular concentration of this compound and any potential metabolites over time. b. Adjust Dosing Strategy: Consider a higher initial dose or more frequent dosing if cellular metabolism is significant. | |
| Increased Cell Death or Cytotoxicity | 1. Acetaldehyde (B116499) Accumulation: this compound inhibits aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde, which is cytotoxic.[2][3] This can induce oxidative stress, apoptosis, and endoplasmic reticulum stress.[2] | a. Monitor Acetaldehyde Levels: If possible, quantify acetaldehyde concentration in the cell culture medium. b. Titrate this compound Concentration: Determine the optimal non-toxic concentration of this compound for your specific cell line and experiment duration. c. Antioxidant Co-treatment: Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to mitigate oxidative stress induced by acetaldehyde.[2] |
| 2. Off-Target Effects: At high concentrations or over long durations, this compound may have unforeseen off-target effects. | a. Literature Review: Search for any known off-target effects of calcium carbimide or other ALDH inhibitors. b. Control Experiments: Include appropriate controls, such as a vehicle control and a positive control for cytotoxicity. | |
| Altered Cell Morphology or Phenotype | 1. Chronic ALDH Inhibition: Long-term inhibition of ALDH can alter cellular signaling pathways, such as the retinoic acid (RA) signaling pathway, which is involved in cell differentiation.[2][4] | a. Marker Analysis: Analyze the expression of cell-specific differentiation markers. b. Rescue Experiment: Attempt to rescue the phenotype by adding retinoic acid to the culture medium.[2] |
| 2. Acetaldehyde-Induced Stress Response: Cells may alter their morphology as a response to the chronic stress induced by acetaldehyde. | a. Stress Marker Analysis: Measure the expression of cellular stress markers (e.g., heat shock proteins). b. Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize stress. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound (calcium carbimide) is typically dissolved in sterile, aqueous buffers. Due to its instability in neutral or alkaline aqueous solutions, it is advisable to prepare fresh stock solutions for each experiment. For short-term storage, keep the solution at 4°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although stability under these conditions should be validated for your specific experimental duration. Aqueous cyanamide solutions are most stable at a pH between 3 and 5.[1]
Q2: How can I confirm that this compound is active in my cell culture system?
A2: The primary mechanism of action of this compound is the inhibition of aldehyde dehydrogenase (ALDH). You can confirm its activity by performing an ALDH activity assay on cell lysates treated with this compound compared to untreated controls. A decrease in ALDH activity in the treated cells indicates that this compound is active.
Q3: I am observing significant variability between replicates in my long-term study. What could be the cause?
A3: Variability in long-term studies can arise from several factors:
-
Inconsistent Dosing: Ensure precise and consistent addition of freshly prepared this compound at each media change.
-
Edge Effects in Multi-well Plates: The outer wells of a plate are more prone to evaporation, which can concentrate this compound and affect cell viability. It is recommended to not use the outer wells for experimental conditions and instead fill them with sterile buffer or media.
-
Cell Plating Density: Inconsistent initial cell seeding density can lead to significant differences in cell number and confluency over time, affecting the cellular response to this compound.
Q4: Are there any known interactions of this compound with common cell culture media components?
A4: While specific interactions with all media components are not extensively documented, the active component, cyanamide, is a reactive molecule. It is possible that it may interact with components of serum or other supplements. It is good practice to test the stability of this compound in your specific complete medium.
Q5: What are the expected downstream cellular effects of long-term ALDH inhibition by this compound?
A5: Long-term ALDH inhibition can lead to:
-
Increased Acetaldehyde Levels: If a source of ethanol (B145695) or other aldehydes is present, their concentration will increase, potentially leading to cytotoxicity.[2][3]
-
Oxidative Stress: Acetaldehyde accumulation can increase reactive oxygen species (ROS), leading to cellular damage.[2]
-
Altered Signaling: Inhibition of ALDH can disrupt the retinoic acid (RA) signaling pathway, which is crucial for cell differentiation and proliferation.[2][4] It may also impact other pathways such as those involving NF-κB and p53.[5]
Experimental Protocols
Protocol 1: Long-Term ALDH Inhibition in Adherent Cells
Objective: To maintain consistent ALDH inhibition in a long-term (e.g., 2-4 weeks) cell culture experiment.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluency during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable sterile buffer. Due to stability concerns, it is recommended to prepare this solution fresh before each use.
-
Dosing Regimen:
-
Allow cells to adhere and recover for 24 hours after seeding.
-
Replace the medium with fresh medium containing the desired final concentration of this compound or vehicle control.
-
Change the medium every 48-72 hours, replenishing with fresh this compound at each change to maintain a consistent inhibitory pressure.
-
-
Monitoring:
-
Monitor cell morphology and viability regularly using microscopy.
-
At predetermined time points, harvest cells for downstream analysis (e.g., ALDH activity assay, Western blot for signaling proteins, gene expression analysis).
-
Collect conditioned media to measure the concentration of secreted factors or accumulated acetaldehyde.
-
-
Endpoint Analysis: At the end of the experiment, perform final assays to assess the long-term effects of ALDH inhibition.
Protocol 2: Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To quantify the enzymatic activity of ALDH in cell lysates.
Methodology:
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
ALDH Activity Measurement:
-
Use a commercial ALDH activity assay kit or a custom spectrophotometric assay.
-
The principle of the assay is to measure the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
In a 96-well plate, add a reaction mixture containing buffer, NAD⁺, and the aldehyde substrate (e.g., acetaldehyde or a specific substrate for the ALDH isoform of interest).
-
Add a standardized amount of protein lysate to each well to initiate the reaction.
-
Measure the absorbance at 340 nm kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance over time).
-
Normalize the ALDH activity to the total protein concentration of the lysate.
-
Compare the activity of this compound-treated samples to vehicle-treated controls.
-
Visualizations
References
- 1. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 2. Inhibition of aldehyde dehydrogenase and retinoid signaling induces the expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Managing Side Effects of Temposil in Research Subjects
Disclaimer: Temposil is a fictional drug name used for illustrative purposes within this generated content. The information provided below is based on a hypothetical scenario and should not be used for actual research or clinical practice. Always refer to the specific Investigator's Brochure and approved protocols for any real investigational product.
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in pre-clinical and clinical research settings. It provides troubleshooting advice and frequently asked questions to help manage potential side effects observed in research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects associated with this compound in early-phase trials?
Based on preliminary data from Phase I studies, the most frequently observed adverse events are gastrointestinal disturbances and transient elevated liver enzymes. The incidence of these effects appears to be dose-dependent.
Q2: Are there any known contraindications for the use of this compound in research subjects?
Yes, subjects with a history of severe hepatic impairment (Child-Pugh Class C) or known hypersensitivity to compounds in the same class as this compound were excluded from initial studies and these criteria should be maintained.
Q3: What is the recommended starting dose of this compound to minimize the risk of adverse events?
The recommended starting dose in first-in-human studies has been established at 50 mg once daily. Dose escalation should proceed according to the protocol-defined schedule, with careful monitoring of safety labs at each dose level.
Q4: How should a suspected serious adverse reaction (SAR) to this compound be managed?
In the event of a suspected SAR, the subject should immediately discontinue the investigational product. The site investigator must be notified, and the event reported to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) within 24 hours. Unblinding of the subject's treatment assignment may be necessary.
Troubleshooting Guide for Common Side Effects
This section provides guidance on identifying and managing common adverse events associated with this compound.
Gastrointestinal (GI) Disturbances
Symptoms: Nausea, vomiting, diarrhea, and abdominal pain.
Management Protocol:
-
Initial Assessment: Evaluate the onset, duration, and severity of the symptoms. Rule out other potential causes (e.g., concomitant medications, diet).
-
Symptomatic Treatment: For mild to moderate nausea, consider administration of an antiemetic. For diarrhea, ensure adequate hydration and consider an anti-diarrheal agent if clinically indicated.
-
Dose Modification: If symptoms are persistent or severe, consider a dose reduction or temporary interruption of this compound as per the study protocol.
Elevated Liver Enzymes
Symptoms: Typically asymptomatic, detected via routine laboratory monitoring. May include fatigue or jaundice in severe cases.
Management Protocol:
-
Monitoring: Perform liver function tests (ALT, AST, Bilirubin) at baseline and at regular intervals as defined in the study protocol.
-
Action Thresholds: If ALT or AST levels exceed 3 times the upper limit of normal (ULN), increase the frequency of monitoring. If levels exceed 5 times ULN, consider treatment interruption and a full hepatic workup.
Quantitative Data Summary
The following table summarizes the incidence of common adverse events observed in a hypothetical Phase I dose-escalation study of this compound.
| Adverse Event | Placebo (n=20) | This compound 50 mg (n=20) | This compound 100 mg (n=20) | This compound 200 mg (n=20) |
| Nausea | 1 (5%) | 3 (15%) | 5 (25%) | 8 (40%) |
| Diarrhea | 2 (10%) | 2 (10%) | 4 (20%) | 6 (30%) |
| ALT Elevation (>3x ULN) | 0 (0%) | 1 (5%) | 2 (10%) | 4 (20%) |
| Headache | 3 (15%) | 4 (20%) | 5 (25%) | 5 (25%) |
Experimental Protocols
Protocol 1: Assessment of Liver Function
-
Objective: To monitor the effect of this compound on hepatic function.
-
Procedure:
-
Collect 5 mL of whole blood via venipuncture into a serum separator tube at baseline, and on Days 7, 14, and 28 of treatment.
-
Centrifuge the sample at 1500 x g for 10 minutes to separate the serum.
-
Analyze the serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin concentrations using a validated clinical chemistry analyzer.
-
Record all values in the subject's case report form (CRF).
-
-
Data Analysis: Compare post-treatment values to the subject's baseline and to the established normal ranges.
Visualizations
Technical Support Center: Quality Control for Citrated Calcium Carbimide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and quality control of citrated calcium carbimide.
Frequently Asked Questions (FAQs)
Q1: What is citrated calcium carbimide and what are its critical quality attributes?
A1: Citrated calcium carbimide is an active pharmaceutical ingredient (API) that is a carefully prepared mixture of calcium carbimide (also known as calcium cyanamide) and citric acid, typically in a 1:2 molar ratio.[1] The active component, calcium carbimide, is an alcohol-sensitizing agent used in the treatment of alcoholism.[1][2] Critical quality attributes (CQAs) are the physical, chemical, biological, and microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For citrated calcium carbimide, these include:
-
Assay of Calcium Carbimide and Citric Acid: Ensuring the correct potency and ratio of the active component and the citrate (B86180) salt.
-
Impurity Profile: Monitoring for process-related impurities and degradation products.
-
Moisture Content: Calcium carbimide is sensitive to moisture, which can lead to degradation.
-
Particle Size Distribution: This can affect the formulation's dissolution and bioavailability.
-
Microbiological Purity: Ensuring the absence of harmful microorganisms.
Q2: What are the common impurities in citrated calcium carbimide and where do they originate?
A2: Impurities in citrated calcium carbimide can originate from the starting materials, manufacturing process, or degradation.
-
Starting Material Impurities: The primary raw material, calcium carbimide (calcium cyanamide), is produced industrially by heating calcium carbide with nitrogen.[3] Impurities from this process can include unreacted calcium carbide, carbon, calcium hydroxide (B78521) (Ca(OH)2), calcium oxide (CaO), and calcium carbonate (CaCO3).[3]
-
Process-Related Impurities: During the citration process, side reactions or incomplete reactions can lead to impurities.
-
Degradation Products: Calcium carbimide is susceptible to hydrolysis in the presence of water, which can lead to the formation of urea. The interaction between calcium carbimide and citric acid, especially under humid or high-temperature conditions, can also lead to the formation of other degradation products.
Q3: What are the key challenges in the synthesis of citrated calcium carbimide?
A3: The primary challenge in the synthesis of citrated calcium carbimide is the moisture sensitivity of calcium carbimide. The manufacturing process, which likely involves blending or granulation of the two components, must be conducted under controlled low-humidity conditions to prevent the degradation of the active ingredient.[4] Ensuring a homogenous mixture with the correct ratio of calcium carbimide to citric acid is also critical for the safety and efficacy of the final product.
Troubleshooting Guides
Synthesis and Manufacturing Issues
Problem: Low Assay of Calcium Carbimide in the Final Product
| Potential Cause | Troubleshooting Step |
| Degradation due to moisture | Verify that the manufacturing environment (e.g., granulation suite) is maintained at a low relative humidity. Check the moisture content of the starting materials (calcium carbimide and citric acid) before processing. |
| Inhomogeneous mixing | Review the blending or granulation process parameters, including mixing time and speed, to ensure a uniform distribution of both components. |
| Incorrect weighing of raw materials | Calibrate and verify the accuracy of the balances used for weighing the raw materials. |
Problem: High Moisture Content in the Final Product
| Potential Cause | Troubleshooting Step |
| Inadequate drying during granulation | Optimize the drying parameters (temperature and time) in the fluid bed dryer or oven. Ensure the endpoint for drying is based on a validated loss on drying (LOD) or Karl Fischer titration result.[5] |
| Hygroscopic nature of the material | Package the final product in moisture-resistant containers immediately after manufacturing. |
| High humidity in the processing environment | Implement stricter environmental controls in the manufacturing and packaging areas. |
Problem: Caking or Clumping of the Powder Blend
| Potential Cause | Troubleshooting Step |
| Excessive moisture | As with high moisture content, ensure all materials and the processing environment are sufficiently dry. |
| Particle size issues | Analyze the particle size distribution of the raw materials. A high proportion of fine particles can lead to caking. Consider using a dry granulation (roller compaction) process to improve flowability.[1] |
Analytical and Quality Control Issues
Problem: Inconsistent Results in HPLC Assay
| Potential Cause | Troubleshooting Step |
| Sample preparation inconsistency | Ensure the sample is fully dissolved and well-mixed before injection. Use a validated sample preparation procedure. |
| Chromatographic issues (e.g., peak tailing, shifting retention times) | Check the HPLC system for leaks, ensure the mobile phase is properly degassed, and verify the column is in good condition. Use a system suitability test before running samples. |
| Degradation of the sample during analysis | Prepare sample solutions fresh and protect them from light and heat if necessary. |
Problem: Out-of-Specification (OOS) Impurity Levels
| Potential Cause | Troubleshooting Step |
| Contaminated raw materials | Test all incoming raw materials for impurities before use in manufacturing. |
| Degradation during manufacturing or storage | Investigate the manufacturing process for any steps that might promote degradation (e.g., excessive heat). Conduct stability studies to understand the degradation profile of the product under different storage conditions. |
| Analytical error | Re-test a fresh sample to confirm the OOS result. Investigate the analytical method for any potential sources of error. |
Experimental Protocols
Assay of Calcium Carbimide and Citric Acid by HPLC
This method is a starting point for the development of a validated, stability-indicating HPLC method for the simultaneous determination of calcium carbimide and citric acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm for citric acid and a lower wavelength (e.g., 205 nm) for calcium carbimide (as it has a weak chromophore).
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of calcium carbimide and citric acid in a suitable solvent (e.g., a mixture of water and a small amount of acid to aid dissolution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the citrated calcium carbimide sample in the same solvent as the standards.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Calculate the concentration of calcium carbimide and citric acid in the sample by comparing the peak areas to the calibration curve.
-
Determination of Moisture Content by Karl Fischer Titration
Karl Fischer titration is a standard method for determining water content.
-
Apparatus: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a sample of citrated calcium carbimide and introduce it into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument.
-
Visualizations
Caption: A high-level workflow for the synthesis of citrated calcium carbimide.
Caption: A logical troubleshooting workflow for a low assay result.
References
Technical Support Center: Storage and Handling of Temposil (Citrated Calcium Carbimide)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Temposil (citrated calcium carbimide) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: The recommended storage temperature for this compound is in a cool environment.[1] While specific ranges for the pure drug substance are not extensively published, general best practices for chemically sensitive compounds suggest storage in a controlled room temperature environment, typically between 20°C and 25°C. For long-term storage, refrigeration (2°C to 8°C) may be considered, but it is crucial to prevent condensation upon removal, as the compound is moisture-sensitive.
Q2: How does humidity affect the stability of this compound?
A2: this compound, which is the citrated salt of calcium carbimide, is highly sensitive to moisture. Calcium carbimide can react with water, leading to its degradation. Therefore, it is imperative to store this compound in a dry environment, protected from humidity.[1][2]
Q3: What type of container should I use to store this compound?
A3: this compound should be stored in a tightly closed container to protect it from moisture and atmospheric carbon dioxide.[2] For enhanced protection, consider using a container with a desiccant. The use of an inert gas, such as argon or nitrogen, to blanket the compound can also provide an additional layer of protection against moisture and oxidation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Light exposure can potentially lead to photodegradation. It is advisable to store the compound in an amber or opaque container to minimize light exposure.
Q5: Are there any chemicals that should not be stored with this compound?
A5: Yes. This compound should be stored away from incompatible materials such as strong acids and oxidizing agents. Contact with acids can cause rapid decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration) | Exposure to moisture or air. | Discard the reagent as its purity may be compromised. Review storage procedures and ensure containers are properly sealed and stored in a desiccator if necessary. |
| Inconsistent experimental results | Degradation of the this compound stock. | Prepare a fresh stock solution from a new, unopened container of this compound. Perform a quality control check on the new stock. Consider running a stability study on your stock solutions. |
| Precipitate formation in solution | Potential degradation or low solubility. | Ensure the correct solvent is being used and that the concentration is within the solubility limits. If degradation is suspected, prepare a fresh solution and analyze for purity. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method. The following is a general protocol for conducting a forced degradation study on this compound.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 24 hours.
-
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.
-
Photodegradation: Expose solid this compound and a solution of this compound to UV light (254 nm) and visible light for a specified duration.
Analysis:
Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from any degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound and its degradation products.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Handling and Storage of this compound
Caption: Workflow for proper storage and handling of this compound.
Potential Degradation Pathway of Calcium Carbimide via Hydrolysis
Caption: A potential hydrolytic degradation pathway for calcium carbimide.
References
dealing with matrix effects in Temposil bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Temposil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, often unidentified, components present in the biological sample matrix (e.g., plasma, serum, urine).[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the instrument's response for this compound, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?
A2: Matrix effects are primarily caused by endogenous components from the biological sample that co-elute with the analyte of interest.[1][5] Phospholipids (B1166683) are a major contributor to matrix effects, particularly in plasma and serum samples.[6][7] Other sources include salts, proteins, and exogenous materials such as anticoagulants or dosing vehicles.[1][5]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[8][9] Injection of a blank, extracted matrix sample will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring. For a quantitative assessment, the post-extraction spike method is considered the "gold standard".[1][8] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution.[1]
Q4: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated as part of the validation of quantitative LC-MS/MS bioanalytical methods.[2][3] The validation should demonstrate the selectivity, specificity, accuracy, and precision of the method are not compromised by the matrix.[2][10] The matrix effect should be assessed using at least six different lots of the biological matrix.[2]
Q5: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A5: A SIL-IS is the most effective tool for compensating for matrix effects.[11][12] Since a SIL-IS is chemically almost identical to this compound, it co-elutes and experiences similar ionization suppression or enhancement.[1][12][13] While it may not eliminate the matrix effect itself, it allows for accurate quantification by providing a reliable reference. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[14]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during the bioanalysis of this compound.
Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.
-
Troubleshooting Steps:
-
Assess Matrix Factor (MF): Quantitatively evaluate the matrix effect using the post-extraction spike method across multiple lots of the biological matrix.
-
Optimize Sample Preparation: If significant variability in MF is observed, improve the sample cleanup procedure. Consider switching from a simple protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[3][4]
-
Chromatographic Separation: Modify the LC method to better separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[15]
-
Internal Standard: Ensure a suitable stable isotope-labeled internal standard for this compound is being used to compensate for variability.[1][16]
-
Problem 2: Low signal intensity or reduced sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Identify the Source of Suppression: Perform a post-column infusion experiment to pinpoint the retention time of the interfering components.
-
Phospholipid Removal: Since phospholipids are a common cause of ion suppression, employ specific phospholipid removal strategies.[17] This can include specialized SPE cartridges or plates.
-
Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects in some cases.[15]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[11]
-
Problem 3: Inconsistent internal standard (IS) response.
-
Possible Cause: The IS is also affected by the matrix, and the effect is not consistent across samples.
-
Troubleshooting Steps:
-
Evaluate IS Matrix Effect: Assess the matrix factor for the internal standard in the same way as for the analyte.
-
Chromatographic Co-elution: Ensure that the SIL-IS for this compound co-elutes perfectly with this compound. Any separation can lead to differential matrix effects.
-
Alternative IS: If a SIL-IS is not available, a structural analog can be used, but it may not track the matrix effect as effectively.[1] In this case, more stringent sample cleanup is crucial.
-
Data Presentation
Table 1: Quantifying Matrix Effects using the Post-Extraction Spike Method
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | 1 | A value close to 1 indicates the IS effectively compensates for the matrix effect. |
| Coefficient of Variation (%CV) | (Standard Deviation of MF / Mean MF) * 100 | ≤ 15% | A low %CV across different matrix lots indicates consistent and predictable matrix effects. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Apparatus Setup:
-
Configure the LC-MS/MS system as you would for the this compound assay.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the eluent stream from the LC column before it enters the mass spectrometer's ion source.
-
A syringe pump should be used to deliver the this compound solution at a low, stable flow rate (e.g., 10-20 µL/min).
-
-
Procedure:
-
Begin infusing the this compound solution and allow the MS signal to stabilize, establishing a steady baseline.
-
Inject a blank, extracted biological matrix sample (prepared using your standard sample preparation method) onto the LC column.
-
Monitor the baseline of the infused this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
This information can be used to adjust the chromatographic method to move the elution of this compound away from these regions.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound and its internal standard in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound and its internal standard at the same concentration as in Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculations:
-
Calculate the Matrix Factor (MF) for this compound and its IS for each lot of the matrix:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of this compound) / (MF of IS)
-
-
Calculate the %CV for the MF and IS-Normalized MF across the different matrix lots.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimization of Silylation Derivatization for GC Analysis
A Note on Terminology: The term "Temposil" as a derivatization agent for GC analysis could not be verified in the scientific literature. It is most commonly associated with a dental cement. This guide therefore focuses on the optimization of silylation derivatization , a widely used technique for preparing samples for Gas Chromatography (GC) analysis, which we believe aligns with the user's intent. Silylation involves the replacement of active hydrogens with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, to increase analyte volatility and thermal stability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is silylation and why is it necessary for GC analysis?
Silylation is a chemical derivatization technique that replaces active hydrogens in polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a non-polar trimethylsilyl (TMS) group.[3][4] This process is crucial for GC analysis of many compounds, particularly in drug development, because it:
-
Increases Volatility: Reduces the polarity and intermolecular hydrogen bonding of analytes, allowing them to be more easily vaporized in the GC inlet.[5][6]
-
Enhances Thermal Stability: Protects thermally labile functional groups from degradation at the high temperatures used in GC.[1][7]
-
Improves Peak Shape: Minimizes interactions between polar analytes and active sites in the GC system (e.g., inlet liner, column), resulting in sharper, more symmetrical peaks.[8]
-
Improves Detectability: Can create derivatives with better fragmentation patterns for mass spectrometry (MS) detection.
Q2: What are the most common silylating reagents and how do I choose the right one?
The choice of silylating reagent depends on the analyte's functional groups, reactivity, and steric hindrance. Here are some of the most common reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor suitable for a wide range of compounds including alcohols, phenols, carboxylic acids, and amines.[4][9] Its byproducts are highly volatile, which minimizes interference with early eluting peaks.[10]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, making it ideal for the analysis of trace materials where derivatives may elute close to the reagent or byproduct peaks.[4] It is a very strong TMS donor and can be used to directly silylate the hydrochloride salts of amines.[4]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (typically 1-10%) with other silylating reagents like BSTFA or MSTFA.[3] It increases the reactivity of the silylating agent, enabling the derivatization of sterically hindered and less reactive functional groups like secondary amines and amides.[9]
-
TMSI (N-trimethylsilylimidazole): A selective reagent that reacts readily with hydroxyls and carboxylic acids but not with amines.[3][9] This selectivity is advantageous in multi-step derivatization schemes.[10]
Q3: How does the presence of water affect silylation?
Silylating reagents are highly sensitive to moisture.[8] The presence of water in the sample or reagents can significantly compromise the derivatization process by:
-
Hydrolyzing the Reagent: Water will react with the silylating reagent, consuming it and rendering it unavailable for derivatizing the target analyte.[8]
-
Hydrolyzing the Derivative: Moisture can cause the formed silyl derivatives to revert to their original polar form, leading to poor chromatographic results.[8]
It is crucial to ensure that all glassware is thoroughly dried and that samples are anhydrous before adding the silylating reagent.[5] If necessary, a drying agent like anhydrous sodium sulfate (B86663) can be used.[8]
Q4: Can I use any GC column for the analysis of silylated compounds?
No, the choice of GC column is critical. You should avoid using columns with stationary phases that contain active hydrogens, such as polyethylene (B3416737) glycol (PEG) or "WAX" phases.[3] Any unreacted silylating reagent injected onto such a column will react with the stationary phase, leading to column degradation and poor chromatography. Low to mid-polarity siloxane-based phases are generally recommended for the analysis of silylated analytes.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield (Incomplete Derivatization) | Insufficient reagent or incorrect reagent choice. | Increase the molar excess of the silylating reagent. Ensure the chosen reagent is strong enough for the target functional groups.[8] |
| Non-optimal reaction temperature or time. | Optimize the reaction temperature and time. Some sterically hindered compounds may require heating and longer reaction times.[6] | |
| Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents and properly stored reagents.[8] | |
| Sample residue not dissolving in the reagent. | Use a suitable solvent (e.g., pyridine (B92270), acetonitrile) to dissolve the dried sample extract before adding the silylating reagent.[11] | |
| Peak Tailing | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Regularly trim the first few centimeters of the GC column to remove accumulated non-volatile residues.[3] |
| Incomplete derivatization. | Re-optimize the derivatization protocol to ensure complete reaction (see above). | |
| Hydrolysis of derivatives. | Prevent moisture contamination during sample preparation and analysis. Inject samples as soon as possible after derivatization. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatible injection solvent. | Ensure the sample is dissolved in a solvent compatible with the stationary phase. | |
| Split Peaks | Improper injection technique. | Ensure a fast and smooth injection. An autosampler is recommended for better reproducibility. |
| Incompatibility between sample solvent and initial oven temperature in splitless injection. | The initial oven temperature should be about 20°C below the boiling point of the injection solvent. | |
| Ghost Peaks or Baseline Noise | Contaminated reagents or solvents. | Use high-purity reagents and solvents. |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly. | |
| Byproducts from the derivatization reaction. | Choose a reagent with volatile byproducts (e.g., MSTFA). | |
| Retention Time Shifts | Leak in the GC system. | Check for leaks at the septum, fittings, and column connections. |
| Changes in carrier gas flow rate. | Verify and maintain a constant carrier gas flow. | |
| Column degradation. | Replace the GC column. |
Experimental Protocols
Protocol 1: General Silylation using BSTFA with TMCS Catalyst
This protocol is suitable for a wide range of compounds containing hydroxyl, carboxyl, and amine groups.
-
Sample Preparation: Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Add 50 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-75°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Analysis: Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS.
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Steroids, Sugars)
This protocol first protects keto groups through methoximation to prevent the formation of multiple derivatives from a single compound.
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial.
-
Methoximation: Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 90 µL of MSTFA (or BSTFA +/- 1% TMCS). Vortex and incubate at 37°C for 30 minutes.
-
Analysis: Cool the vial to room temperature and inject into the GC-MS. The derivatized samples should ideally be analyzed within 24 hours.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Silylation
| Parameter | Typical Range | Notes |
| Reagent Volume | 50 - 100 µL | A significant excess of reagent is generally recommended. |
| Solvent | Pyridine, Acetonitrile | Anhydrous grade is essential. Pyridine can act as a catalyst. |
| Temperature | Room Temperature - 100°C | Higher temperatures can accelerate the reaction for sterically hindered groups but may degrade sensitive analytes.[6] |
| Time | 15 minutes - several hours | Reaction time is dependent on the analyte's reactivity and steric hindrance.[6] |
Table 2: GC Parameters for Analysis of Silylated Derivatives
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Split injection for concentrated samples, splitless for trace analysis. |
| Injector Temperature | 250 - 300°C | Ensures complete vaporization of derivatives. |
| Column Type | Low to mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Avoids reaction of silylating reagents with the stationary phase. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A good starting point for general applications. |
| Oven Program | Start at a low temperature (e.g., 60-80°C), ramp at 10-20°C/min to a final temperature of 280-320°C | The program should be optimized for the specific analytes of interest. |
| Carrier Gas | Helium or Hydrogen | High purity is essential to prevent derivative degradation. |
Visualizations
Caption: A typical experimental workflow for silylation derivatization prior to GC-MS analysis.
Caption: A logical troubleshooting flow for addressing poor peak shape in GC analysis of silylated compounds.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. restek.com [restek.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. weber.hu [weber.hu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gcms.cz [gcms.cz]
- 9. covachem.com [covachem.com]
- 10. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Temposil (Calcium Carbimide) and Disulfiram
For researchers and drug development professionals navigating the landscape of alcohol-aversion therapies, a clear understanding of the comparative efficacy and mechanisms of available agents is paramount. This guide provides a detailed in vivo comparison of two prominent aldehyde dehydrogenase (ALDH) inhibitors: Temposil (calcium carbimide) and disulfiram (B1670777). By examining key experimental data, this document aims to facilitate informed decisions in research and clinical development.
Mechanism of Action: A Shared Pathway
Both this compound and disulfiram exert their therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), a critical component in the metabolic pathway of alcohol. Ingestion of ethanol (B145695) leads to its conversion to acetaldehyde (B116499) by alcohol dehydrogenase. Acetaldehyde is a toxic compound responsible for many of the unpleasant symptoms of a hangover. ALDH subsequently metabolizes acetaldehyde into non-toxic acetate. By blocking ALDH, both drugs cause a rapid accumulation of acetaldehyde in the blood upon consumption of even small amounts of alcohol, leading to a highly aversive physical reaction. This reaction, characterized by flushing, nausea, vomiting, and cardiovascular effects, is intended to deter further alcohol intake.
Head-to-Head In Vivo Comparison: Physiological Response
A key double-blind, placebo-controlled study directly compared the in vivo effects of this compound and disulfiram in social drinkers. This research provides valuable quantitative data on the physiological responses induced by each drug following an alcohol challenge.
Quantitative Data Summary
| Parameter | This compound (Calcium Carbimide) | Disulfiram | Significance |
| Peak Blood Acetaldehyde Concentration | Greater than disulfiram | Lower than this compound | p < 0.05[1] |
| Subjective Discomfort (Palpitations, Shortness of Breath) | Greater than disulfiram | Less than this compound | - |
| Reported Intention to Drink During Reaction | Less than disulfiram | Greater than this compound | - |
| Reduction of Blood Acetaldehyde with Repeated Drinks | 85% | 35% | - |
Data extracted from a study in social drinkers receiving either disulfiram (3.5 mg/kg once daily) or calcium carbimide (0.7 mg/kg twice daily) for two days, followed by an ethanol challenge.[1]
Clinical Efficacy in Alcohol Dependence
While the physiological data suggests a more intense initial reaction with this compound, the ultimate measure of efficacy lies in the ability of these drugs to promote abstinence and prevent relapse in individuals with alcohol dependence. Direct head-to-head clinical trials focusing on these outcomes are limited. However, placebo-controlled trials for each drug provide insights into their individual effectiveness.
Experimental Protocols
Understanding the methodologies of key in vivo studies is crucial for interpreting the results and designing future research.
Protocol: Comparative Physiological Response Study
A placebo-controlled, double-blind comparative clinical study was conducted to evaluate the ethanol reactions mediated by disulfiram and calcium carbimide in social drinkers.[1]
Conclusion
Both this compound and disulfiram are effective in producing an aversive reaction to alcohol by inhibiting ALDH. In vivo comparative data indicates that this compound may induce a more potent and subjectively uncomfortable initial reaction due to higher peak acetaldehyde levels.[1] This could translate to a stronger immediate deterrent effect. However, the phenomenon of "burning off" the drug's effects with repeated drinks appears to be more pronounced with this compound.[1]
The clinical efficacy in promoting long-term abstinence is well-documented for disulfiram, particularly under supervised administration. While this compound is considered a viable alternative, a direct comparison of its long-term efficacy with disulfiram from head-to-head trials with clinical endpoints such as abstinence rates is not available in the reviewed literature.
Researchers and clinicians should consider the desired intensity and duration of the aversive reaction, as well as patient-specific factors and the feasibility of supervised administration, when selecting an agent for further investigation or clinical use. Future head-to-head clinical trials focusing on abstinence and relapse rates are warranted to provide a more definitive comparison of the therapeutic efficacy of these two agents.
References
- 1. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfiram Treatment of Alcoholism | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
A Comparative Guide to Citrated Calcium Carbimide and Other Aldehyde Dehydrogenase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of aldehyde dehydrogenase (ALDH) inhibitors is crucial for advancing the treatment of alcohol use disorder (AUD). This guide provides an objective comparison of citrated calcium carbimide and other ALDH inhibitors, with a focus on their mechanisms, performance based on experimental data, and safety profiles.
Mechanism of Action: A Tale of Two Inhibitions
The primary therapeutic effect of ALDH inhibitors in the context of AUD is to produce an aversive reaction to alcohol consumption. This is achieved by blocking the aldehyde dehydrogenase enzyme, which is responsible for metabolizing acetaldehyde (B116499), a toxic byproduct of alcohol metabolism. The resulting accumulation of acetaldehyde leads to unpleasant symptoms such as flushing, nausea, and palpitations, thereby discouraging alcohol intake.
Citrated calcium carbimide and disulfiram (B1670777) are the most well-known ALDH inhibitors used for this purpose. While both effectively inhibit ALDH, their mechanisms of action differ significantly.
-
Citrated Calcium Carbimide (Calcium Cyanamide): Acts as a competitive inhibitor of ALDH.[1] Its active metabolite, cyanamide (B42294), competes with the enzyme's natural substrate. This inhibition is reversible.
-
Disulfiram: Functions as an irreversible inhibitor of ALDH.[1] It forms a covalent bond with the enzyme, rendering it inactive. The restoration of enzyme activity requires the synthesis of new enzyme molecules.
Other therapeutic agents for AUD, such as naltrexone (B1662487) and acamprosate (B196724), operate through different pathways and are not ALDH inhibitors. Naltrexone is an opioid receptor antagonist that is thought to reduce the rewarding effects of alcohol, while acamprosate is believed to restore the balance of glutamate (B1630785) and GABA neurotransmission.
In Vitro Potency: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available data on the IC50 values of the active metabolite of citrated calcium carbimide (cyanamide) and disulfiram on human ALDH. It is important to note that the experimental conditions and enzyme sources may vary between studies.
| Inhibitor | Enzyme Source | IC50 | Reference |
| Cyanamide | Human Leukocyte ALDH | 10 µM | [2] |
| Disulfiram | Human Erythrocyte ALDH | ~0.5 µM | [2] |
| MeDTC sulfoxide (B87167) (Disulfiram metabolite) | Recombinant Human ALDH2 | 1.4 ± 0.3 µM | [3] |
| MeDDC sulfoxide (Disulfiram metabolite) | Recombinant Human ALDH2 | 2.2 ± 0.5 µM | [3] |
Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profiles of citrated calcium carbimide and disulfiram influence their onset of action, duration of effect, and dosing schedules.
| Parameter | Citrated Calcium Carbimide | Disulfiram |
| Absorption | Rapidly absorbed.[4] | 80-90% absorbed from the GI tract.[1] |
| Bioavailability | 50-81% (dose-dependent).[4] | Data not consistently reported. |
| Time to Peak Plasma Concentration (Tmax) | 10.5 to 15.5 minutes.[5] | Variable. |
| Half-life (t1/2) | 39 to 75 minutes (dose-dependent).[5] | ~7 hours for the parent drug; up to 120 hours for metabolites.[6] |
| Metabolism | Metabolized to the active form, cyanamide.[4] | Extensively metabolized in the liver to several active metabolites, including diethyldithiocarbamate (B1195824) (DDC).[7] |
| Elimination | Primarily renal. | Metabolites are excreted in urine, feces, and breath.[7] |
Clinical Performance and Safety Profile: A Head-to-Head Comparison
Clinical studies directly comparing citrated calcium carbimide and disulfiram provide valuable insights into their real-world efficacy and safety.
A placebo-controlled, double-blind comparative study in social drinkers revealed that after alcohol consumption, peak blood acetaldehyde concentration was significantly greater with calcium carbimide than with disulfiram.[8] Subjects treated with calcium carbimide also reported greater discomfort from palpitations and shortness of breath.[8]
With regard to safety, particularly hepatotoxicity, a significant concern with ALDH inhibitors, studies have indicated differences between the two drugs. One study comparing the effects on liver function in alcoholic patients found that re-elevations of alanine (B10760859) aminotransferase (ALT) levels after alcohol detoxification were more frequently observed in those taking cyanamide (19.4%) compared to those on disulfiram (5.9%).[9] However, other reports suggest that disulfiram is associated with a higher risk of severe hepatotoxicity.[10]
Table of Adverse Events
| Adverse Event | Citrated Calcium Carbimide (Cyanamide) | Disulfiram |
| Hepatotoxicity | Re-elevation of ALT in 19.4% of patients in one study.[9] | Associated with reports of severe hepatotoxicity and is a leading cause of drug-induced liver injury mortality in some analyses.[10] |
| Cardiovascular | Can cause palpitations and shortness of breath.[8] | Can induce hypotension. |
| General | Drowsiness, fatigue, headache, skin rash. | Drowsiness, fatigue, headache, metallic/garlic-like taste, skin rash. |
Experimental Protocols
Aldehyde Dehydrogenase (ALDH) Activity Assay
A common method to determine the inhibitory effect of compounds on ALDH activity is a spectrophotometric or fluorometric assay.
Objective: To measure the rate of NAD(P)+ reduction to NAD(P)H, which is proportional to ALDH activity.
Materials:
-
Purified human ALDH enzyme (e.g., recombinant ALDH2)
-
NAD(P)+
-
Aldehyde substrate (e.g., acetaldehyde or a specific substrate for the ALDH isoform)
-
Inhibitor compound (citrated calcium carbimide, disulfiram, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm or fluorescence at an excitation/emission of ~340 nm/~460 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD(P)+, and the ALDH enzyme in a cuvette or microplate well.
-
Add the inhibitor compound at various concentrations to the reaction mixture and pre-incubate for a specified time to allow for interaction with the enzyme.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm or fluorescence over time.
-
The rate of the reaction is calculated from the linear portion of the progress curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Clinical Trial Design for Aversion Therapies
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy and safety of alcohol aversion therapies.
Objective: To compare the efficacy and safety of citrated calcium carbimide versus a placebo or another active comparator (e.g., disulfiram) in promoting abstinence from alcohol.
Participants: Adult patients diagnosed with alcohol use disorder according to established criteria (e.g., DSM-5), who are motivated to maintain abstinence.
Intervention:
-
Experimental Group: Receives a fixed or titrated dose of citrated calcium carbimide daily.
-
Control Group: Receives a placebo or an active comparator (e.g., disulfiram) daily.
Primary Outcome Measures:
-
Percentage of days abstinent.
-
Time to first heavy drinking day.
Secondary Outcome Measures:
-
Craving scores.
-
Liver function tests and other safety parameters.
-
Incidence and severity of adverse events.
-
Quality of life assessments.
Duration: Typically 12 to 24 weeks, with a follow-up period.
Visualizing the Pathways and Processes
Aldehyde Dehydrogenase Inhibition Pathway
Caption: ALDH inhibition pathway.
Experimental Workflow for Comparing ALDH Inhibitors
Caption: Workflow for comparing ALDH inhibitors.
Newer ALDH Inhibitors and Future Directions
While citrated calcium carbimide and disulfiram have been the mainstays of ALDH inhibitor therapy for AUD, research into new agents continues. Some newer ALDH inhibitors are being investigated, primarily for their potential in cancer therapy, but their mechanisms may hold relevance for other indications.[7] Additionally, novel therapeutic approaches for AUD are emerging, such as the use of GLP-1 agonists, which may indirectly influence alcohol consumption.[7]
The development of more selective and safer ALDH inhibitors remains a key goal in the field. A deeper understanding of the structure and function of different ALDH isozymes will be critical in designing next-generation therapies with improved efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of disulfiram, cyanamide and 1-aminocyclopropanol on the aldehyde dehydrogenase activity in human erythrocytes and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant human diamine oxidase activity is not inhibited by ethanol, acetaldehyde, disulfiram, diethyldithiocarbamate or cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Disulfiram, Cyanamide and 1‐Aminocyclopropanol on the Aldehyde Dehydrogenase Activity in Human Erythrocytes … [ouci.dntb.gov.ua]
- 7. Novel medications for problematic alcohol use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effects: Temposil vs. Disulfiram
This guide provides a detailed comparative analysis of the side effects associated with two alcohol-aversive medications: Temposil (citrated calcium carbimide) and disulfiram (B1670777). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data, outlining experimental methodologies, and visualizing the underlying mechanism of action.
Mechanism of Action
Both this compound and disulfiram function as deterrents to alcohol consumption by inhibiting the enzyme aldehyde dehydrogenase (ALDH)[1][2]. This enzyme is crucial for the metabolism of ethanol (B145695). Its inhibition leads to the accumulation of acetaldehyde (B116499), a toxic metabolite of alcohol, in the bloodstream[3][4]. The elevated levels of acetaldehyde are responsible for the unpleasant physiological reactions experienced when alcohol is consumed while on these medications[3][4].
Caption: Shared mechanism of this compound and disulfiram.
Comparative Analysis of Side Effects
The following table summarizes the reported side effects of this compound and disulfiram, categorized by their occurrence with and without the consumption of alcohol. It is important to note that while direct, large-scale quantitative comparative trials are limited, the available evidence suggests differences in the side effect profiles of the two drugs.
| Side Effect Category | Side Effect | This compound (Citrated Calcium Carbimide) | Disulfiram |
| With Alcohol Consumption (Acetaldehyde Reaction) | Flushing | Yes[2] | Yes[3] |
| Headache | Yes[2] | Yes[3] | |
| Nausea and Vomiting | Yes[2] | Yes[3] | |
| Tachycardia (Rapid Heartbeat) | Yes[2] | Yes[3] | |
| Hypotension (Low Blood Pressure) | Can occur, but generally reported to be less severe and less frequent than with disulfiram. | Can be severe and is reported to be more frequent and refractory to treatment compared to this compound. | |
| Dyspnea (Difficulty Breathing) | Yes[2] | Yes[3] | |
| Sweating | Yes[2] | Yes[3] | |
| Chest Pain | Possible[5] | Yes[3] | |
| Without Alcohol Consumption | Drowsiness/Fatigue | Yes[5][6] | Yes[7] |
| Headache | Less commonly reported. | Yes[7] | |
| Skin Rash | Yes[5][6] | Yes[7] | |
| Metallic or Garlic-like Taste | Not commonly reported. | Yes[7] | |
| Gastrointestinal Disturbances | Less commonly reported. | Can occur. | |
| Hepatotoxicity (Liver Damage) | The risk is considered to be lower than with disulfiram, though cases have been reported[8]. | A known, though rare, serious adverse effect[7]. | |
| Neurological Effects (e.g., peripheral neuropathy, optic neuritis) | Not a commonly reported side effect. | Rare but serious side effects[7]. | |
| Psychiatric Effects (e.g., psychosis) | Rare. | Rare but serious side effects[7]. | |
| Effects on White Blood Cell Count | A transient increase may occur[5][6]. | Not a commonly reported side effect. |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects for both this compound and disulfiram in clinical trials and post-marketing surveillance has involved a combination of methodologies:
-
Clinical Observation and Patient Reporting: This is the most common method for identifying and documenting adverse events. In clinical trials, participants are regularly monitored by healthcare professionals for any new or worsening symptoms. Patients are also encouraged to self-report any unusual or unpleasant effects they experience.
-
Structured Questionnaires and Checklists: To standardize the collection of side effect data, many studies have employed structured questionnaires or checklists. These tools typically list a range of potential side effects, and participants or investigators rate their presence and severity.
-
Cardiovascular Monitoring: Given the potential for significant cardiovascular effects during an acetaldehyde reaction, protocols often include the monitoring of vital signs such as blood pressure and heart rate. In some studies, electrocardiograms (ECGs) are performed to assess for any cardiac abnormalities, especially during controlled alcohol challenge tests.
-
Biochemical Monitoring:
-
Liver Function Tests (LFTs): Due to the risk of hepatotoxicity, particularly with disulfiram, regular monitoring of liver enzymes (e.g., ALT, AST) is a standard part of the safety protocol in clinical trials and is recommended in clinical practice.
-
Blood Acetaldehyde Levels: In research settings, blood acetaldehyde concentrations have been measured to correlate the severity of the alcohol reaction with the degree of ALDH inhibition.
-
-
Adverse Event Grading: To quantify the severity of side effects, clinical trials often use standardized grading systems, such as the Common Terminology Criteria for Adverse Events (CTCAE). This allows for a more objective assessment and comparison of the toxicity profiles of different drugs.
Conclusion
Both this compound and disulfiram are effective alcohol-aversive agents that share a common mechanism of action. However, their side effect profiles appear to differ, with this compound generally being associated with a lower incidence of certain adverse effects, most notably severe hypotension during an alcohol-medication reaction. Disulfiram, on the other hand, has a more well-documented, though rare, risk of serious idiosyncratic reactions such as hepatotoxicity and neurological effects. The choice between these two agents for therapeutic use would require a careful consideration of the individual patient's medical history and a thorough risk-benefit analysis. Further head-to-head comparative studies with robust, quantitative data collection are needed to more definitively delineate the differences in their safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A clinical comparison of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety of disulfiram for the treatment of alcohol and cocaine dependence in randomized clinical trials: guidance for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety assessment of disulfiram: real-world adverse event analysis based on FAERS database [frontiersin.org]
- 5. A comparative review of the pharmacological and toxicological properties of disulfiram and calcium carbimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects after disulfiram. Comparison of disulfiram and placebo in a double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse hepatic reactions associated with calcium carbimide and disulfiram therapy: Is there still a role for these drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Response Curve of Temposil: A Comparative Guide
This guide provides a comparative analysis of the dose-response relationship of Temposil (citrated calcium carbimide) and its primary alternative, disulfiram (B1670777), for researchers, scientists, and drug development professionals. The data presented is based on available clinical studies and aims to offer a clear, objective comparison to inform further research and development in the field of aldehyde dehydrogenase inhibitors.
Executive Summary
This compound, like disulfiram, is an aldehyde dehydrogenase (ALDH) inhibitor used in the management of alcoholism. Its therapeutic effect stems from the induction of a noxious physical reaction upon alcohol consumption, thereby acting as a deterrent. The validation of its dose-response curve is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide synthesizes key experimental data on the dose-response characteristics of this compound in comparison to disulfiram, supplemented with detailed experimental protocols and visualizations of the underlying biochemical pathways and experimental workflows.
Comparative Dose-Response Data
The available clinical data for this compound primarily focuses on the physiological response to a fixed dose of the drug when challenged with varying doses of alcohol. In contrast, more extensive dose-ranging studies have been conducted for disulfiram. The following tables summarize the quantitative findings from key clinical trials.
Table 1: Dose-Response to Alcohol Challenge with a Fixed Dose of this compound (Citrated Calcium Carbimide)
| Ethanol (B145695) Dose (g/kg) | Peak Blood Acetaldehyde (B116499) (µM) | Peak Heart Rate (beats/min) | Change in Diastolic Blood Pressure (mm Hg) |
| 0.125 | 26 ± 7 | 85 ± 5 | -5 ± 2 |
| 0.250 | 48 ± 12 | 108 ± 8 | -10 ± 3 |
| 0.500 | 85 ± 15 | 125 ± 10 | -15 ± 4 |
Data from a study where subjects received a single oral dose of 0.7 mg/kg of calcium carbimide 12 hours prior to ethanol ingestion.[1]
Table 2: Comparative Response to Alcohol Challenge: this compound vs. Disulfiram
| Drug (Dose) | Peak Blood Acetaldehyde (µM) | Subjective Discomfort Score (self-reported) |
| This compound (0.7 mg/kg, twice daily for 2 days) | 68 ± 10 | High |
| Disulfiram (3.5 mg/kg, once daily for 2 days) | 45 ± 8 | Moderate |
| Placebo | < 5 | Minimal |
Data from a comparative study where subjects received the respective drugs for two days prior to an alcohol challenge of 0.15 g/kg.[2]
Table 3: Dose-Ranging Effects of Disulfiram on Alcohol Challenge Response
| Disulfiram Dose (mg/day) | Percentage of Subjects with a Valid Disulfiram-Alcohol Reaction (DAR) |
| 100 | 40% |
| 200 | 92% |
| 300 | 100% |
Data from a study where healthy volunteers were treated with increasing doses of disulfiram for 14 days at each dose level, followed by an ethanol challenge. A valid DAR was defined by significant subjective discomfort and/or circulatory changes.[3]
Signaling Pathway and Mechanism of Action
This compound and disulfiram exert their effects by inhibiting the mitochondrial enzyme aldehyde dehydrogenase (ALDH2). This enzyme is critical for the detoxification of acetaldehyde, a toxic metabolite of alcohol. Inhibition of ALDH2 leads to the accumulation of acetaldehyde in the blood following alcohol consumption, resulting in the characteristic unpleasant physiological reaction.
Mechanism of Action of this compound and Disulfiram.
Experimental Protocols
Alcohol Challenge Study Protocol (Adapted from Peachey et al., 1979 & 1981)
This protocol outlines the general procedure for an alcohol challenge study to evaluate the dose-response of an ALDH inhibitor.
Workflow for an Alcohol Challenge Study.
Detailed Methodology:
-
Subject Recruitment: Healthy adult volunteers or individuals with a history of alcoholism are recruited after providing informed consent. A thorough medical history and physical examination are conducted to exclude individuals with contraindications.
-
Drug Administration: Subjects are administered the investigational drug (e.g., this compound) or a comparator (e.g., disulfiram, placebo) at a specified dose and for a predetermined duration (e.g., single dose or multiple days).
-
Baseline Measurements: Prior to the alcohol challenge, baseline physiological data, including blood pressure, heart rate, and respiratory rate, are recorded. A baseline blood sample is collected to measure endogenous acetaldehyde levels.
-
Alcohol Challenge: After a specified time following the last drug administration (e.g., 12 hours), subjects consume a standardized dose of ethanol, typically mixed with a non-caffeinated beverage, over a short period.
-
Monitoring: Physiological parameters and subjective symptoms (e.g., flushing, nausea, palpitations) are monitored continuously for a set period (e.g., 2-3 hours) after the alcohol challenge.
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-challenge for the analysis of blood acetaldehyde and ethanol concentrations.
-
Biochemical Analysis: Blood acetaldehyde levels are measured using a validated method, such as headspace gas chromatography, to minimize artifactual formation.
Blood Acetaldehyde Measurement Protocol (General Principles)
Accurate measurement of blood acetaldehyde is critical for dose-response validation. The following outlines a typical workflow using headspace gas chromatography (GC).
Blood Acetaldehyde Measurement Workflow.
Detailed Methodology:
-
Sample Collection and Handling: Whole blood is collected in heparinized tubes and immediately placed on ice to minimize ex vivo acetaldehyde formation.
-
Protein Precipitation: A deproteinizing agent, such as perchloric acid, is added to the blood sample to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Headspace Vial Preparation: The resulting supernatant is transferred to a headspace vial, which is then sealed.
-
Incubation: The vial is incubated at a specific temperature for a set time to allow acetaldehyde to equilibrate into the headspace.
-
Gas Chromatography: A sample of the headspace gas is automatically injected into a gas chromatograph for separation of volatile compounds.
-
Detection and Quantification: Acetaldehyde is detected using a flame ionization detector (FID), and its concentration is quantified by comparing the peak area to a standard curve prepared with known concentrations of acetaldehyde.
Conclusion
The available evidence confirms a clear dose-response relationship for this compound in terms of the physiological reaction to an alcohol challenge. Higher doses of alcohol result in a more pronounced increase in blood acetaldehyde levels and more significant cardiovascular effects after a fixed dose of this compound. Comparative data suggests that this compound may induce a more potent reaction at the tested doses compared to disulfiram. However, a comprehensive dose-response curve for varying doses of this compound is not well-established in the literature, representing a key area for future investigation. The provided experimental protocols offer a foundation for designing and executing studies to further elucidate the pharmacodynamics of this compound and other aldehyde dehydrogenase inhibitors.
References
- 1. Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to measure blood acetaldehyde levels accurately - Chromatography Forum [chromforum.org]
- 3. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Temposil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and cross-validation of Temposil, a silica-based drug delivery system. Ensuring the reliability and reproducibility of analytical data is paramount in pharmaceutical development. Cross-validation of analytical methods is a critical step to confirm that a validated method produces consistent and accurate results across different laboratories, instruments, or even different analytical techniques.[1][2] This process is essential for regulatory submissions and for ensuring product quality and performance.
Principles of Analytical Method Cross-Validation
Cross-validation involves comparing the performance of two or more analytical methods to ascertain if they provide equivalent results for the same sample.[2] This is particularly crucial when:
-
A method is transferred between laboratories.
-
Different analytical methods are employed within the same study.
-
Data from different studies using varied analytical methods are being compared.
The primary goal is to demonstrate that any observed differences in the results from the compared methods fall within acceptable, predefined limits.
Analytical Methods for Silica-Based Drug Delivery Systems
The characterization of silica-based drug delivery systems like this compound involves a suite of analytical techniques to assess various critical quality attributes. The choice of method depends on the specific property being investigated. Mesoporous silica (B1680970) nanoparticles (MSNs) are a common platform for such systems, valued for their high surface area, tunable pore size, and biocompatibility, which allow for efficient drug encapsulation and controlled release.[3][4]
Advanced analytical techniques are often required to fully characterize these complex systems. For instance, X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) can provide detailed qualitative and quantitative information about the surface chemistry of silica nanoparticles, offering advantages over more traditional methods like Fourier transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance (SSNMR).[5]
Comparative Analysis of Analytical Methods for Drug Quantification
To ensure the accurate quantification of the active pharmaceutical ingredient (API) loaded into this compound, it is essential to cross-validate the analytical methods used. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are two powerful and commonly used techniques for this purpose.
Below is a table summarizing hypothetical cross-validation data for the quantification of an API in this compound using these two methods.
| Sample ID | HPLC-UV Concentration (µg/mL) | UPLC-MS/MS Concentration (µg/mL) | % Difference |
| QC-Low-1 | 5.2 | 5.1 | -1.92% |
| QC-Low-2 | 5.1 | 5.3 | 3.92% |
| QC-Low-3 | 5.3 | 5.2 | -1.89% |
| Mean (Low) | 5.2 | 5.2 | 0.04% |
| %RSD | 1.92% | 1.92% | |
| QC-Mid-1 | 50.5 | 49.8 | -1.39% |
| QC-Mid-2 | 49.9 | 50.2 | 0.60% |
| QC-Mid-3 | 50.2 | 50.5 | 0.60% |
| Mean (Mid) | 50.2 | 50.2 | -0.06% |
| %RSD | 0.60% | 0.42% | |
| QC-High-1 | 98.9 | 99.5 | 0.61% |
| QC-High-2 | 101.2 | 100.8 | -0.40% |
| QC-High-3 | 100.5 | 101.1 | 0.60% |
| Mean (High) | 100.2 | 100.5 | 0.30% |
| %RSD | 1.16% | 0.81% |
Acceptance Criteria: The percentage difference between the mean results of the two methods should be within ±15%. The percentage relative standard deviation (%RSD) for each set of replicates should be ≤ 15%.
Experimental Protocols
Sample Preparation for Drug Quantification
-
Extraction of API from this compound: Accurately weigh a portion of the this compound formulation.
-
Add a suitable extraction solvent (e.g., a mixture of organic solvent and aqueous buffer).
-
Vortex or sonicate the mixture to ensure complete extraction of the API from the silica matrix.
-
Centrifuge the sample to pellet the silica particles.
-
Collect the supernatant containing the extracted API.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., formic acid or ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for the API.
-
Quantification: The concentration of the API is determined by comparing the peak area of the sample to the calibration curve generated from the standards.
UPLC-MS/MS Method
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the API.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the API and an internal standard.
-
Quantification: The concentration of the API is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Workflow and Pathway Diagrams
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Caption: Simplified Signaling Pathway of this compound Drug Delivery.
References
A Comparative Analysis of the Pharmacokinetics of Temposil (Calcium Carbimide) and Disulfiram
For researchers and drug development professionals in the field of alcohol-use disorder treatment, understanding the pharmacokinetic profiles of aversive agents is paramount for optimizing therapeutic strategies and ensuring patient safety. This guide provides a detailed comparison of two such agents: Temposil (citrated calcium carbimide) and disulfiram (B1670777). Both drugs function by inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption and subsequent unpleasant physiological reactions. However, their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, exhibit notable differences that influence their clinical application.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and disulfiram based on available human and preclinical data. It is important to note that comprehensive human pharmacokinetic data for calcium carbimide is limited.
| Pharmacokinetic Parameter | This compound (Calcium Carbimide) | Disulfiram |
| Absorption | Rapid | Readily absorbed (80-90%)[1][2] |
| Oral Bioavailability | Dose-dependent: 50-81% (0.3-1.5 mg/kg)[3] | Varies with formulation[4] |
| Time to Peak Plasma Concentration (Tmax) | 10.5 - 15.5 minutes (in humans)[5]; ~60 minutes (in rats)[3][6] | 8 - 10 hours (for disulfiram and metabolites)[7] |
| Peak Plasma Concentration (Cmax) | 1.65 µg/mL (at 1.5 mg/kg dose in preclinical studies)[3] | Highly variable; one study reported an average of 590 ± 434 ng/mL for a 250 mg dose[2] |
| Elimination Half-Life (t½) | 39 - 75 minutes (in humans)[5]; ~92.4 minutes or 1.5 hours (in rats)[6][8] | ~7 hours (for parent drug); 15 hours (for metabolite DDTC)[1][2] |
| Metabolism | Requires metabolic transformation to an active form[8] | Extensively metabolized, primarily through reduction to diethyldithiocarbamate (B1195824) (DDTC)[1] |
| Onset of ALDH Inhibition | Within 2 hours[6] | Total inhibition of erythrocyte ALDH within 36 to 120 hours[9] |
| Duration of Action | Alcohol challenge reaction can occur up to 24 hours after dosing[6] | Effects can last up to 14 days after discontinuation[1] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of these compounds are not extensively published in a standardized format. However, based on the methodologies described in the cited literature, the following outlines the general procedures used.
Determination of Plasma Drug Concentration
Objective: To quantify the concentration of the parent drug and its major metabolites in plasma over time to determine pharmacokinetic parameters.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points following oral administration of a single dose of this compound or disulfiram.
-
Plasma Separation: Whole blood is centrifuged to separate the plasma.
-
Extraction: The drug and its metabolites are extracted from the plasma using a suitable organic solvent (e.g., ethyl acetate (B1210297) for carbimide)[10].
-
Derivatization (for Calcium Carbimide): The extracted carbimide is derivatized, for example with heptafluorobutyric anhydride, to enhance its volatility and detectability for gas chromatography[10].
-
Chromatographic Analysis: The extracted and prepared samples are analyzed using either high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC) coupled with a suitable detector (e.g., electron-capture detection for carbimide, or mass spectrometry)[10][11].
-
Quantification: The concentration of the analyte in the plasma is determined by comparing its peak area or height to a standard curve generated from samples with known concentrations of the drug or its metabolites.
In Vivo Assessment of Aldehyde Dehydrogenase (ALDH) Inhibition
Objective: To determine the onset, magnitude, and duration of ALDH inhibition following drug administration.
Methodology:
-
Animal Model: Studies are often conducted in rats.
-
Drug Administration: A single oral dose of calcium carbimide or disulfiram is administered to the animals.
-
Tissue Collection: At various time points after drug administration, animals are euthanized, and liver tissue is collected.
-
Enzyme Activity Assay:
-
The liver tissue is homogenized, and subcellular fractions (mitochondrial, cytosolic) are isolated.
-
The activity of ALDH is measured by monitoring the rate of reduction of NAD+ to NADH in the presence of a substrate like acetaldehyde. The change in absorbance at 340 nm is measured spectrophotometrically.
-
The degree of inhibition is calculated by comparing the enzyme activity in treated animals to that in a control group that received a placebo.
-
Visualizations
Signaling Pathway of ALDH Inhibition
Caption: Mechanism of action of this compound and Disulfiram via ALDH inhibition.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for determining pharmacokinetic parameters of a drug.
References
- 1. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Cyanamide | CN2.Ca | CID 56955933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lack of bioequivalence between disulfiram formulations. Exemplified by a tablet/effervescent tablet study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and oral bioavailability of carbimide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Elimination kinetics of disulfiram in alcoholics after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carbimide in plasma by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Temposil® (Citrated Calcium Carbimide) vs. Disulfiram
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
The efficacy and duration of alcohol-aversive agents are critically dependent on their pharmacokinetic and pharmacodynamic properties. Below is a summary of key parameters for Temposil® and Disulfiram (B1670777).
| Parameter | This compound® (Citrated Calcium Carbimide) | Disulfiram |
| Time to Peak Plasma Concentration | Rapid, ~60 minutes in animal studies[1] | Slower, variable |
| Elimination Half-Life | ~92.4 minutes (for carbimide)[1] | 60-120 hours[2][3] |
| Onset of ALDH Inhibition | Within 2 hours of oral administration[1] | Gradual, maximal inhibition in 2-3 days[4] |
| Duration of Alcohol-Aversive Reaction | An alcohol challenge reaction can occur 12 to 24 hours after administration[1] | Effects can persist for up to 14 days after the last dose[5][6] |
| Mechanism of ALDH Inhibition | Competitive inhibition[1] | Irreversible inhibition[3] |
| Peak Blood Acetaldehyde (B116499) Levels (Post-Alcohol Challenge) | Higher peak concentration compared to Disulfiram[7] | Lower peak concentration compared to this compound®[7] |
| Subjective Discomfort (Post-Alcohol Challenge) | Greater discomfort reported, including palpitations and shortness of breath[7] | Less intense immediate discomfort reported compared to this compound®[7] |
Mechanism of Action: Inhibition of Aldehyde Dehydrogenase
Both this compound® and Disulfiram derive their therapeutic effect from the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolic pathway of alcohol.[8] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol (B145695), upon alcohol consumption.[9] The resulting surge in acetaldehyde levels produces a range of unpleasant physiological symptoms, collectively known as the disulfiram-ethanol reaction, thereby creating a deterrent to alcohol intake.[6]
Figure 1: Simplified signaling pathway of alcohol metabolism and the mechanism of ALDH inhibition.
Experimental Protocols
The following protocols outline the general methodologies employed in clinical studies to assess the duration of action of ALDH inhibitors.
Protocol 1: Determination of Aldehyde Dehydrogenase (ALDH) Activity
This protocol describes a common in vitro method for quantifying ALDH activity, which can be adapted to measure the inhibitory effects of compounds like this compound® and Disulfiram.
Materials and Reagents:
-
Purified ALDH enzyme (e.g., recombinant human ALDH2)
-
Substrate: Acetaldehyde or other suitable aldehyde substrate (e.g., 3,4-dihydroxyphenylacetaldehyde (B32087) - DOPAL)[4]
-
Cofactor: NAD+
-
Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.5)
-
Test compounds (this compound®, Disulfiram) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer or 96-well plate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Enzyme Preparation: Dilute the purified ALDH enzyme to a working concentration in cold assay buffer.
-
Inhibitor Incubation: In a 96-well plate or cuvette, pre-incubate the ALDH enzyme with varying concentrations of the test compound (or vehicle control) for a specified period at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetaldehyde) and cofactor (NAD+).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to ALDH activity.
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: General experimental workflow for an in vitro ALDH activity assay.
Protocol 2: Clinical Pharmacodynamic Study (Alcohol Challenge)
This protocol outlines a double-blind, placebo-controlled clinical trial design to compare the in vivo effects of this compound® and Disulfiram.
Study Design:
-
Participants: Healthy adult volunteers with a history of social alcohol consumption.
-
Treatment Arms:
-
Procedure:
-
Drug Administration: Participants receive their assigned treatment for a specified duration (e.g., 2 days).[7]
-
Alcohol Challenge: After a washout period following the last drug administration (e.g., 12 hours), participants consume a standardized dose of ethanol (e.g., 0.15 g/kg).[7]
-
Monitoring: Blood samples are collected at regular intervals to measure blood ethanol and acetaldehyde concentrations. Physiological parameters (heart rate, blood pressure, skin temperature) and subjective symptoms (flushing, nausea, palpitations) are continuously monitored.
-
-
Primary Endpoints:
-
Peak blood acetaldehyde concentration.
-
Area under the curve (AUC) for blood acetaldehyde.
-
Change in cardiovascular parameters.
-
Subject-reported discomfort scores.
-
-
Duration Assessment: The alcohol challenge can be repeated at different time points after the last drug administration (e.g., 24h, 48h, 72h, etc.) to determine the duration of the aversive reaction.
Concluding Remarks
The available data indicate a significant difference in the duration of action between this compound® and Disulfiram, primarily driven by their distinct pharmacokinetic profiles and mechanisms of ALDH inhibition. This compound® offers a rapid onset and shorter duration of action, which may be advantageous in certain clinical scenarios. In contrast, Disulfiram's prolonged effect, stemming from its irreversible inhibition of ALDH, provides a longer-lasting deterrent. The choice between these agents in a therapeutic context would depend on the specific treatment goals and patient characteristics. Further head-to-head clinical trials with extended follow-up periods are warranted to fully elucidate the comparative long-term efficacy and safety profiles of these two important pharmacological agents.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. southjerseyrecovery.com [southjerseyrecovery.com]
- 3. Disulfiram - Wikipedia [en.wikipedia.org]
- 4. Use of leukocyte aldehyde dehydrogenase activity to monitor inhibitory effect of disulfiram treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. palmerlakerecovery.com [palmerlakerecovery.com]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Calcium carbimide - Wikipedia [en.wikipedia.org]
Assessing the Relative Potency of Temposil as an ALDH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Temposil (cyanamide) as an aldehyde dehydrogenase (ALDH) inhibitor, benchmarked against other known inhibitors such as disulfiram, benomyl (B1667996), and coprine. The information is compiled from various experimental studies to offer a comprehensive resource for researchers in pharmacology and drug development.
Comparative Potency of ALDH Inhibitors
The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other selected ALDH inhibitors. It is crucial to note that these values were determined under varying experimental conditions, which can significantly influence the outcome. Therefore, direct comparison of absolute values should be made with caution.
| Inhibitor | ALDH Isozyme | IC50 (µM) | Experimental System | Reference |
| This compound (Cyanamide) | Low K_m mitochondrial ALDH | 2.0 | Intact rat liver mitochondria | [1] |
| Yeast ALDH | 7.8 | In the presence of rat liver mitochondria | [1] | |
| Disulfiram | hALDH1 | 0.15 | Not specified | [2] |
| hALDH2 | 1.45 | Not specified | [2] | |
| Baker's yeast ALDH | 2.65 | 900 µM acetaldehyde | [3] | |
| Benomyl | Mouse hepatic mALDH | 0.77 | In vitro | [4][5] |
| Yeast ALDH | 0.30 | In vitro | [5] | |
| MBT Sulfoxide (Benomyl metabolite) | mALDH and yeast ALDH | 0.08 - 0.09 | In vitro | [4] |
| Coprine | - | - | Inactive in vitro, active in vivo | [6] |
Note on Prodrugs: It is important to recognize that both this compound (cyanamide) and benomyl are prodrugs.[6] They require metabolic activation to exert their inhibitory effects on ALDH. Cyanamide is converted to an active metabolite, a process catalyzed by liver mitochondria or microsomes.[1] Similarly, benomyl is metabolized in vivo to more potent inhibitors.[4][5] Coprine also acts as a prodrug, being hydrolyzed to its active metabolite, 1-aminocyclopropanol, which then inhibits ALDH.[6]
Experimental Protocols
The determination of ALDH inhibition is typically performed using in vitro assays. Below is a generalized spectrophotometric protocol for assessing ALDH activity and inhibition.
Spectrophotometric Assay for ALDH Inhibition
This method measures the enzymatic activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified ALDH enzyme (e.g., from rat liver mitochondria or recombinant sources)
-
NAD⁺ solution
-
Substrate solution (e.g., acetaldehyde, propionaldehyde)
-
Inhibitor stock solutions (e.g., this compound, disulfiram) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the ALDH enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Reaction Mixture Preparation: In a cuvette or a 96-well plate, combine the assay buffer, NAD⁺ solution, and the inhibitor solution (or solvent control).
-
Pre-incubation: Pre-incubate the reaction mixture with the enzyme at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., acetaldehyde).
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key metabolic pathways involving ALDH.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro ALDH inhibition assay.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Genes Encoding Enzymes Involved in Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Temposil (Citrated Calcium Carbimide): A Comparative Analysis for Alcohol Use Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparative analysis of Temposil (citrated calcium carbimide), an alcohol-sensitizing agent used in the treatment of alcohol use disorder (AUD). The following sections present available research findings, compare its performance with alternatives like Disulfiram (B1670777), and detail relevant experimental methodologies. It is important to note that much of the available research on this compound is from several decades ago, and large-scale, recent clinical trials are limited.
Comparative Efficacy and Performance
This compound, also known as citrated calcium carbimide, functions similarly to Disulfiram by inhibiting the enzyme aldehyde dehydrogenase (ALDH).[1][2] This inhibition leads to an accumulation of acetaldehyde (B116499) in the blood if alcohol is consumed, causing a highly unpleasant physical reaction and thus deterring drinking.[1][2]
Available comparative data, primarily from older studies, suggests that calcium carbimide may produce a more intense reaction to alcohol than Disulfiram. One placebo-controlled, double-blind study in social drinkers found that calcium carbimide led to a greater peak blood acetaldehyde concentration compared to disulfiram (p < 0.05).[3] Subjects treated with calcium carbimide also reported greater discomfort from palpitations and shortness of breath.[3]
However, the scientific evidence supporting the overall efficacy of carbimide in the long-term treatment of alcoholism is considered inconclusive due to a lack of well-controlled, multi-center clinical trials.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative studies.
Table 1: Comparative Effects of Calcium Carbimide and Disulfiram on Acetaldehyde Levels and Subjective Discomfort
| Parameter | Calcium Carbimide (0.7 mg/kg twice daily) | Disulfiram (3.5 mg/kg once daily) | Placebo |
| Peak Blood Acetaldehyde Concentration | Significantly greater than Disulfiram (p < 0.05) | 2- to 3-fold increase over controls | Baseline |
| Subject-Reported Discomfort | Greater discomfort (palpitations, shortness of breath) | Increased heart rate, pulse pressure, skin temperature, flushing | No significant effects |
Source: Based on a placebo-controlled, double-blind comparative clinical study in social drinkers.[3]
Table 2: In Vivo Inhibition of Hepatic Aldehyde Dehydrogenase (ALDH) Isozymes in Rats by Calcium Carbimide (7.0 mg/kg, oral)
| ALDH Isozyme | Onset of Maximal Inhibition | Duration of Inhibition | Magnitude of Maximal Inhibition |
| Low-Km Mitochondrial ALDH | 0.5 hours | Returns to control at 96 hours | Complete inhibition |
| Low-Km Cytosolic ALDH | Lesser degree than mitochondrial | Shorter duration than mitochondrial | Partial inhibition |
| High-Km ALDH (Mitochondrial, Cytosolic, Microsomal) | Lesser degree than mitochondrial | Shorter duration than mitochondrial | Partial inhibition |
Source: Based on a study of oral administration of calcium carbimide in rats.[4]
Experimental Protocols
In Vivo Evaluation of Alcohol-Aversive Agents
This protocol describes a general framework for assessing the efficacy and physiological effects of an alcohol-aversive agent like this compound in a preclinical animal model.
-
Animal Model: Male Wistar rats are commonly used.[5]
-
Acclimatization: Animals are housed in a controlled environment and allowed to acclimate for a specified period.
-
Drug Administration: The test compound (e.g., citrated calcium carbimide) is administered orally at a predetermined dose. A control group receives a placebo.
-
Alcohol Challenge: After a set time following drug administration, animals are given a controlled dose of ethanol (B145695).[3]
-
Physiological Monitoring: Key physiological parameters are monitored, including heart rate, blood pressure, and core body temperature.
-
Blood Sampling: Blood samples are collected at various time points to measure blood ethanol and acetaldehyde concentrations.[3]
-
Behavioral Observation: Animal behavior is observed and recorded to assess signs of aversion and discomfort.
-
Data Analysis: Statistical analysis is performed to compare the physiological and biochemical responses between the test and control groups.
In Vitro Aldehyde Dehydrogenase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on ALDH activity.
-
Enzyme Source: Isolated liver mitochondria or purified ALDH enzyme can be used.[4]
-
Incubation: The enzyme source is incubated with the test compound (e.g., a metabolite of calcium carbimide) at various concentrations. A control group is incubated without the inhibitor.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetaldehyde, and the coenzyme, NAD+.
-
Measurement of Enzyme Activity: The rate of NAD+ reduction to NADH is measured spectrophotometrically at 340 nm.
-
Data Analysis: The inhibitory concentration (IC50) value is calculated to determine the potency of the compound as an ALDH inhibitor.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
The primary mechanism of action for this compound is the inhibition of aldehyde dehydrogenase, which disrupts the normal metabolic pathway of alcohol.
References
- 1. [Disulfiram and calcium carbimide. Mode of action, adverse effects and clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatic aldehyde dehydrogenases in the rat by calcium carbimide (calcium cyanamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental protocol for detecting higher alcohol consumers from a conventional rat line based on basal anxiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Temposil (Citrated Calcium Carbimide) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Temposil (citrated calcium carbimide) and its primary metabolites. The focus is on the inhibition of aldehyde dehydrogenase (ALDH), the key enzyme in ethanol (B145695) metabolism and the therapeutic target of this compound.
Executive Summary
This compound, a drug used in the management of alcoholism, exerts its effect through its active component, cyanamide (B42294). In vitro, cyanamide itself is a weak inhibitor of aldehyde dehydrogenase (ALDH). Its potency is dramatically increased upon metabolic activation, a process primarily mediated by the enzyme catalase. The major urinary metabolite, N-acetylcyanamide, is pharmacologically inactive. Another metabolite, cyanide, is formed during the activation of cyanamide; however, the primary ALDH inhibitory action is attributed to a highly reactive intermediate, nitroxyl (B88944), with cyanide being a byproduct.
Data Presentation: In Vitro Potency Against Aldehyde Dehydrogenase
The following table summarizes the in vitro potency of cyanamide and its key metabolites in inhibiting aldehyde dehydrogenase activity.
| Compound | Target Enzyme | In Vitro Potency (IC50) | Notes |
| Cyanamide (in the presence of an activating system) | Low K_m_ mitochondrial Aldehyde Dehydrogenase | 2.0 µM[1] | Potency is dependent on the presence of an enzymatic activating system, such as intact liver mitochondria or purified catalase. |
| N-Acetylcyanamide | Aldehyde Dehydrogenase | Inactive[1] | The major urinary metabolite of cyanamide, demonstrating no significant inhibition of ALDH in vitro. |
| Cyanide | Aldehyde Dehydrogenase | Not the primary inhibitor | Cyanide is a byproduct of the metabolic activation of cyanamide. The primary inhibitory species is believed to be nitroxyl (HNO), which is co-formed with cyanide.[2] |
Mechanism of Action: Metabolic Activation and Enzyme Inhibition
The in vitro efficacy of this compound's active component, cyanamide, is contingent on its metabolic activation. This process is crucial for the inhibition of aldehyde dehydrogenase.
Metabolic activation pathway of cyanamide and inhibition of ALDH.
Experimental Protocols
In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory potential of test compounds against aldehyde dehydrogenase.
1. Materials and Reagents:
-
Purified aldehyde dehydrogenase (e.g., from bovine liver)
-
Catalase (if testing compounds requiring activation, like cyanamide)
-
NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)
-
Acetaldehyde (B116499) (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
2-Mercaptoethanol
-
Test compounds (Cyanamide, N-acetylcyanamide, etc.) dissolved in an appropriate solvent (e.g., water or DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
2. Assay Procedure:
-
Prepare Reagent Mix: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), prepare a reaction mixture containing:
-
100 mM KCl
-
10 mM 2-mercaptoethanol
-
2.5 mM NAD+
-
-
Enzyme and Inhibitor Incubation:
-
In a cuvette or microplate well, add the ALDH enzyme solution.
-
If testing cyanamide, add catalase to the mixture.
-
Add the desired concentration of the test compound (or vehicle control).
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, acetaldehyde (e.g., to a final concentration of 2 mM).
-
Measure Activity: Immediately monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). This increase corresponds to the formation of NADH.
-
Data Analysis:
-
Calculate the initial rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram:
Workflow for in vitro ALDH inhibition assay.
Discussion
The data clearly indicate that the in vitro potency of this compound is entirely dependent on the metabolic activation of its active moiety, cyanamide. Researchers studying the effects of cyanamide in vitro must incorporate an activating system, such as catalase or a relevant subcellular fraction (e.g., liver mitochondria), to observe its inhibitory effects on ALDH.[1] The major metabolite, N-acetylcyanamide, is inactive and does not contribute to the therapeutic effect.[1] While cyanide is a metabolite, its direct role as the primary inhibitor of ALDH is questionable, with evidence pointing towards the transient species, nitroxyl, as the key inhibitor.[2] This guide provides a foundational understanding for designing and interpreting in vitro studies related to this compound and its metabolites.
References
A Comparative Analysis of Temposil (Citrated Calcium Carbimide) and Other Pharmacotherapies for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Temposil (citrated calcium carbimide) with currently approved and off-label medications for the treatment of Alcohol Use Disorder (AUD). The following sections present available experimental data, detail relevant experimental protocols, and visualize key pathways and workflows to support further research and development in this critical therapeutic area.
Introduction
This compound, or citrated calcium carbimide, is an alcohol-sensitizing agent that has been used in the treatment of alcoholism.[1] Like disulfiram (B1670777), its mechanism of action relies on inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) and subsequent unpleasant physiological reactions upon alcohol consumption.[1] While historically used, the body of recent clinical evidence for this compound is limited compared to first-line AUD medications such as naltrexone (B1662487) and acamprosate (B196724). This guide aims to synthesize the available data to provide a comparative perspective.
Mechanism of Action: Aldehyde Dehydrogenase Inhibition
This compound and disulfiram share a common mechanism of action by inhibiting aldehyde dehydrogenase, a key enzyme in the metabolic pathway of alcohol. This inhibition leads to a buildup of acetaldehyde, a toxic metabolite of ethanol (B145695), which is responsible for the aversive symptoms experienced when alcohol is consumed while on these medications.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials comparing this compound with a placebo and other medications for AUD. It is important to note that the data for this compound is from older studies, and direct, large-scale comparative trials with naltrexone and acamprosate are lacking.
Table 1: Comparison of Physiological Response to Alcohol Challenge
| Parameter | This compound (0.7 mg/kg) + Ethanol (0.15 g/kg) | Disulfiram (3.5 mg/kg) + Ethanol (0.15 g/kg) | Placebo + Ethanol (0.15 g/kg) | Reference |
| Peak Blood Acetaldehyde | Significantly greater than disulfiram (p < 0.05) | 2- to 3-fold increase over placebo | Baseline | [2] |
| Heart Rate | Increased | Increased | No significant change | [2] |
| Patient-Reported Discomfort | Greater than disulfiram (palpitations, shortness of breath) | Less than this compound | Minimal | [2] |
| Intention to Drink During Reaction | Less than disulfiram | Greater than this compound | Not applicable | [2] |
Table 2: Overview of Medications for Alcohol Use Disorder
| Medication | Mechanism of Action | Common Dosage | Key Efficacy Findings | Common Side Effects |
| This compound (Citrated Calcium Carbimide) | Aldehyde Dehydrogenase Inhibitor | 50-100 mg every 12 hours[1] | Induces aversive reaction to alcohol. Limited recent data on abstinence rates. | Flushing, nausea, palpitations with alcohol. Potential for hepatotoxicity.[3] |
| Disulfiram | Aldehyde Dehydrogenase Inhibitor | 250-500 mg daily | Effective in supervised settings for maintaining abstinence.[4] | Drowsiness, headache, metallic taste. Severe reaction with alcohol. Risk of hepatotoxicity.[5] |
| Naltrexone | Opioid Antagonist | 50 mg daily (oral) or 380 mg monthly (injection) | Reduces heavy drinking days and craving.[6][7] | Nausea, headache, dizziness, injection site reactions. |
| Acamprosate | NMDA Receptor Modulator | 666 mg three times daily | Promotes abstinence, particularly in the post-detoxification phase.[8] | Diarrhea, nausea, itching. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for a key clinical trial involving this compound and a standard preclinical model used to evaluate AUD medications.
Clinical Trial Protocol: Placebo-Controlled, Double-Blind Comparative Study of this compound and Disulfiram
-
Objective: To compare the acetaldehyde-mediated ethanol reactions of citrated calcium carbimide (this compound) and disulfiram in social drinkers.[2]
-
Study Design: A placebo-controlled, double-blind, comparative clinical trial.
-
Participants: Healthy male social drinkers.
-
Procedure:
-
Participants were treated for two days with either disulfiram (3.5 mg/kg once daily), citrated calcium carbimide (0.7 mg/kg twice daily), or a placebo.[2]
-
Twelve hours after the last drug administration, participants consumed a low dose of ethanol (0.15 g/kg).[2]
-
Blood samples were collected to measure ethanol and acetaldehyde concentrations.
-
Physiological responses, including heart rate, pulse pressure, skin temperature, and flushing, were monitored.
-
Subjective effects, such as discomfort and intention to drink, were assessed through self-reports.[2]
-
-
Outcome Measures:
-
Peak blood acetaldehyde concentration.
-
Changes in cardiovascular parameters.
-
Patient-reported symptoms and desire to continue drinking.
-
Preclinical Experimental Protocol: Two-Bottle Choice Paradigm
-
Objective: To assess the voluntary alcohol consumption and preference in rodents as a measure of the efficacy of a pharmacological agent.
-
Apparatus: Standard mouse or rat cages equipped with two drinking bottles.
-
Procedure:
-
Habituation: Animals are single-housed and habituated to the presence of two drinking bottles, both containing water.
-
Acquisition of Drinking: One bottle is replaced with a solution of ethanol (e.g., 10-20% v/v), while the other continues to contain water. The position of the bottles is switched daily to control for side preference.
-
Baseline Measurement: Fluid consumption from both bottles is measured daily for a period of at least two weeks to establish a stable baseline of alcohol intake and preference.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or an alternative) or a vehicle control.
-
Post-Treatment Measurement: Alcohol and water consumption are measured for a defined period following drug administration.
-
-
Outcome Measures:
-
Grams of ethanol consumed per kilogram of body weight.
-
Alcohol preference ratio (volume of alcohol solution consumed / total volume of fluid consumed).
-
Changes in drinking patterns (e.g., number of drinking bouts).
-
Conclusion
The available evidence suggests that this compound (citrated calcium carbimide) operates through a well-understood mechanism of aversive conditioning, similar to disulfiram. Older comparative data indicate that it may produce a more intense, albeit shorter-lived, aversive reaction to alcohol than disulfiram.[2] However, the lack of modern, large-scale clinical trials directly comparing this compound to current first-line treatments for AUD, such as naltrexone and acamprosate, represents a significant gap in the literature.
For researchers and drug development professionals, this highlights a potential opportunity for reinvestigation. Future studies could leverage modern clinical trial designs and neurobiological assessment techniques to more definitively determine the efficacy and safety profile of citrated calcium carbimide in the contemporary landscape of AUD pharmacotherapy. Furthermore, preclinical studies using standardized models like the two-bottle choice or operant self-administration paradigms could provide valuable data on its effects on alcohol seeking and consumption behaviors. Such research would be instrumental in clarifying the potential role of this compound in the management of Alcohol Use Disorder.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium carbimide in alcoholism treatment. Part 2: Medical findings of a short-term, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The COMBINE Study—: An Overview of the Largest Pharmacotherapy Study to Date for Treating Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effects of Naltrexone Among Alcohol Non-Abstainers: Results from the COMBINE Study [frontiersin.org]
- 8. Acamprosate [alcoholtreatmentguidelines.com.au]
A Comparative Analysis of Patient Compliance: Temposil vs. Disulfiram in the Treatment of Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Aldehyde Dehydrogenase Inhibitors
In the landscape of pharmacotherapy for alcohol use disorder (AUD), aversive agents play a significant role in supporting abstinence. Among these, Temposil (calcium carbimide) and disulfiram (B1670777) are two notable aldehyde dehydrogenase (ALDH) inhibitors. While both operate on a similar principle of inducing an unpleasant physiological reaction to alcohol consumption, their clinical profiles, particularly concerning patient compliance, present important distinctions for researchers and drug development professionals. This guide provides a comparative analysis of patient compliance with this compound versus disulfiram, supported by available experimental data.
Quantitative Analysis of Patient Compliance
Direct, head-to-head clinical trials comprehensively comparing patient compliance rates between this compound and disulfiram are limited in recent literature. However, by examining individual studies, a comparative picture can be constructed. The following table summarizes key compliance metrics from available research. It is crucial to note that these figures are drawn from different studies with varying methodologies, which should be considered when interpreting the data.
| Compliance Metric | This compound (Calcium Carbimide) | Disulfiram | Source Citation(s) |
| Medication Adherence Rate | 85% of study medications were taken in a 4-month placebo-controlled trial. | Mean adherence of 41.3% (percentage of days medication was available) in a retrospective chart review. | [1] |
| Non-Adherence Rate | Not explicitly reported as a primary outcome in the reviewed study. | Increased from 22.7% at 4 weeks to 36.3% at 12 weeks, and 57.2% at 24 weeks in a retrospective study. | |
| Study Dropout/Discontinuation | The reviewed study on this compound did not focus on dropout rates as a primary endpoint. | In a study of 158 outpatients, 75 had discontinued (B1498344) treatment at least once. However, only 6 of these attributed non-compliance to adverse effects. The primary reasons for discontinuation were patients feeling they could manage without the drug or a desire to resume drinking.[2] | [2] |
Experimental Protocols for Assessing Patient Compliance
The methodologies employed to measure patient compliance in the cited studies are critical for understanding the presented data. These protocols range from direct monitoring to patient self-reporting.
Daily Monitoring of Medication Intake: In a clinical trial involving calcium carbimide, patient compliance was assessed through daily monitoring, which indicated that 85% of the prescribed medications were consumed[1]. This method offers a high degree of accuracy in a controlled research setting.
Retrospective Chart Review and Medication Fills: For disulfiram, one of the primary methods for assessing adherence was a retrospective review of patient charts and prescription fill records[3]. This approach calculates the proportion of days a patient has medication available over a specific period. While useful for large-scale observational studies, it may not always reflect actual medication consumption.
Self-Reporting and Interviews: Patient self-reports and structured interviews are also common methods for gathering compliance data. In one study, reasons for disulfiram non-adherence were collected through patient interviews, revealing that factors other than side effects were more influential in the decision to stop treatment[2]. While valuable for understanding patient motivations, this method can be subject to recall bias.
Mechanism of Action: A Shared Pathway
Both this compound and disulfiram function by inhibiting the enzyme aldehyde dehydrogenase (ALDH), a critical component in the metabolic pathway of alcohol.
Caption: Mechanism of action for this compound and disulfiram.
The inhibition of ALDH leads to an accumulation of acetaldehyde in the blood if alcohol is consumed. Acetaldehyde is a toxic compound, and its buildup results in a range of unpleasant symptoms, including flushing, nausea, vomiting, and palpitations, collectively known as the disulfiram-ethanol reaction. This aversive reaction is the therapeutic basis for both drugs, discouraging alcohol consumption.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative clinical trial designed to assess patient compliance between this compound and disulfiram.
Caption: Workflow for a comparative compliance study.
Discussion and Conclusion
The available data, though not from direct comparative trials, suggests potential differences in patient compliance between this compound and disulfiram. The higher reported adherence rate in one study of this compound (85%) compared to the more varied and generally lower rates for disulfiram (mean of 41.3% in one study) warrants further investigation through well-designed, head-to-head clinical trials[1][3].
A crucial factor influencing compliance appears to be the patient's experience with the aversive reaction and other side effects. Research indicates that while both drugs produce an unpleasant reaction to alcohol, the subjective experience may differ. One study found that subjects treated with calcium carbimide experienced greater discomfort, including palpitations and shortness of breath, and reported less intention to drink during the reaction compared to those on disulfiram[4]. This more intense aversive experience with this compound could be a stronger deterrent to drinking, potentially leading to better compliance in motivated patients.
Conversely, studies on disulfiram suggest that adverse effects are not the primary driver of non-compliance. Instead, a patient's belief in their ability to abstain without the medication or a desire to return to drinking are more significant factors[2]. This highlights the psychological component of treatment and the importance of patient motivation and a strong therapeutic alliance in ensuring adherence to disulfiram.
For drug development professionals, these findings underscore the need to consider not only the pharmacological efficacy of aversive agents but also the patient's subjective experience. Future research should focus on direct comparative studies employing robust and multi-faceted compliance measures. Understanding the nuances of the patient experience with these medications will be key to developing more effective treatments and improving adherence in the management of alcohol use disorder.
References
- 1. Calcium carbimide in alcoholism treatment. Part 2: Medical findings of a short-term, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adherence Across FDA-Approved Medications for Alcohol Use Disorder in a Veterans Administration Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A placebo-controlled double-blind comparative clinical study of the disulfiram- and calcium carbimide-acetaldehyde mediated ethanol reactions in social drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Temposil (Calcium Carbimide)
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Temposil (calcium carbimide). Adherence to these procedures is crucial for ensuring the safety of all personnel and the protection of our environment. Calcium carbimide, the active pharmaceutical ingredient in this compound, is a reactive and hazardous substance requiring specialized handling and disposal.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for calcium carbimide. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for calcium carbimide. This data is essential for risk assessment and ensuring compliant disposal.
| Parameter | Value/Classification | Citation |
| UN Number | 1403 | [1] |
| Hazard Class | 4.3 (Dangerous when wet) | [1][2] |
| Packing Group | III | [1] |
| Reportable Quantity (RQ) | 1000 lbs (454 kg) | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [3][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound (calcium carbimide) is through a licensed professional waste disposal service. This ensures that all local, state, and federal regulations are met.
1. Segregation and Containerization:
-
Do not mix calcium carbimide waste with other chemical waste streams, especially aqueous or acidic waste.
-
Store waste in its original container whenever possible. If the original container is not available, use a clearly labeled, compatible, and sealable container.
-
Handle uncleaned, empty containers as you would the product itself.[1]
2. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste: Calcium Carbimide."
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water and moisture.[1][3][5]
3. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for calcium carbimide.
-
Follow all packaging and transportation instructions provided by the disposal service.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with calcium carbimide, such as gloves, absorbent pads, or weighing papers, must be treated as hazardous waste.
-
Collect these materials in a designated, sealed, and clearly labeled hazardous waste container for professional disposal.
5. Empty Container Disposal:
-
"Empty" containers that held calcium carbimide must be handled as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable non-reactive solvent. Important: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for decontaminated labware.[6]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.
-
Eliminate Ignition Sources: As calcium carbimide reacts with moisture to produce flammable acetylene (B1199291) gas, remove all sources of ignition.[2]
-
Contain the Spill: Cover the spill with a dry, non-combustible absorbent material such as dry sand, dry lime, or soda ash. Do not use water. [2]
-
Collect the Waste: Carefully sweep the contained material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the area according to your laboratory's standard operating procedures for hazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound (calcium carbimide).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
